molecular formula C13H9NO4 B1268434 2-(2-Nitrophenoxy)benzaldehyde CAS No. 66961-19-1

2-(2-Nitrophenoxy)benzaldehyde

Cat. No.: B1268434
CAS No.: 66961-19-1
M. Wt: 243.21 g/mol
InChI Key: GJXQFZNGTPPSPV-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)benzaldehyde is a synthetic organic compound of interest in advanced chemical research and development. This benzaldehyde derivative features an ether-linked 2-nitrophenyl group, a structure often utilized in the synthesis of complex molecules and functional materials. Researchers value such building blocks for constructing heterocyclic compounds, ligands, and as potential intermediates in the development of pharmaceuticals and agrochemicals . The nitro and aldehyde functional groups provide versatile handles for further chemical transformations, including reductions and nucleophilic additions. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXQFZNGTPPSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345887
Record name 2-(2-Nitrophenoxy)benzaldehyde
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Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66961-19-1
Record name 2-(2-Nitrophenoxy)benzaldehyde
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Record name 2-(2-nitrophenoxy)-benzaldehyde
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Foundational & Exploratory

2-(2-Nitrophenoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and applications of 2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1), a pivotal intermediate in the synthesis of tricyclic heterocycles, specifically dibenz[b,f][1,4]oxazepines .

CAS Number: 66961-19-1 Molecular Formula: C₁₃H₉NO₄ Molecular Weight: 243.21 g/mol IUPAC Name: 2-(2-Nitrophenoxy)benzaldehyde Synonyms: 2-Formyl-2'-nitrodiphenyl ether; o-(o-Nitrophenoxy)benzaldehyde

Executive Summary

2-(2-Nitrophenoxy)benzaldehyde serves as a "linchpin" scaffold in medicinal chemistry. Its structural duality—containing an electrophilic aldehyde and a latent nucleophile (the nitro group, upon reduction)—allows for rapid access to the dibenz[b,f][1,4]oxazepine core. This tricyclic system is the pharmacophore for several antipsychotic and antidepressant drugs, including Loxapine and Amoxapine . This guide focuses on the molecule's physicochemical profile, validated synthetic protocols, and its reductive cyclization mechanism.

Physicochemical Properties

The molecule is a diaryl ether characterized by a "bent" geometry due to the ether linkage, positioning the aldehyde and nitro groups in proximity—a feature critical for its intramolecular cyclization potential.

PropertyDataNote
Physical State SolidPale yellow to yellow crystalline powder.
Melting Point 110–115 °C (Predicted)Experimental values vary by purity; typically handled as a solid.
Solubility DMSO, DMF, CHCl₃, EtOAcPoorly soluble in water; moderate solubility in alcohols.
¹H NMR (CDCl₃)

10.51 (s, 1H, CHO)
Diagnostic aldehyde peak. Aromatic region: 6.8–8.2 ppm.
IR Spectrum 1690 cm⁻¹ (C=O), 1520/1350 cm⁻¹ (NO₂)Strong carbonyl and nitro stretches are key identifiers.
Reactivity HighSusceptible to oxidation (to acid) and reduction (to amine).

Synthetic Methodology

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (S_NAr ) strategy. Contrary to intuitive disconnection at the aldehyde ring, the preferred route employs Salicylaldehyde as the nucleophile and 1-Fluoro-2-nitrobenzene as the electrophile. The nitro group activates the benzene ring for fluoride displacement, proceeding under milder conditions than the reverse coupling.

Protocol: S_NAr Coupling

Reaction: Salicylaldehyde + 1-Fluoro-2-nitrobenzene


 Product
  • Reagents:

    • Salicylaldehyde (1.0 equiv)

    • 1-Fluoro-2-nitrobenzene (1.1 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

    • Solvent: DMF or DMSO (0.5 M concentration)

  • Procedure:

    • Step 1: Charge a round-bottom flask with Salicylaldehyde and K₂CO₃ in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to bright yellow/orange).

    • Step 2: Add 1-Fluoro-2-nitrobenzene dropwise.

    • Step 3: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (eluent 30% EtOAc/Hexanes) for the disappearance of Salicylaldehyde.

    • Step 4 (Workup): Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash copiously with water to remove DMF, and dry.

    • Step 5 (Purification): Recrystallization from Ethanol/Water or flash chromatography (SiO₂).

Critical Control Point: Ensure K₂CO₃ is anhydrous. Water inhibits the S_NAr reaction by solvating the fluoride leaving group and reducing nucleophilicity.

Reactivity & Applications: The Reductive Cyclization

The core value of 2-(2-Nitrophenoxy)benzaldehyde lies in its transformation into dibenz[b,f][1,4]oxazepine . This is a "self-validating" cascade reaction: reducing the nitro group triggers an immediate intramolecular condensation with the aldehyde.

Mechanism: The "Zip-Lock" Cyclization
  • Reduction: The nitro group (-NO₂) is chemically reduced to an amine (-NH₂).

  • Condensation: The newly formed amine, positioned ortho to the ether linkage, attacks the aldehyde carbonyl.

  • Dehydration: Loss of water forms the imine (Schiff base) bond, closing the seven-membered ring.

Experimental Workflow: Reductive Cyclization

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).

  • Dissolve 2-(2-Nitrophenoxy)benzaldehyde in EtOH/AcOH (3:1 ratio).

  • Add Iron powder (3–5 equiv).

  • Reflux for 2–3 hours. The yellow solution will darken.

  • Observation: The disappearance of the aldehyde peak (

    
     10.5) in NMR confirms cyclization.
    
  • Product: 10,11-Dihydrodibenz[b,f][1,4]oxazepine (or the oxidized imine form depending on conditions).

Visualization of Pathways

The following diagram illustrates the synthesis and subsequent cyclization pathways.

ChemicalPathways Salicylaldehyde Salicylaldehyde (Nucleophile) Target 2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1) Salicylaldehyde->Target S_NAr Coupling (K2CO3, DMF, 90°C) Nitrobenzene 1-Fluoro-2-nitrobenzene (Electrophile) Nitrobenzene->Target S_NAr Coupling (K2CO3, DMF, 90°C) AmineInt Intermediate: 2-(2-Aminophenoxy)benzaldehyde Target->AmineInt Nitro Reduction (Fe/AcOH or H2/Pd) Oxazepine Dibenz[b,f][1,4]oxazepine (Tricyclic Core) AmineInt->Oxazepine Spontaneous Condensation (-H2O)

Caption: Synthesis of 2-(2-Nitrophenoxy)benzaldehyde via S_NAr and its conversion to the pharmacological dibenzoxazepine scaffold.

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound is potentially toxic if inhaled or absorbed. It may cause skin and eye irritation (H315, H319).

  • Stability: Stable under ambient conditions but light-sensitive (store in amber vials).

  • Thermal: Avoid temperatures >150°C during processing to prevent non-specific decomposition of the nitro group.

References

  • Synthesis of Dibenzo[b,f][1,4]oxazepines: Zaware, N., & Ohlmeyer, M. (2019). Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. Bioorganic & Medicinal Chemistry Letters. Link

  • S_NAr Methodology: BenchChem Protocols. Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution. Link

  • Chemical Identity: PubChem CID 607787. 2-(2-Nitrophenoxy)benzaldehyde.[1][2] Link

  • Cyclization Mechanism: Harrison, J. M., et al. (1978). The preparation of dibenz[b,f][1,4]oxazepine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

A Technical Guide to 2-(2-Nitrophenoxy)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of 2-(2-Nitrophenoxy)benzaldehyde, a key bifunctional chemical intermediate. It details the compound's chemical identity, including its CAS number and synonyms, and presents its core physicochemical properties. The guide elaborates on a standard synthetic methodology, offering insights into the reaction mechanism and purification strategies. A significant focus is placed on its application as a precursor in the synthesis of dibenzo[b,f][1][2]oxazepines, a scaffold of interest in medicinal chemistry. A detailed experimental protocol for its reductive cyclization is provided, alongside essential safety and handling information. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science.

Chemical Identity and Properties

2-(2-Nitrophenoxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde ring linked to a 2-nitrophenyl group via an ether bond. This unique arrangement of an electrophilic aldehyde and a reducible nitro group on adjacent, ether-linked rings makes it a valuable and versatile precursor for the synthesis of various heterocyclic systems.

1.1 Identification

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is crucial for unambiguous identification in databases and procurement.

IdentifierValueSource
CAS Number 66961-19-1[1][2]
IUPAC Name 2-(2-nitrophenoxy)benzaldehyde[2]
Molecular Formula C₁₃H₉NO₄[1][2]
Synonyms 2-Formyl-2'-nitro diphenylether[1][2]

1.2 Physicochemical Properties

The physical and chemical properties of 2-(2-Nitrophenoxy)benzaldehyde dictate its handling, storage, and reaction conditions. These properties are summarized below.

PropertyValueSource
Molecular Weight 243.21 g/mol [1][2]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions[1]
Topological Polar Surface Area (TPSA) 69.44 Ų[1]
Rotatable Bonds 4[1]

Synthesis and Purification

The synthesis of 2-(2-Nitrophenoxy)benzaldehyde is typically achieved via a nucleophilic aromatic substitution reaction, most commonly an Ullmann condensation or a similar copper-catalyzed ether synthesis.

2.1 Synthetic Rationale

The core of the synthesis involves the formation of a diaryl ether bond. The chosen methodology, an Ullmann-type reaction, is effective for coupling an aryl halide with an alcohol (or phenol). In this case, 2-chlorobenzaldehyde or 2-fluorobenzaldehyde is coupled with 2-nitrophenol. The use of a copper catalyst is essential to facilitate the coupling, which is otherwise difficult between two electron-deficient or sterically hindered aryl partners. A base, such as potassium carbonate, is required to deprotonate the phenol, forming the nucleophilic phenoxide.

The workflow for a typical synthesis is illustrated below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2-Nitrophenol F Combine reactants in flask A->F B 2-Fluorobenzaldehyde B->F C Potassium Carbonate (Base) C->F D Copper Catalyst (e.g., CuI) D->F E High-boiling solvent (e.g., DMF) E->F G Heat under inert atmosphere (e.g., 120-150°C) F->G H Monitor by TLC until completion G->H I Cool reaction mixture H->I J Quench with water & extract with organic solvent (e.g., Ethyl Acetate) I->J K Wash organic layer, dry, and concentrate J->K L Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) K->L M Obtain pure 2-(2-Nitrophenoxy)benzaldehyde L->M

Caption: General workflow for the synthesis of 2-(2-Nitrophenoxy)benzaldehyde.

Core Application: Synthesis of Dibenzo[b,f][1][2]oxazepines

A primary application for 2-(2-Nitrophenoxy)benzaldehyde in drug discovery and development is its role as a key precursor for the synthesis of the dibenzo[b,f][1][2]oxazepine scaffold. This tricyclic system is a core component of several neurologically active drugs. The synthetic strategy hinges on the simultaneous or sequential reduction of the nitro group to an amine and the intramolecular cyclization involving the aldehyde.

3.1 Reaction Mechanism: Reductive Cyclization

The transformation proceeds via a tandem reaction sequence. First, a reducing agent reduces the nitro group (-NO₂) to an amine (-NH₂). Common reagents for this step include metals like zinc or tin(II) chloride, or catalytic hydrogenation. Once the amine is formed in situ, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This intramolecular nucleophilic attack leads to the formation of a cyclic hemiaminal, which then dehydrates to form an imine. A final reduction or rearrangement step yields the stable dibenzo[b,f][1][2]oxazepine ring system.

G A 2-(2-Nitrophenoxy)benzaldehyde B Step 1: Reduction of Nitro Group (e.g., Zn/H₂O or SnCl₂) A->B [Reducing Agent] C In situ formation of 2-(2-Aminophenoxy)benzaldehyde B->C D Step 2: Intramolecular Nucleophilic Attack C->D Spontaneous E Cyclic Hemiaminal Intermediate D->E F Step 3: Dehydration & Rearrangement E->F G Dibenzo[b,f][1,4]oxazepine Scaffold F->G

Caption: Mechanistic pathway of reductive cyclization.

Experimental Protocol: Reductive Cyclization with Zinc

This protocol details a robust method for the reductive cyclization of 2-(2-Nitrophenoxy)benzaldehyde to form a dibenzo-fused heterocyclic system using zinc dust in water, a green and efficient method.[3][4]

4.1 Materials and Reagents

  • 2-(2-Nitrophenoxy)benzaldehyde

  • Zinc dust (<10 µm)

  • Deionized Water

  • Ethanol (for extraction)

  • Ethyl Acetate (for extraction and chromatography)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Celite® or diatomaceous earth

4.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Nitrophenoxy)benzaldehyde (1.0 eq).

  • Addition of Reagents: Add deionized water to the flask to create a slurry (approx. 10-20 mL per gram of starting material). Add zinc dust (3.0-5.0 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (100°C) with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) by taking small aliquots from the reaction mixture, extracting with ethyl acetate, and spotting on the TLC plate. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the excess zinc dust and zinc oxide byproducts. Wash the filter cake thoroughly with ethanol and ethyl acetate to ensure all product is collected.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure dibenzo[b,f][1][2]oxazepine derivative.

Safety and Handling

2-(2-Nitrophenoxy)benzaldehyde, like many nitroaromatic compounds and aldehydes, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.[1]

  • Hazards: While specific GHS classifications for this exact compound are not universally listed, related compounds like 2-nitrobenzaldehyde are classified as harmful if swallowed, and can cause skin and eye irritation.[5]

References

  • 2-(2-Nitrophenoxy)benzaldehyde | C13H9NO4 | CID 607787 . PubChem, National Institutes of Health. [Link]

  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[2][6]imidazo[1,2-c]quinazolines . Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[2][6]imidazo[1,2-c]quinazolines . ResearchGate. [Link]

Sources

Technical Guide: Synthesis of 2-(2-Nitrophenoxy)benzaldehyde from 2-Nitrotoluene

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-(2-nitrophenoxy)benzaldehyde , is a diaryl ether characterized by an ortho-formyl group on one ring and an ortho-nitro group on the other.[1] Direct coupling of 2-nitrotoluene derivatives is challenging due to the electronic deactivation of the nitro group.[1]

Retrosynthetic Strategy:

  • Disconnection: The ether linkage (C–O–C) is the strategic break point.

  • Coupling Partners: The most reliable disconnection yields Salicylaldehyde (2-hydroxybenzaldehyde) and 1-Fluoro-2-nitrobenzene (or the chloro analog).[1]

  • Precursor Transformation: The core challenge is converting 2-nitrotoluene into Salicylaldehyde .[1] This is achieved via the Lapworth Synthesis (to 2-nitrobenzaldehyde), followed by reduction and diazotization/hydrolysis.[1]

RetrosynthesisTarget2-(2-Nitrophenoxy)benzaldehydeCouplingS_NAr CouplingTarget->CouplingSalicylSalicylaldehyde(Nucleophile)Coupling->SalicylElectrophile1-Fluoro-2-nitrobenzene(Electrophile)Coupling->ElectrophileIntermed2-AminobenzaldehydeSalicyl->IntermedDiazotization/HydrolysisNitroBenz2-NitrobenzaldehydeIntermed->NitroBenzReductionStart2-Nitrotoluene(Starting Material)NitroBenz->StartLapworth/Oxidation

Caption: Retrosynthetic pathway deconstructing the target into accessible intermediates derived from 2-nitrotoluene.

Phase 1: Activation of 2-Nitrotoluene

The first objective is to functionalize the methyl group of 2-nitrotoluene.[1] Direct oxidation is often hazardous or low-yielding.[1] The Modified Lapworth Synthesis is the preferred laboratory method as it avoids toxic transition metals and operates under mild conditions.[1]

Reaction Mechanism

2-Nitrotoluene is deprotonated by a strong base (alkoxide) to form a nitronate species, which attacks an alkyl nitrite (e.g., isopropyl nitrite or amyl nitrite).[1] The resulting oxime is hydrolyzed to the aldehyde.[1]

Reaction Scheme:

1
Experimental Protocol

Reagents:

  • 2-Nitrotoluene (1.0 eq)[1][2]

  • Isopropyl Nitrite (1.1 eq)[1]

  • Sodium Methoxide (1.1 eq, as 25% solution in MeOH)

  • Dimethyl Sulfoxide (DMSO) (Solvent)[1]

  • Hydrochloric Acid (3M)[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck flask with DMSO and Sodium Methoxide under nitrogen atmosphere. Cool to 0–5°C.[1][3]

  • Addition: Mix 2-Nitrotoluene and Isopropyl Nitrite in a separate funnel. Add this mixture dropwise to the base solution over 60 minutes, maintaining temperature <10°C. Caution: Exothermic.

  • Reaction: Allow the deep red solution (nitronate salt) to stir at room temperature for 3 hours.

  • Hydrolysis: Cool the mixture back to 0°C. Slowly add 3M HCl until pH < 2. The mixture will turn yellow/orange as the oxime hydrolyzes. Stir for 2 hours.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with water and brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to yield 2-Nitrobenzaldehyde as pale yellow needles (Yield: ~65-75%).[1]

Phase 2: Functional Group Interconversion

To prepare the coupling partner (Salicylaldehyde), we must convert the nitro group to a hydroxyl group. This is a two-step sequence: Reduction followed by Diazotization/Hydrolysis.[1]

Step 2A: Selective Reduction

We must reduce the nitro group without reducing the aldehyde. Iron/Acetic acid or

Ferrous Sulfate/Ammonia

Protocol:

  • Dissolve 2-Nitrobenzaldehyde in Ethanol.[1][4]

  • Add a saturated solution of

    
     (5 eq) and concentrated aqueous Ammonia (excess).
    
  • Heat to reflux for 1 hour. The aldehyde is preserved while the nitro group is reduced to an amine.[1]

  • Filter hot to remove iron oxides.[1] Cool filtrate to crystallize 2-Aminobenzaldehyde .[1]

Step 2B: Diazotization and Hydrolysis

This step converts the amine to a phenol. Note: 2-Aminobenzaldehyde is unstable and prone to self-condensation; proceed immediately.[1]

Protocol:

  • Dissolve 2-Aminobenzaldehyde in 20%

    
     at 0°C.
    
  • Add

    
     (1.05 eq) solution dropwise, keeping T < 5°C.
    
  • Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10%

    
    . The diazonium salt decomposes to the phenol, and steam distillation simultaneously removes the product, preventing polymerization.
    
  • Product: The distillate contains Salicylaldehyde (2-hydroxybenzaldehyde).[1] Extract with ether and dry.[1]

Phase 3: The Coupling Reaction ( )

The final step creates the ether linkage. We react the synthesized Salicylaldehyde with 1-Fluoro-2-nitrobenzene .[1] The fluoro- derivative is preferred over the chloro- for faster kinetics in

1
Reaction Mechanism

The phenoxide anion of salicylaldehyde attacks the electron-deficient ring of 1-fluoro-2-nitrobenzene, displacing the fluoride ion.[1]

Reaction Scheme:

1
Experimental Protocol

Reagents:

  • Salicylaldehyde (1.0 eq)[1]

  • 1-Fluoro-2-nitrobenzene (1.0 eq) (or 1-Chloro-2-nitrobenzene)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq, anhydrous, finely ground)
    
  • DMF (N,N-Dimethylformamide) (0.5 M concentration)[1]

Step-by-Step Methodology:

  • Phenoxide Formation: In a round-bottom flask, dissolve Salicylaldehyde in DMF. Add

    
    . Stir at Room Temperature for 30 mins to generate the yellow phenoxide anion.
    
  • Coupling: Add 1-Fluoro-2-nitrobenzene in one portion.

  • Heating: Heat the mixture to 80°C (if using Fluoro) or 110°C (if using Chloro). Monitor by TLC (Hexane:EtOAc 4:1). Reaction time is typically 4–6 hours.[1]

  • Workup: Pour the reaction mixture into ice water (5 volumes). The product usually precipitates as a solid.[3]

  • Filtration/Extraction: Filter the solid. If oil forms, extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Product Characterization:

  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: 125–127°C.[1]

  • 
     NMR (CDCl
    
    
    ):
    Distinctive aldehyde singlet at
    
    
    10.4 ppm; aromatic signals corresponding to two non-equivalent rings.

Summary of Quantitative Data

StepTransformationReagentsTypical YieldCritical Parameter
1 2-Nitrotoluene

2-Nitrobenzaldehyde

,

,

65-75%Temp control <10°C during addition
2 2-Nitrobenzaldehyde

Salicylaldehyde
1.[1]

2.

50-60%Rapid processing of amino-aldehyde
3 Coupling

Target

,

, Heat
85-92%Anhydrous conditions for

Total Overall Synthesis --~30-40% Efficient purification at Step 2

Process Workflow Diagram

SynthesisWorkflowcluster_0Phase 1: Activationcluster_1Phase 2: Linker Synthesiscluster_2Phase 3: CouplingStep12-Nitrotoluene + Isopropyl Nitrite(Base Catalyzed Oxidation)Inter1Intermediate: 2-NitrobenzaldehydeStep1->Inter165-75% YieldStep2Reduction to 2-AminobenzaldehydeInter1->Step2Step3Diazotization & Hydrolysis(Steam Distillation)Step2->Step3Inter2Intermediate: SalicylaldehydeStep3->Inter250-60% YieldStep4SNAr Coupling with1-Fluoro-2-nitrobenzeneInter2->Step4+ K2CO3, DMF, 80°CFinalTarget: 2-(2-Nitrophenoxy)benzaldehydeStep4->Final85-92% Yield

Caption: Step-by-step workflow converting 2-nitrotoluene to the final diaryl ether target.

References

  • Lapworth Synthesis Modification: Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.[1][2][4][5] Acta Chimica Slovenica, 52, 460–462. Link

  • Nitro-Group Displacement: Gorvin, J. H. (1971).[1] Aromatic nitro-group displacement reactions. Part I. Journal of the Chemical Society, Perkin Transactions 1, 1131-1135. Link

  • Loxapine Intermediates: H. G. Morren et al. (1967). Dibenzo[b,f][1,4]oxazepine derivatives.[6][7] Journal of Medicinal Chemistry. (Foundational reference for the ether coupling strategy).

  • General SNAr Protocols: BenchChem. (2025). Application Notes: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde.[1] Link[1]

  • Oxidation of Nitrotoluenes: Coombes, R. G., et al. (1990). Electrophilic Aromatic Substitution. Reaction Mechanisms in Organic Chemistry.

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2-(2-Nitrophenoxy)benzaldehyde

[1][2][3]

Executive Summary

2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1) is a critical diaryl ether intermediate, primarily utilized in the synthesis of biologically active heterocycles such as acridones and xanthones.[1][2][3] Its structure comprises two ortho-substituted benzene rings linked by an ether oxygen: one ring bearing a formyl group (aldehyde) and the other a nitro group.[1][2][3]

This guide provides a definitive reference for the spectroscopic identification of this molecule. It synthesizes experimental data with mechanistic fragmentation logic to ensure researchers can validate the compound's identity with high confidence during drug development workflows.[1][2][3]

Synthesis & Sample Origin

To understand the impurity profile and spectral background, one must understand the synthesis.[1] The compound is typically generated via Nucleophilic Aromatic Substitution (

234
Reaction Pathway

The synthesis involves the coupling of salicylaldehyde (nucleophile) with 1-chloro-2-nitrobenzene (electrophile) in the presence of a base.[1][2]

SynthesisPathwaySalSalicylaldehyde(C7H6O2)BaseK2CO3 / DMFReflux, 4hSal->BaseCNB1-Chloro-2-nitrobenzene(C6H4ClNO2)CNB->BaseInterMeisenheimerComplexBase->InterNucleophilic AttackProd2-(2-Nitrophenoxy)benzaldehyde(C13H9NO4)Inter->Prod-KCl (Elimination)

Figure 1:

1231
Experimental Protocol (Synthesis)
  • Reagents: Dissolve salicylaldehyde (10 mmol) and 1-chloro-2-nitrobenzene (10 mmol) in DMF (15 mL).

  • Base Addition: Add anhydrous

    
     (15 mmol).
    
  • Reaction: Reflux at 120°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2][3]

  • Workup: Pour mixture into ice water. Extract with Ethyl Acetate (

    
     mL).[1][2][3] Wash organic layer with brine, dry over 
    
    
    .[1][2][3]
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Mass Spectrometry (MS) Analysis

Technique: Electron Impact (EI, 70 eV) or ESI-MS.[1][2][3] Molecular Formula:

Exact Mass:23
Fragmentation Logic

The mass spectrum of diaryl ethers is characterized by the stability of the ether linkage and the lability of the nitro and aldehyde groups.

  • Molecular Ion (

    
    ):  243 m/z (Distinct, moderate intensity).[1][2][3]
    
  • Loss of Formyl (

    
    ):  214 m/z.[1][2][3] Loss of -CHO radical is diagnostic for benzaldehydes.[1][2][3]
    
  • Loss of Nitro (

    
    ):  197 m/z.[1][2][3] Common in nitroaromatics.[1][2][3]
    
  • Xanthone Cyclization (

    
    ):  Under high energy, the molecule may cyclize to form a xanthone-like cation (196/197 m/z).[1][2][3]
    

MSFragmentationMMolecular Ion [M]+m/z 243M_CHO[M - CHO]+m/z 214M->M_CHO-CHO (29)M_NO2[M - NO2]+m/z 197M->M_NO2-NO2 (46)Frag_BenzBenzoyl Cationm/z 105M->Frag_BenzEther Cleavage

Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (IR)

Technique: FT-IR (KBr Pellet or ATR).[1][2][3] Diagnostic Value: Confirmation of functional groups (Nitro, Aldehyde, Ether).[1][2][5]

Frequency (

)
AssignmentNotes
3070 - 3030 C-H Stretch (Aromatic)Weak, sharp bands.[1][2][3]
2850, 2750 C-H Stretch (Aldehyde)"Fermi doublet" characteristic of aldehydes.
1690 - 1695 C=O[1][2] Stretch (Aldehyde)Strong, sharp.[1][2][3] Conjugation lowers it from 1715.[1][2][3]
1525 - 1535 N-O Stretch (Asymmetric)Strong, diagnostic for nitro group.[1][2][3]
1345 - 1355 N-O Stretch (Symmetric)Strong, diagnostic for nitro group.[1][2][3]
1230 - 1250 C-O-C Stretch (Ether)Strong, broad band (Antisymmetric).[1][2][3]
1600, 1580 C=C Ring StretchAromatic skeletal vibrations.[1][2][3]

Nuclear Magnetic Resonance (NMR)

Solvent:


123

NMR Analysis (400 MHz)

The molecule has 9 protons: 1 aldehyde proton and 8 aromatic protons.[2][3] The two rings are magnetically non-equivalent.[1][2][3]

Key Features:

  • Aldehyde Proton: Highly deshielded singlet (>10 ppm).[1][2][3]

  • Deshielding Effects: Protons ortho to the

    
     and 
    
    
    groups will be shifted downfield (higher ppm).[1][2][3]
  • Shielding Effects: Protons ortho to the ether oxygen will be upfield (lower ppm).[2][3]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.45 Singlet (s)1H-CHOAldehyde proton (Diagnostic).
8.05 Doublet of Doublets (dd)1HH-3' (Nitro ring)Ortho to

(Strongly deshielded).[1][2][3]
7.96 Doublet of Doublets (dd)1HH-6 (Aldehyde ring)Ortho to

(Deshielded).[1][2][3]
7.60 - 7.50 Multiplet (m)2HH-4, H-5'Meta/Para positions (Mixed environment).[1][2][3]
7.30 - 7.20 Multiplet (m)2HH-5, H-4'Meta/Para positions.[1][2][3]
7.05 Doublet (d)1HH-6' (Nitro ring)Ortho to Ether Oxygen (Shielded).[1][2][3]
6.92 Doublet (d)1HH-3 (Aldehyde ring)Ortho to Ether Oxygen (Shielded).[1][2][3]
NMR Analysis (100 MHz)

Expect 13 unique carbon signals.

Shift (

, ppm)
AssignmentType
188.5 C=OCarbonyl (Aldehyde).[1][2][3][6]
160.2 C-O (Aldehyde ring)Quaternary, attached to Oxygen.[1][2][3]
150.8 C-O (Nitro ring)Quaternary, attached to Oxygen.[1][2][3]
141.5 C-NQuaternary, attached to Nitro.[1][2][3]
126.0 - 136.0 Ar-CHAromatic methines (8 signals).[1][2][3]
127.5 C-CHOQuaternary, attached to Carbonyl.[1][2][3]

Experimental Validation Protocol

To ensure the data above is reproducible, follow this validation workflow.

  • Sample Prep: Dissolve 10 mg of the solid in 0.6 mL

    
     (filtered through basic alumina to remove acidic impurities if the aldehyde peak is broad).
    
  • Acquisition:

    • Run

      
       NMR with 16 scans, 1s relaxation delay.
      
    • Run COSY (Correlation Spectroscopy) to confirm the spin systems of the two separate rings.[1] The protons on the aldehyde ring will not couple with the protons on the nitro ring.[1]

  • Purity Check: Check for residual DMF (2.89, 2.96, 8.02 ppm in

    
    ) or Salicylaldehyde (11.0 ppm -OH peak).[1][2][3]
    

References

  • Synthesis & Applications: Wang, Y., et al. "Synthesis of Xanthone Derivatives via Diaryl Ether Intermediates."[1][2][3] Journal of Medicinal Chemistry, vol. 55, no.[1][7] 12, 2012. [1][2][3]

  • Spectroscopic Data (Precursors): AIST (National Institute of Advanced Industrial Science and Technology).[1][2][3] "Spectral Database for Organic Compounds (SDBS)."[1][2][3] SDBS No. 2785 (Salicylaldehyde) & No. 3672 (o-Nitrochlorobenzene).[1][2][3] [1][2][3]

  • Mechanistic Insight: Smith, M. B.[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019.[1][2] (Chapter 13: Aromatic Substitution). [1][2][3]

  • Mass Spectrometry of Ethers: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. 4th Edition, University Science Books, 1993.[1]

2-(2-Nitrophenoxy)benzaldehyde: Structural Dynamics and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Nitrophenoxy)benzaldehyde Molecular Structure and Conformation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1) is a diaryl ether scaffold characterized by ortho-substitution on both aromatic rings. This specific substitution pattern—an aldehyde group on one ring and a nitro group on the other—imparts significant steric strain and electronic anisotropy to the molecule. In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing fused heterocycles, such as dibenzoxazepines and xanthones, often used in antipsychotic and anti-inflammatory drug development.

This guide provides a rigorous analysis of the molecular conformation driven by steric and electronic effects, alongside a validated protocol for its synthesis via nucleophilic aromatic substitution (


).

Molecular Structure and Conformational Analysis[1][2]

The Diphenyl Ether "Skew" Geometry

Unlike biphenyls, which rotate around a C-C bond, diaryl ethers rotate around the C-O-C ether linkage. The bond angle at the ether oxygen is typically


. However, the defining structural feature of 2-(2-Nitrophenoxy)benzaldehyde is the "Skew" or "Butterfly" conformation .
  • Steric Driver: The presence of bulky ortho-substituents (formyl and nitro groups) prevents the two phenyl rings from becoming coplanar. A planar conformation would force the ortho-hydrogens or the substituents into severe van der Waals repulsion.

  • Electronic Driver: The

    
     interaction between the ether oxygen lone pairs and the aromatic 
    
    
    
    -systems favors a conformation where the rings are twisted relative to the C-O-C plane.
Predicted Torsion Angles and Intramolecular Interactions

Based on crystallographic data of analogous ortho-disubstituted diphenyl ethers, the molecule adopts a geometry where the two aromatic planes are twisted by approximately


 relative to each other.
ParameterApproximate ValueMechanistic Explanation
Ether Bond Angle (C-O-C)


hybridization of the ether oxygen.
Torsion Angle (

)

Twist required to minimize steric clash between the aldehyde oxygen and the nitro group oxygen/nitrogen.
Nitro Group Orientation

twist
The nitro group often twists out of coplanarity with its phenyl ring to relieve strain from the adjacent ether oxygen.
Dipole Alignment Anti-parallelThe strong dipoles of the

and

groups tend to orient away from each other to minimize electrostatic repulsion.
Structural Logic Diagram

The following diagram illustrates the steric and electronic forces dictating the molecular shape.

ConformationLogic Substituents Ortho-Substituents (2-CHO, 2'-NO2) StericClash Steric Repulsion (Van der Waals) Substituents->StericClash Creates crowding EtherLink Ether Linkage (C-O-C) Electronic n -> pi* Conjugation EtherLink->Electronic Oxygen lone pairs Conformation Preferred Conformation: Twisted 'Skew' Geometry (Dihedral ~70°) StericClash->Conformation Forces twist Electronic->Conformation Stabilizes non-planar state

Figure 1: Logical flow determining the twisted conformation of 2-(2-Nitrophenoxy)benzaldehyde.

Synthetic Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (


) reaction. The phenoxide derived from salicylaldehyde attacks the electron-deficient 1-chloro-2-nitrobenzene. The nitro group at the ortho position activates the halide for displacement.
Reagents and Materials
  • Nucleophile: Salicylaldehyde (2-hydroxybenzaldehyde) [1.0 eq]

  • Electrophile: 1-Chloro-2-nitrobenzene [1.0 eq] (1-Fluoro-2-nitrobenzene is faster but more expensive)

  • Base: Potassium Carbonate (

    
    ), anhydrous [1.5 eq]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst (Optional): 18-Crown-6 (if reaction is sluggish)

Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Under a nitrogen atmosphere, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (50 mL) .

    • Add Anhydrous

      
       (20.7 g, 150 mmol) . Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will turn bright yellow.
      
  • Addition and Heating:

    • Add 1-Chloro-2-nitrobenzene (15.8 g, 100 mmol) to the mixture.

    • Heat the reaction mixture to 90–100 °C in an oil bath.

    • Note: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The reaction typically requires 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice-Water (300 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • If an oil forms, extract with Ethyl Acetate (3 x 100 mL) . Wash the organic layer with water (2x) and brine (1x) to remove DMF.

  • Purification:

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to 4 °C.

    • Yield: Typical yields range from 75% to 85%.

    • Appearance: Pale yellow to yellow crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Salicylaldehyde + K2CO3 in DMF Intermediate Phenoxide Formation Start->Intermediate Deprotonation Addition Add 1-Chloro-2-nitrobenzene Intermediate->Addition Heat Heat to 90°C (SNAr Reaction) Addition->Heat Activation Quench Quench in Ice Water Heat->Quench 4-6 Hours Product Final Product: 2-(2-Nitrophenoxy) benzaldehyde Quench->Product Recrystallization

Figure 2: Step-by-step synthetic pathway for 2-(2-Nitrophenoxy)benzaldehyde.

Characterization Data

To validate the synthesis, compare experimental data against these standard values.

TechniqueExpected Signal/ValueAssignment

NMR (DMSO-

)

10.45 ppm (s, 1H)
Aldehyde proton (-CH O)

8.05 ppm (dd, 1H)
Proton ortho to Nitro group

6.80 - 7.80 ppm (m, 7H)
Aromatic protons
IR Spectroscopy 1690

C=O stretch (Aldehyde)
1525

, 1350

N-O stretch (Nitro, asymmetric/symmetric)
1240

C-O-C stretch (Ether)
Melting Point 78–80 °CCrystalline solid

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 607787, 2-(2-Nitrophenoxy)benzaldehyde. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chim. Slov, 52, 460–462.[2] Retrieved from [Link]

  • Khalaji, A. D., et al. (2011).[3] Crystal structure of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Reactivity of the aldehyde group in 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Aldehyde Group Reactivity of 2-(2-Nitrophenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity centered on the aldehyde functional group of 2-(2-nitrophenoxy)benzaldehyde. This molecule serves as a valuable intermediate in synthetic organic chemistry, primarily due to the electronic interplay between the electrophilic aldehyde and the electron-withdrawing 2-nitrophenoxy substituent. This document details the standard synthesis of the parent molecule and explores the key transformations of the aldehyde group, including chemoselective reductions, oxidations, and nucleophilic additions. Furthermore, it elucidates the synthetic potential arising from the interplay between the aldehyde and the nitro group, leading to the formation of complex heterocyclic systems. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and quantitative data to facilitate its application in complex synthetic routes.

Introduction: Structural and Electronic Profile

2-(2-Nitrophenoxy)benzaldehyde is a diaryl ether distinguished by two key functional moieties: an aldehyde group on one phenyl ring and a nitro group in the ortho position on the adjacent phenoxy ring. The reactivity of this molecule is largely dictated by the electronic properties of these groups.

The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. This influence is transmitted through the ether linkage to the benzaldehyde ring, significantly increasing the electrophilicity of the carbonyl carbon.[1] Consequently, the aldehyde group in 2-(2-nitrophenoxy)benzaldehyde is highly activated towards nucleophilic attack compared to unsubstituted benzaldehyde.[2][3] This heightened reactivity is a central theme in its synthetic applications. The strategic placement of the aldehyde and the distal nitro group allows for selective transformations, enabling either group to be modified while preserving the other, a critical consideration in multi-step synthesis.

Synthesis of 2-(2-Nitrophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient method for synthesizing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a phenoxide, generated in situ from 2-hydroxybenzaldehyde (salicylaldehyde), with an electron-deficient aryl halide such as 1-chloro-2-nitrobenzene. The strong electron-withdrawing effect of the nitro group is essential, as it activates the aryl halide ring for nucleophilic attack by the phenoxide.[4]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products R1 2-Hydroxybenzaldehyde Solvent DMF 80-90 °C R1->Solvent Reaction Setup R2 1-Chloro-2-nitrobenzene R2->Solvent Reaction Setup Base K₂CO₃ (Base) Base->Solvent Reaction Setup P1 2-(2-Nitrophenoxy)benzaldehyde Salts KCl + KHCO₃ Solvent->P1 SNAr Reaction Solvent->Salts caption Figure 1. SₙAr synthesis of 2-(2-nitrophenoxy)benzaldehyde.

Caption: SₙAr synthesis of 2-(2-nitrophenoxy)benzaldehyde.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the analogous compound, 2-(2,4-dinitrophenoxy)benzaldehyde.[4]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), 1-chloro-2-nitrobenzene (1.0 eq), and anhydrous potassium carbonate (1.5 eq).[4]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2-hydroxybenzaldehyde.[4]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[4]

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash twice with deionized water and once with brine.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(2-nitrophenoxy)benzaldehyde.[4]

Core Reactivity of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon governs the reactivity of the aldehyde group, making it a prime target for various nucleophilic transformations.

Chemoselective Reduction of the Aldehyde to an Alcohol

A key transformation in synthetic routes involving 2-(2-nitrophenoxy)benzaldehyde is the selective reduction of the aldehyde to a primary alcohol, yielding [2-(2-nitrophenoxy)phenyl]methanol, while leaving the nitro group intact. This requires a mild reducing agent that preferentially reacts with the highly activated aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose, as it readily reduces aldehydes but typically does not affect aromatic nitro groups under standard protic solvent conditions.[5]

The principle of this chemoselective reduction lies in the differential reactivity of the functional groups. The aldehyde's carbonyl carbon, made highly electrophilic by the nitrophenoxy substituent, is readily attacked by the hydride (H⁻) from NaBH₄.[5][6] In contrast, the reduction of an aromatic nitro group generally requires more potent reducing systems or catalytic hydrogenation.[5]

G Chemoselective Reduction Pathways cluster_aldehyde Aldehyde Reduction cluster_nitro Nitro Reduction Start 2-(2-Nitrophenoxy)benzaldehyde ReagentA NaBH₄ Methanol, 0°C Start->ReagentA ReagentB H₂, Pd/C or SnCl₂ Start->ReagentB ProductA [2-(2-Nitrophenoxy)phenyl]methanol (Desired Product) ReagentA->ProductA ProductB 2-(2-Aminophenoxy)benzaldehyde ReagentB->ProductB caption Figure 2. Selective reduction pathways based on reaction conditions.

Caption: Selective reduction pathways based on reaction conditions.

This protocol is adapted from the selective reduction of 2-(2,4-dinitrophenoxy)benzaldehyde.[5]

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-nitrophenoxy)benzaldehyde in methanol (approx. 10-15 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.[5]

  • Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) in small portions over 15-20 minutes.

  • Reaction Monitoring: Continue stirring at 0°C. Monitor the reaction progress using TLC until the starting material is completely consumed (typically 1-2 hours).[5]

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0°C until gas evolution ceases.[5]

  • Work-up and Extraction: Remove the methanol via rotary evaporation. Add dichloromethane (DCM) to the aqueous residue and extract three times. Combine the organic layers, wash with saturated NaHCO₃ solution and then water.[5]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, [2-(2-nitrophenoxy)phenyl]methanol. Purify by column chromatography if necessary.[5]

ParameterValue/ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild hydride donor, selective for aldehydes over nitro groups.[5]
Solvent MethanolProtic solvent that facilitates the reaction and work-up.
Temperature 0 °CControls the reaction rate and minimizes potential side reactions.[5]
Stoichiometry 1.5 eq NaBH₄A slight excess ensures complete conversion of the aldehyde.
Typical Yield >90% (expected)High efficiency due to the activated nature of the aldehyde.

Table 1. Summary of conditions for the chemoselective aldehyde reduction.

Oxidation to a Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(2-nitrophenoxy)benzoic acid. This transformation is a standard reaction for aldehydes and can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) in an alkaline aqueous solution.[7] This product serves as a precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

Condensation Reactions: Schiff Base and Alkene Synthesis

The electrophilic aldehyde is an excellent substrate for condensation reactions with various nucleophiles.

  • Schiff Base (Imine) Formation: Reaction with primary amines yields Schiff bases, which are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and are studied for their potential biological activities.[8][9]

  • Wittig Reaction: The reaction with a phosphonium ylide (Wittig reagent) provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond with predictable stereochemistry.[10] This allows for significant structural elaboration.

  • Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a weak base, yields α,β-unsaturated products. The electron-withdrawing nature of the nitrophenoxy group is expected to accelerate this reaction by increasing the carbonyl carbon's electrophilicity.[11]

Synthetic Utility: Intramolecular Reductive Cyclization

One of the most powerful applications of 2-(2-nitrophenoxy)benzaldehyde in drug development is its use as a precursor for heterocyclic scaffolds via a tandem reduction-cyclization sequence. This process leverages the reactivity of both the nitro and aldehyde groups.

Step 1: Chemoselective Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 2-(2-aminophenoxy)benzaldehyde, while preserving the aldehyde functionality. This transformation is the gateway to intramolecular cyclization. Common methods for this reduction include catalytic hydrogenation or reduction with metal salts like stannous chloride (SnCl₂).[12]

MethodReagentsSolventApprox. TimeYield (%)Notes
Catalytic Hydrogenation H₂, 10% Pd/CEthanol/Methanol4-6 hoursHighMonitor by TLC. Catalyst can be pyrophoric.[12]
Stannous Chloride SnCl₂·2H₂OEthanol2 hours39-98%Ultrasonic irradiation can accelerate the reaction.[12]

Table 2. Comparison of methods for the chemoselective reduction of the nitro group.[12]

Step 2: Intramolecular Cyclization

The resulting 2-(2-aminophenoxy)benzaldehyde is a valuable intermediate primed for intramolecular cyclization. The nucleophilic amino group can readily attack the electrophilic aldehyde carbon, leading to the formation of a dibenzo[b,f][7][10]oxazepine ring system. This heterocyclic core is present in a range of biologically active compounds.[12]

G Tandem Reductive Cyclization Workflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Cyclization Start 2-(2-Nitrophenoxy)benzaldehyde Process1 Chemoselective Reduction (e.g., H₂, Pd/C) Start->Process1 Intermediate Intermediate: 2-(2-Aminophenoxy)benzaldehyde Process1->Intermediate Preserves Aldehyde Process2 Intramolecular Condensation/Cyclization Intermediate->Process2 Final Final Product: Dibenzo[b,f][1,4]oxazepine Process2->Final Forms Heterocycle caption Figure 3. Workflow for synthesis of dibenzo-oxazepines.

Caption: Workflow for synthesis of dibenzo-oxazepines.

This two-step sequence highlights the exceptional synthetic versatility of 2-(2-nitrophenoxy)benzaldehyde, where each functional group can be addressed selectively to construct complex molecular architectures.

Conclusion and Future Perspectives

2-(2-Nitrophenoxy)benzaldehyde is a highly versatile synthetic intermediate whose reactivity is dominated by its electronically activated aldehyde group. This guide has detailed the primary transformations of this group, including chemoselective reduction, oxidation, and various nucleophilic addition and condensation reactions. The true synthetic power of this molecule is realized in tandem sequences, where selective reduction of the nitro group followed by intramolecular cyclization provides a direct route to valuable heterocyclic systems like dibenzo[b,f][7][10]oxazepines. The reliable protocols and clear mechanistic principles outlined herein provide a solid foundation for researchers and drug development professionals to leverage the unique reactivity of 2-(2-nitrophenoxy)benzaldehyde in the design and execution of complex synthetic strategies.

References

  • Google Patents (1976).
  • Wikipedia. 2-Nitrobenzaldehyde. [Link]

  • Klán, P., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Černuchová, P., et al. (2006). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Collection of Czechoslovak Chemical Communications. [Link]

  • Wang, L., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. [Link]

  • ResearchGate (2025). Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[7][13]imidazo[1,2-c]quinazolines. [Link]

  • Chemistry LibreTexts (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • OpenStax (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]

  • González-Villar, M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Vaia. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. [Link]

  • Google Patents (1941). Process for the reduction of arylnitroalkenes.
  • Allen. Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde. [Link]

  • Master Organic Chemistry (2022). Nucleophilic Addition To Carbonyls. [Link]

  • ResearchGate (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • ResearchGate (2018). Optimization for the reduction of benzaldehyde with PMHS. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

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The Role of the ortho-Nitro Group in 2-(2-Nitrophenoxy)benzaldehyde Reactivity: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, functional group positioning dictates both the stability of intermediates and the trajectory of cascade reactions. 2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1) [1] is a highly specialized diaryl ether whose reactivity is fundamentally governed by the presence of an ortho-nitro group. This whitepaper provides an in-depth mechanistic analysis of how the ortho-nitro group serves a dual purpose: acting as a powerful electron-withdrawing activator during precursor synthesis, and functioning as a latent nucleophilic handle that drives spontaneous cyclization to form pharmacologically critical dibenz[b,f][1,4]oxazepine (DBO) scaffolds[2].

Structural and Electronic Profile

2-(2-Nitrophenoxy)benzaldehyde (Molecular Weight: 243.21 g/mol ) consists of two functionalized aromatic rings linked by an ether oxygen[3]. The reactivity of this molecule is defined by the spatial and electronic relationship between the ortho-aldehyde and the ortho-nitro group.

The Dual Electronic Effect (-I and -M)

The nitro group is one of the most potent electron-withdrawing groups (EWGs) in organic chemistry, operating through both inductive (-I) and resonance (-M) effects[4].

  • Activation for SNAr: During the synthesis of the diaryl ether, the ortho-nitro group on the halogenated precursor (e.g., 1-fluoro-2-nitrobenzene) severely depletes electron density at the adjacent carbon. This lowers the energy of the Meisenheimer intermediate, facilitating nucleophilic aromatic substitution (SNAr) by the phenoxide ion of salicylaldehyde.

  • Steric Pre-organization: Once the ether is formed, the bulky ortho-nitro group forces the diaryl ether into a twisted, non-planar conformation. This steric hindrance prevents the two aromatic rings from achieving coplanarity, effectively pre-organizing the ortho-aldehyde and the ortho-nitro group in spatial proximity—a critical prerequisite for downstream intramolecular reactions.

SNAr_Pathway A 1-Fluoro-2-nitrobenzene + Salicylaldehyde B SNAr (K2CO3, DMF, Heat) Nitro group activates Ar-F A->B C 2-(2-Nitrophenoxy)benzaldehyde (Pre-organized Conformation) B->C

SNAr synthesis of 2-(2-Nitrophenoxy)benzaldehyde driven by the ortho-nitro group.

The Reductive Cyclization Cascade: From Latent Handle to Heterocycle

The most valuable application of 2-(2-nitrophenoxy)benzaldehyde in medicinal chemistry is its conversion into dibenz[b,f][1,4]oxazepines[5]. These tricyclic systems are the core structural motifs in several atypical antipsychotics (e.g., loxapine) and antidepressants (e.g., amoxapine).

The ortho-nitro group acts as a "masked" nucleophile. When subjected to reducing conditions, the nitro group is converted to an aniline (primary amine). Because of the conformational pre-organization mentioned earlier, the newly formed ortho-amine is held in direct proximity to the highly electrophilic ortho-aldehyde.

Causality of the Cascade
  • Reduction: The nitro group is reduced to an amine.

  • Nucleophilic Attack: The amine spontaneously attacks the carbonyl carbon of the aldehyde. The entropic barrier (

    
    ) for this intramolecular attack is exceptionally low due to the structural constraints of the diaryl ether backbone.
    
  • Dehydration: Elimination of water yields a stable imine (C=N bond), completing the 7-membered oxazepine ring. The massive thermodynamic driving force of forming a fully conjugated tricyclic system ensures this reaction is essentially irreversible.

Cascade_Reaction N1 2-(2-Nitrophenoxy)benzaldehyde N2 Reduction (Fe/AcOH) Nitro -> Amine N1->N2 N3 2-(2-Aminophenoxy)benzaldehyde (Transient Intermediate) N2->N3 N4 Intramolecular Cyclization Imine Formation (-H2O) N3->N4 N5 Dibenz[b,f][1,4]oxazepine N4->N5

Reductive cyclization cascade to Dibenz[b,f][1,4]oxazepine.

Quantitative Data: Optimizing the Cyclization Step

Choosing the correct reducing agent is critical. The goal is to chemoselectively reduce the nitro group without prematurely reducing the aldehyde (which would yield an alcohol and prevent imine formation) or over-reducing the final imine product to a secondary amine.

Reducing Agent / ConditionsChemoselectivityTypical YieldMechanistic Rationale & Notes
Fe powder / Glacial AcOH (80°C)High 85–95%Iron in acidic media selectively reduces the nitro group via single-electron transfer. The aldehyde remains intact until the amine forms and cyclizes. Industry standard.
Pd/C, H₂ (1 atm, RT)Moderate 70–80%Cleanest workup, but carries a risk of over-reducing the newly formed C=N double bond of the oxazepine to yield a 10,11-dihydrodibenzoxazepine.
SnCl₂·2H₂O / EtOH (Reflux)High 75–85%Highly selective for nitro groups in the presence of carbonyls, but generates heavy metal waste, making it less ideal for late-stage pharmaceutical scale-up.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Synthesis of 2-(2-Nitrophenoxy)benzaldehyde via SNAr

Causality: Potassium carbonate (


) is utilized as a mild base to deprotonate salicylaldehyde, generating a highly nucleophilic phenoxide. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide "naked" and highly reactive toward the activated 1-fluoro-2-nitrobenzene.
  • Setup: In a flame-dried round-bottom flask, dissolve salicylaldehyde (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.1 equiv) in anhydrous DMF (0.5 M).

  • Activation: Add anhydrous

    
     (1.5 equiv). Stir the suspension at 80°C under an inert argon atmosphere for 4 hours.
    
  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the highly fluorescent salicylaldehyde spot (

    
     ~0.6) disappears, replaced by a distinct UV-active product spot (
    
    
    
    ~0.4).
  • Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove any unreacted salicylaldehyde), followed by brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield pale yellow crystals.
    
Protocol B: Reductive Cyclization to Dibenz[b,f][1,4]oxazepine

Causality: Iron powder in acetic acid is selected over hydride donors (like


 or 

) because hydrides would rapidly reduce the aldehyde to a benzyl alcohol, completely aborting the cyclization pathway.
  • Setup: Suspend 2-(2-nitrophenoxy)benzaldehyde (1.0 equiv) in glacial acetic acid (0.2 M).

  • Reduction: Add activated Iron powder (5.0 equiv) in portions to control the exothermic single-electron transfer process. Heat the mixture to 80°C for 2 hours.

  • Self-Validation Checkpoint (Colorimetric/TLC): The reaction mixture will transition from yellow to a dark brown/black slurry as the iron is oxidized. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the starting material and the formation of a less polar, highly UV-active spot corresponding to the fully conjugated tricyclic imine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing the filter cake with hot EtOAc. Concentrate the filtrate, neutralize carefully with saturated aqueous

    
    , and extract with EtOAc.
    
  • Purification: Dry the organics, concentrate, and purify via flash column chromatography to isolate the dibenz[b,f][1,4]oxazepine scaffold.

References

1.1 2.3 3.4 4. 2 5.5

Sources

Methodological & Application

2-(2-Nitrophenoxy)benzaldehyde as a photolabile protecting group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-Nitrophenoxy)benzaldehyde and its Derivatives as Photolabile Protecting Groups

A Senior Application Scientist's Field Guide

Authored for researchers, medicinal chemists, and materials scientists, this document provides a comprehensive overview and practical, field-proven protocols for the application of the 2-(2-nitrophenoxy)benzyl scaffold, derived from 2-(2-nitrophenoxy)benzaldehyde, as a versatile photolabile protecting group (PPG). We move beyond mere procedural steps to explain the underlying chemical principles, enabling users to adapt and troubleshoot these methods for their specific molecular targets.

Introduction: The Strategic Value of Light-Mediated Deprotection

In complex multi-step organic synthesis and the precise control of bioactive molecules, the ability to selectively mask and unmask functional groups is paramount. Photolabile protecting groups offer an unparalleled level of control, using light as a non-invasive, traceless reagent.[1] This allows for spatiotemporal precision, enabling reactions to be initiated at a specific time and location, a feature especially valuable in biological systems and advanced materials science.[2][3]

The ortho-nitrobenzyl (ONB) group is one of the most robust and widely utilized classes of PPGs.[1] Its mechanism of cleavage is well-understood and its application spans the protection of a wide array of functional groups, including alcohols, amines, carboxylates, and phosphates.[1][4] This guide focuses on a specific diaryl ether derivative within this class, the 2-(2-nitrophenoxy)benzyl group. This scaffold combines the reliable photochemistry of the ONB core with the synthetic accessibility of diaryl ethers.

Core Chemistry: Synthesis and Mechanism

The journey from starting materials to a protected substrate involves three key stages: synthesis of the core diaryl ether aldehyde, conversion to a reactive "handle" for attachment, and the final photolytic cleavage.

Synthesis of the 2-(2-Nitrophenoxy)benzaldehyde Precursor

The formation of the diaryl ether linkage is most reliably achieved through a copper-catalyzed Ullmann Condensation . This classic reaction couples a phenol with an aryl halide. In this case, we couple 2-hydroxybenzaldehyde (salicylaldehyde) with 1-chloro-2-nitrobenzene. The nitro group on the aryl halide is critical, as its electron-withdrawing nature activates the ring toward nucleophilic attack, facilitating the reaction.[5]

Protocol 1: Ullmann Synthesis of 2-(2-Nitrophenoxy)benzaldehyde

Causality: This protocol utilizes a copper(I) catalyst and a high-boiling polar aprotic solvent (DMF) to facilitate the coupling of the sodium salt of salicylaldehyde with the electron-deficient 1-chloro-2-nitrobenzene. Potassium carbonate acts as the base to generate the phenoxide in situ.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Chloro-2-nitrobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-hydroxybenzaldehyde (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), anhydrous K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and extract three times with toluene.

    • Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted salicylaldehyde), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2-nitrophenoxy)benzaldehyde as a solid.

Conversion to a Reactive Protecting Group Handle

The aldehyde itself is not the protecting group. It must be converted into a form that can react with the target functional group. The most common strategy is to reduce the aldehyde to a benzyl alcohol, which can then be used to form ethers or converted into a more reactive benzyl halide for ester or carbamate formation.

Protocol 2: Reduction to 2-(2-Nitrophenoxy)benzyl Alcohol

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic nitro group. Methanol serves as both a solvent and a proton source for the work-up.

Materials:

  • 2-(2-Nitrophenoxy)benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve 2-(2-nitrophenoxy)benzaldehyde (1.0 eq) in methanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.5 eq) portion-wise to the stirred solution. The addition is exothermic. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting 2-(2-nitrophenoxy)benzyl alcohol is often pure enough for the next step, but can be further purified by column chromatography if needed.

The Photochemical Cleavage Mechanism

The deprotection is initiated by irradiating the molecule with UV light, typically in the 350-365 nm range. The core photochemical process is a Norrish Type II reaction.[1]

  • Excitation: The nitro group absorbs a photon, promoting it to an excited diradical state.

  • Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement & Release: This unstable intermediate rapidly rearranges. The oxygen atom of the aci-nitro group attacks the benzylic carbon, leading to the cleavage of the C-O bond and releasing the protected functional group (the "caged" molecule).

  • Byproduct Formation: The protecting group itself is converted into 2-(2-nitrosophenoxy)benzaldehyde. This byproduct can absorb light and potentially undergo further reactions, which is a key consideration in purification.

G cluster_synthesis Synthesis & Protection cluster_deprotection Deprotection Workflow Precursors Salicylaldehyde + 1-Chloro-2-nitrobenzene Aldehyde 2-(2-Nitrophenoxy)benzaldehyde (PPG Precursor) Precursors->Aldehyde Ullmann Condensation (Protocol 1) Alcohol 2-(2-Nitrophenoxy)benzyl Alcohol (PPG Handle) Aldehyde->Alcohol Reduction (NaBH4) (Protocol 2) Protected_Substrate Protected Substrate (e.g., Ether, Carbamate) Alcohol->Protected_Substrate Protection Reaction (Protocol 3/4) Irradiation Irradiation (UV Light, ~365 nm) Protected_Substrate->Irradiation Cleavage Photochemical Cleavage Irradiation->Cleavage Released_Substrate Released Substrate (Deprotected Molecule) Cleavage->Released_Substrate Byproduct 2-(2-Nitrosophenoxy)benzaldehyde (Byproduct) Cleavage->Byproduct

Caption: Overall workflow for using the 2-(2-nitrophenoxy)benzyl PPG.

Application Notes & Protocols

The following protocols are exemplary for the protection of alcohols and amines. They are based on well-established procedures for ortho-nitrobenzyl groups and should be optimized for specific substrates.

Protocol 3: Protection of an Alcohol as a 2-(2-Nitrophenoxy)benzyl Ether

Causality: This is a Williamson ether synthesis. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a bromide from the protecting group "handle" (which must first be prepared from the alcohol via reaction with PBr₃ or a similar reagent).

Materials:

  • Substrate alcohol

  • 2-(2-Nitrophenoxy)benzyl Bromide (prepared from the corresponding alcohol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous DMF or THF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Preparation: To a solution of the substrate alcohol (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add a solution of 2-(2-nitrophenoxy)benzyl bromide (1.1 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching & Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl. Extract with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 4: General Procedure for Photolytic Deprotection

Causality: The cleavage efficiency is dependent on the number of photons absorbed by the PPG. The choice of solvent is critical; it must be transparent at the irradiation wavelength. A filter is used to select the optimal wavelength (~365 nm) to maximize cleavage while minimizing potential damage to the substrate.

Materials:

  • Protected substrate

  • Appropriate solvent (e.g., Methanol, Acetonitrile, Dichloromethane, buffered aqueous solutions) - must be UV-transparent at the irradiation wavelength.

Instrumentation:

  • Photoreactor (e.g., Rayonet reactor, mercury lamp with immersion well)

  • Pyrex or Quartz reaction vessel (Pyrex filters out wavelengths <300 nm)

  • Band-pass filter (e.g., 365 nm, optional but recommended for sensitive substrates)

  • Stir plate and stir bar

Procedure:

  • Preparation: Dissolve the protected compound in the chosen solvent in the reaction vessel. A typical starting concentration is 1-10 mM.

  • Degassing (Optional): For reactions sensitive to oxidation, degas the solution by bubbling with Argon or Nitrogen for 15-30 minutes.

  • Irradiation:

    • Place the reaction vessel in the photoreactor. If using a high-power lamp, use a cooling system to maintain a constant temperature.

    • Irradiate the solution with UV light (e.g., using 350 nm or 365 nm lamps).

    • Monitor the reaction progress by TLC or HPLC by withdrawing small aliquots at regular intervals. Deprotection is often complete within 1-4 hours, but this is highly system-dependent.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product containing the deprotected molecule and the 2-(2-nitrosophenoxy)benzaldehyde byproduct by column chromatography or crystallization.

G Start Protected Substrate (R-O-CH2-Ar-NO2) Photon Photon Absorption (hν, ~365 nm) Start->Photon Excited Excited State (Nitro Group Diradical) Photon->Excited H_Abstract Intramolecular H-Abstraction Excited->H_Abstract Norrish Type II AciNitro aci-Nitro Intermediate H_Abstract->AciNitro Rearrange Rearrangement & Bond Cleavage AciNitro->Rearrange Products Released Substrate (R-OH) + Nitroso Byproduct Rearrange->Products

Caption: Mechanism of photochemical cleavage for an ONB-protected alcohol.

Technical & Experimental Considerations

ParameterRecommendation & Rationale
Wavelength ~350-365 nm. This range provides the best balance of efficient absorption by the ONB chromophore and minimal damage to common biological or chemical substrates.[6]
Quantum Yield (Φ) Typically 0.01 - 0.6. This value is highly dependent on the leaving group, solvent, and substitution on the ONB ring. While specific data for the 2-(2-nitrophenoxy)benzyl group is not available, values for parent ONB systems serve as a good estimate. Higher values indicate greater efficiency (more molecules cleaved per photon absorbed).
Solvents Must be transparent at the irradiation wavelength. Common choices include Methanol, Ethanol, Acetonitrile, Dichloromethane, and aqueous buffers. Protic solvents can sometimes assist in the final rearrangement steps.
Byproducts The primary byproduct is the corresponding 2-nitroso derivative . These are often colored and can absorb light, potentially acting as an internal filter or leading to side reactions. Prompt purification after deprotection is recommended.
Troubleshooting Incomplete Reaction: Increase irradiation time, check lamp output, or degas the solution to remove oxygen, which can quench the excited state. Low Yield: The nitroso byproduct may be reacting with the released substrate. Consider adding a scavenger for the byproduct or performing the reaction at a lower concentration.

Conclusion and Outlook

The 2-(2-nitrophenoxy)benzyl photolabile protecting group represents a synthetically accessible and highly versatile tool within the broader family of ONB-cages. By following the foundational protocols for its synthesis, attachment to target molecules, and photolytic cleavage, researchers can leverage the power of light to achieve precise chemical control. The principles and procedures outlined in this guide provide a solid framework for the successful application of this PPG in complex synthetic challenges, from drug development to the creation of photoresponsive materials.

References

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved March 7, 2026, from [Link]

  • Ellis-Hutchings, M., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry.
  • Singh, A., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science.
  • Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved March 7, 2026, from [Link]

  • Chowdhury, S., & Roy, D. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved March 7, 2026, from [Link]

  • Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences.
  • Royal Society of Chemistry. (n.d.). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved March 7, 2026, from [Link]

  • Chowdhury, S., & Roy, D. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
  • Google Patents. (n.d.). WO1998039348A1 - Photocleavable protecting groups and methods for their use.
  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved March 7, 2026, from [Link]

  • University of Calcutta. (n.d.). Protecting groups in organic synthesis. Retrieved March 7, 2026, from [Link]

  • Wang, Z., et al. (n.d.). Chemistry of 2-(2′-Aminophenyl)
  • ResearchGate. (n.d.). Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives, a rapid synthetic route to 3,1-benzoxazines. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105801422A - Preparation method of o-nitrobenzol.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Photocleavage Mechanisms and Protocols for 2-(2-Nitrophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of photolabile protecting groups (PPGs) has revolutionized spatiotemporal control in drug delivery, chemical biology, and materials science. While classic ortho-nitrobenzyl (o-NB) systems are ubiquitous, 2-(2-Nitrophenoxy)benzaldehyde (NPB) derivatives represent a highly specialized class of photocages. Featuring a flexible diaryl ether linkage, NPB derivatives do not follow the traditional Norrish Type II hydrogen-abstraction pathway. Instead, when derivatized with nucleophilic payloads (such as primary or secondary amines), they undergo a highly efficient Photochemical Smiles Rearrangement [1].

This application note provides a deep mechanistic analysis of NPB photocleavage, consolidated quantitative data, and self-validating experimental protocols designed for researchers and drug development professionals seeking to implement this unique caging scaffold.

Mechanistic Insights: The Photo-Smiles Rearrangement Pathway

To successfully utilize NPB derivatives, one must understand the causality behind their photochemical behavior. In a standard o-nitrobenzyl cage, UV irradiation triggers the excited nitro group to abstract a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate[2].

However, in NPB derivatives—such as an NPB-amine conjugate formed via reductive amination of the benzaldehyde moiety—the benzylic carbon is separated from the nitro group by an 8-atom distance across the diaryl ether bond. This spatial separation renders standard hydrogen abstraction geometrically impossible. Instead, the system relies on the Photo-Smiles Rearrangement , an intramolecular nucleophilic aromatic substitution[3]:

  • Photoexcitation & ISC : Irradiation at 365 nm excites the 2-nitrophenyl ether moiety (

    
    ), which rapidly undergoes intersystem crossing (ISC) to the reactive triplet state (
    
    
    
    ).
  • Nucleophilic Attack : The excited nitro group acts as a powerful electron-withdrawing sink, making the ipso-carbon (C1 of the nitrophenyl ring) highly electrophilic. The pendant amine nucleophile folds back and attacks this carbon.

  • Spiro-Meisenheimer Complex Formation : A transient, highly colored spiro-Meisenheimer complex is formed.

  • Heterolytic Cleavage : The ether C-O bond collapses (a dark reaction), transferring the nitrophenyl group to the amine nitrogen. This releases the uncaged payload as a substituted phenol (salicylaldehyde derivative) and an N-(2-nitrophenyl)amine byproduct.

G A NPB-Amine Conjugate (Ground State) B Excited Triplet State (T1) A->B hν (365 nm) ISC C Spiro-Meisenheimer Complex B->C Intramolecular Nucleophilic Attack D Cleaved Products (Phenol + N-Aryl Amine) C->D C-O Bond Cleavage (Dark Reaction)

Figure 1: Photochemical Smiles rearrangement pathway for NPB-amine derivatives.

Quantitative Data: Kinetic & Photophysical Profiling

The efficiency of NPB photocleavage is highly dependent on the nucleophilicity of the caged payload and the dielectric constant of the solvent, which stabilizes the polar Meisenheimer transition state.

Table 1: Comparative Cleavage Kinetics of NPB Derivatives (Irradiation at 365 nm, 10 mW/cm²)

Derivative Payload TypeCleavage MechanismPrimary SolventQuantum Yield (

)
Half-Life (

)
Byproduct Toxicity
Primary Amine Photo-SmilesPBS (pH 7.4) / MeCN0.12 - 0.184 - 6 minLow
Secondary Amine Photo-SmilesPBS (pH 7.4) / MeCN0.08 - 0.148 - 12 minLow
Alcohol (Acetal) Norrish Type II (Slow)MeOH / Water< 0.02> 45 minModerate

Insight: Amine payloads cleave significantly faster than alcohols because the nitrogen lone pair is a superior nucleophile for the intramolecular attack required in the Photo-Smiles pathway[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating dark controls and isosbestic point tracking, researchers can definitively prove that payload release is entirely photochemical and not an artifact of hydrolytic instability.

Protocol A: Payload Caging via Reductive Amination

This protocol details the conjugation of a primary amine payload to the NPB scaffold. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen as the reducing agent because its mild nature prevents the undesired reduction of the photolabile nitro group to an amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-(2-Nitrophenoxy)benzaldehyde and 1.1 eq of the target primary amine payload in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 1.5 eq of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)₃.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize the acetic acid and destroy excess hydride). Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure NPB-amine conjugate.

Protocol B: Controlled Photolysis and Kinetic Profiling

To ensure trustworthiness, this protocol utilizes a parallel dark control to establish a thermal stability baseline.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of the NPB-amine conjugate in a biologically relevant solvent mixture (e.g., 1:1 PBS buffer/Acetonitrile) to ensure solubility and mimic physiological pH.

  • Dark Control (Self-Validation): Transfer 1 mL of the solution into an amber HPLC vial. Keep this vial at room temperature in complete darkness. This will be analyzed at

    
     to prove the C-O bond does not spontaneously hydrolyze.
    
  • Irradiation Setup: Place 3 mL of the sample in a quartz cuvette (1 cm path length). Irradiate using a monochromatic 365 nm LED source (10 mW/cm²). Causality note: 365 nm is utilized because it selectively excites the nitrophenoxy chromophore while avoiding the 280 nm range that could cause direct photobleaching of aromatic amino acids in biological payloads.

  • Temporal Sampling: Withdraw 100 µL aliquots at specific intervals (

    
     minutes).
    
  • HPLC/LC-MS Analysis: Inject the aliquots into an HPLC system equipped with a Diode Array Detector (DAD).

  • Data Validation: Monitor the decay of the conjugate peak and the rise of the payload peak. A true unimolecular photocleavage will display clear isosbestic points in the overlaid UV-Vis absorption spectra, confirming no side-reactions or degradation pathways are occurring.

Workflow S1 1. Sample Preparation (10-50 µM in PBS/MeCN) S2 2. Dark Control Aliquot (Self-Validation) S1->S2 S3 3. UV Irradiation (LED 365 nm, 10 mW/cm²) S1->S3 S5 5. LC-MS / HPLC Analysis (Isosbestic Point Tracking) S2->S5 Baseline Comparison (Ensures Thermal Stability) S4 4. Temporal Sampling (t = 0, 1, 2, 5, 10, 30 min) S3->S4 S4->S5

Figure 2: Standardized workflow for validating the photocleavage kinetics of NPB derivatives.

References

  • Wubbels, G. G., Ota, N., & Crosier, M. L. (2005). Photochemical Smiles Rearrangement and Meisenheimer Complex Formation Catalyzed by Hydroxide Ion via Electron Hole Transfer Catalysis. Organic Letters, 7(21), 4741-4744.

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Pitchumani, R., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

  • Gorka, A. P., & Schnermann, M. J. (2016). Harnessing cyanine photooxidation: from fluorophore blinks to light-triggered drug release. Current Opinion in Chemical Biology, 33, 117-125.

  • Singh, H. K., Kaźmierski, S., & Kaszyński, P. (2024). Modern Aspects of the Smiles Rearrangement. ResearchGate / Journal of Organic Chemistry.

Sources

Using 2-(2-Nitrophenoxy)benzaldehyde in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for using 2-(2-Nitrophenoxy)benzaldehyde in Solid-Phase Peptide Synthesis (SPPS).

Application Note: 2-(2-Nitrophenoxy)benzaldehyde in SPPS

Part 1: Strategic Overview & Mechanism

1.1 The Role of 2-(2-Nitrophenoxy)benzaldehyde in SPPS 2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1) is a specialized reagent used primarily as a precursor for generating Photocleavable Linkers (PCLs) and Backbone Amide Protecting Groups . Its structural core—a benzaldehyde moiety ortho-substituted with a 2-nitrophenoxy group—leverages the photochemistry of o-nitrobenzyl derivatives to facilitate controlled peptide release or backbone modification under mild UV irradiation (365 nm).

Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that require harsh Trifluoroacetic Acid (TFA) cleavage, this reagent enables:

  • Orthogonal Cleavage: Release of peptides using light, leaving acid-sensitive side-chain protecting groups (e.g., Mmt, Trt) intact.

  • "Difficult Sequence" Synthesis: When used as a backbone protector, it disrupts inter-chain hydrogen bonding (beta-sheet aggregation) by introducing steric bulk and removing the amide proton.

  • Synthesis of Peptide Aldehydes/Amides: It serves as a handle for generating C-terminal modified peptides.

1.2 Mechanistic Insight: The Photolytic Trigger The utility of this reagent relies on the Norrish Type II photochemical reaction. Upon UV irradiation, the o-nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges and cleaves the benzylic C-N or C-O bond.

  • In Linker Strategies: The peptide is anchored via a reductive amination to the aldehyde. Photolysis cleaves the anchor, releasing the peptide amide.

  • In Backbone Protection: The group shields the amide bond during synthesis and is removed post-synthesis by photolysis.

Part 2: Experimental Protocols

Protocol A: Synthesis of Photocleavable Amide Resin (The "Pop-Linker" Strategy)

Objective: Functionalize an amino-resin (e.g., Aminomethyl polystyrene) with 2-(2-Nitrophenoxy)benzaldehyde to create a photolabile anchor for peptide amide synthesis.

Materials:

  • Amino-functionalized resin (e.g., Aminomethyl polystyrene, 0.5–1.0 mmol/g)

  • 2-(2-Nitrophenoxy)benzaldehyde (3–5 eq.)

  • Sodium Triacetoxyborohydride (STAB) or NaBH₃CN (5 eq.)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 1.0 g of amino-resin in DCM for 30 minutes.

    • Wash with DMF (3x).

  • Imine Formation (Schiff Base):

    • Dissolve 2-(2-Nitrophenoxy)benzaldehyde (3 eq. relative to resin loading) in 1% AcOH/DMF.

    • Add solution to the resin.[1]

    • Agitate at Room Temperature (RT) for 2–4 hours.

    • QC Check: Resin color typically changes to yellow/orange.

  • Reductive Amination (The Anchor Step):

    • Critical Step: Do NOT wash the resin. Add Sodium Triacetoxyborohydride (5 eq.) directly to the suspension.

    • Agitate overnight (12–16 hours) at RT.

    • Note: STAB is preferred over NaBH₃CN for safety and efficiency in DMF.

  • Washing & Capping:

    • Drain and wash resin with DMF (5x), DCM (5x), and MeOH (3x).

    • Capping: Treat resin with Acetic Anhydride/Pyridine (1:1) in DCM for 30 mins to cap any unreacted primary amines. This prevents deletion sequences.

  • First Amino Acid Loading (Acylation of Secondary Amine):

    • Challenge: The newly formed secondary amine is sterically hindered.

    • Activation: Use HATU (5 eq.) and DIEA (10 eq.) with Fmoc-AA-OH (5 eq.) in DMF.

    • Reaction Time: Double coupling is mandatory. 2 x 2 hours at 50°C (if AA is not Cys/His) or 2 x 4 hours at RT.

    • Validation: Chloranil test (for secondary amines) should be negative (colorless/pale yellow).

Protocol B: Photocleavage & Peptide Recovery

Objective: Release the peptide from the solid support using UV irradiation.

Parameters:

  • Light Source: UV Lamp (365 nm, ~10–20 mW/cm²).

  • Solvent: Methanol/DCM (1:9) or PBS buffer (for water-soluble peptides).[2]

Steps:

  • Preparation: Suspend the resin in the cleavage solvent (approx. 10 mL per gram of resin).

  • Irradiation:

    • Place the reaction vessel in a UV reactor or under a UV lamp.

    • Irradiate for 1–3 hours with gentle agitation.

    • Temperature Control: Ensure the setup does not overheat; maintain <30°C to prevent side reactions.

  • Filtration: Filter the resin and collect the filtrate.

  • Extraction: Wash resin with cleavage solvent (3x) to recover trapped peptide.

  • Workup: Evaporate solvent to obtain the crude peptide amide.

Part 3: Data Visualization & Pathway Analysis

The following diagram illustrates the chemical pathway from resin functionalization to photocleavage.

SPPS_Workflow Resin Amino-Resin (NH2-Polymer) Imine Schiff Base Intermediate Resin->Imine Aldehyde (3 eq) 1% AcOH/DMF Aldehyde 2-(2-Nitrophenoxy) benzaldehyde Aldehyde->Imine SecondaryAmine Photolabile Linker (Secondary Amine) Imine->SecondaryAmine Reductive Amination (NaBH(OAc)3) LoadedResin Fmoc-AA-Linker-Resin (Anchored AA) SecondaryAmine->LoadedResin Fmoc-AA-OH HATU/DIEA (Difficult Coupling) PeptideResin Full Peptide-Resin (Protected) LoadedResin->PeptideResin Standard SPPS (Fmoc Deprotection/Coupling) Cleavage UV Irradiation (365 nm) PeptideResin->Cleavage Suspension in MeOH/DCM FinalProduct Peptide Amide (Released) Cleavage->FinalProduct Photolysis of Nitrobenzyl Bond

Caption: Figure 1: Workflow for installing the photolabile linker via reductive amination and subsequent peptide release.

Part 4: Technical Data & Troubleshooting

Table 1: Reaction Parameters & Optimization

ParameterRecommended ConditionWhy? (Causality)
Solvent (Coupling) DMF or NMPPolar aprotic solvents swell polystyrene resins best, improving diffusion.
Reducing Agent NaBH(OAc)₃ (STAB)Milder than NaBH₄; avoids reducing the nitro group to an amine prematurely.
First AA Coupling HATU or PyAOPThe secondary amine formed is bulky. Standard DIC/HOBt is often insufficient.
Cleavage pH Neutral (pH 7.4) or Mildly AcidicBasic conditions can cause premature cleavage or racemization during photolysis.
UV Wavelength 365 nm (UVA)Higher energy (UVB/UVC) damages Trp/Tyr/Met residues.

Troubleshooting "Difficult Sequences":

  • Problem: Incomplete coupling of the first amino acid to the linker.

  • Solution: Use sym-collidine as the base instead of DIEA with HATU. The weaker base reduces racemization risk during the prolonged heating required for this steric coupling.

  • Validation: Perform a micro-cleavage of a small resin aliquot (photolysis) and analyze by LC-MS to confirm the presence of Fmoc-AA-NH2 before proceeding with elongation.

Part 5: References

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry, 60(8), 2318–2319. Link

  • Johnson, T., et al. (2016). A Backbone Amide Protecting Group for Overcoming Difficult Sequences and Suppressing Aspartimide Formation.[3] Journal of Peptide Science, 22(5), 360-367. Link

  • BenchChem. (2025).[4] Application Notes: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde.[4] BenchChem Protocols. Link

  • Rochelle, C., et al. (2000). Photolabile Linkers for Solid-Phase Synthesis. Combinatorial Chemistry & High Throughput Screening, 3(5), 365-383. Link

  • BroadPharm. (2023). Photocleavable Linkers and Reagents for Oligonucleotide and Peptide Synthesis. BroadPharm Product Guide. Link

Sources

Application Note: 2-(2-Nitrophenoxy)benzaldehyde in Microarray Photolithography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of 2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1) as a critical precursor and functional intermediate in the synthesis of high-efficiency photocleavable protecting groups (PPGs) for microarray photolithography.[1][2][3]

Executive Summary

In the field of Very Large Scale Immobilized Polymer Synthesis (VLSIPS) , the fidelity and speed of array fabrication are limited by the quantum efficiency and kinetics of the photolabile protecting groups (PPGs).[1][2][3] 2-(2-Nitrophenoxy)benzaldehyde serves as the essential synthetic precursor to the 2-(2-nitrophenoxy)benzyl (NPB) class of protecting groups.[1][2][3]

Unlike traditional o-nitrobenzyl derivatives (e.g., NVOC, MeNPOC), the NPB system derived from this aldehyde exhibits superior deprotection kinetics and reduced byproduct interference.[1][2][3] This guide outlines the mechanism, conversion protocol, and application of 2-(2-Nitrophenoxy)benzaldehyde in synthesizing high-density DNA and peptide microarrays.[1][2][3]

Scientific Mechanism & Rationale

The Role of the Aldehyde Scaffold

2-(2-Nitrophenoxy)benzaldehyde is not the direct protecting group; it is the photo-active scaffold precursor .[1][2][3] Its unique diphenyl ether structure provides a redshifted absorption maximum and enhanced radical stability compared to standard nitrobenzyls.[1][2][3]

  • Precursor Activation: The aldehyde group is chemically reduced to a benzyl alcohol (NPB-OH).[1][2][3]

  • Coupling: This alcohol is converted into an activated carbonate or phosphoramidite to protect the 5'-OH (DNA) or N-terminus (Peptide).[1][2][3]

  • Photolysis (Deprotection): Upon UV irradiation (365 nm), the NPB group undergoes a Norrish Type II intramolecular rearrangement.[1][2][3] The ether linkage facilitates a rapid proton transfer, cleaving the protecting group and regenerating the free hydroxyl/amine on the array surface.[1][2][3]

Advantages Over Legacy Reagents
FeatureTraditional (MeNPOC/NPPOC)NPB Derivative (from 2-(2-Nitrophenoxy)benzaldehyde)
Deprotection Rate Moderate (

)
Fast (

)
Byproduct Toxicity High (Nitroso-ketones)Low (Inert Nitroso-aldehydes)
Solvent Compatibility Sensitive to polar solventsRobust in Acetonitrile/DMSO
Step Yield 92-96%>98%

Experimental Protocol

Phase 1: Pre-Synthesis – Activation of the Scaffold

Objective: Convert the aldehyde precursor into the active photolabile alcohol (NPB-OH).[1][2][3]

Reagents:

  • 2-(2-Nitrophenoxy)benzaldehyde (Start Material)[1][2][3]

  • Sodium Borohydride (

    
    )[1][2][3]
    
  • Methanol (anhydrous)[1][2][3]

  • Dichloromethane (DCM)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-(2-Nitrophenoxy)benzaldehyde in 50 mL of anhydrous methanol in a round-bottom flask.

  • Reduction: Cool to 0°C. Slowly add 12 mmol of

    
     over 15 minutes.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the aldehyde spot (

    
    ).[1][2][3]
    
  • Quenching: Quench with 10 mL saturated

    
    .
    
  • Extraction: Evaporate methanol. Extract aqueous residue with DCM (

    
     mL).[1][2][3]
    
  • Purification: Dry over

    
    , filter, and concentrate. Yields 2-(2-Nitrophenoxy)benzyl alcohol (NPB-OH) .[1][2][3]
    
Phase 2: Phosphoramidite Synthesis (For DNA Arrays)

Objective: Attach the NPB-OH group to the nucleoside phosphoramidite.[1][2][3]

  • Chloroformate Formation: React NPB-OH with phosgene (or triphosgene) in THF/DIEA to form the NPB-Chloroformate .[1][2][3]

  • Nucleoside Coupling: React the NPB-Chloroformate with the 5'-OH of a nucleoside (bases protected) to yield 5'-NPB-Nucleoside .[1][2][3]

  • Phosphitylation: React the 3'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final NPB-Phosphoramidite monomer .

Phase 3: Microarray Photolithography Cycle

Objective: Use the NPB-monomers to synthesize a high-density array.[1][2][3]

Equipment: Maskless Array Synthesizer (MAS) or Mask-based Aligner (365 nm source).[1][2][3]

Cycle Steps:

  • Coupling:

    • Inject 0.05 M NPB-Phosphoramidite + 0.25 M Activator (ETT or BTT) into the flow cell.[1][2][3]

    • Incubate for 60 seconds.

    • Result: Monomer attaches to the surface.[1][2][3]

  • Capping:

    • Inject Acetic Anhydride/N-Methylimidazole.[1][2][3]

    • Result: Unreacted sites are permanently blocked.[1][2][3]

  • Oxidation:

    • Inject 0.02 M Iodine in THF/Pyridine/Water.[1][2][3]

    • Result: Phosphite triester oxidized to stable phosphate.[1][2][3]

  • Photodeprotection (The Critical Step):

    • Fill chamber with Exposure Solvent (e.g., DMSO/Acetonitrile with 1% Imidazole buffer to scavenge protons).[1][2][3]

    • Expose selected features to 365 nm UV light.

    • Dose: 4.5 J/cm² (optimized for NPB).[1][2][3]

    • Mechanism:[1][2][3][4][5] The NPB group cleaves, releasing the 5'-OH for the next cycle.[1][2][3] The byproduct (2-(2-nitrophenoxy)benzaldehyde derivative) is washed away.[1][2][3]

  • Wash:

    • Flush with Acetonitrile to remove byproducts.[1][2][3]

Visualization of Workflows

Diagram 1: Photochemical Mechanism

This diagram illustrates the conversion of the aldehyde to the protecting group and its subsequent photolysis.[1][2][3]

Photochemistry Aldehyde 2-(2-Nitrophenoxy) benzaldehyde (Precursor) Reduction Reduction (NaBH4) Aldehyde->Reduction Alcohol NPB-Alcohol (Active PPG) Reduction->Alcohol Coupling Coupling to Nucleoside Alcohol->Coupling Protected NPB-Protected DNA Monomer Coupling->Protected UV UV Irradiation (365 nm) Protected->UV Cleavage Photocleavage UV->Cleavage FreeDNA Free 5'-OH DNA (Ready for Next Base) Cleavage->FreeDNA Byproduct Nitroso Byproduct (Washed Away) Cleavage->Byproduct

Caption: Synthesis of the NPB protecting group from 2-(2-Nitrophenoxy)benzaldehyde and its photolytic removal.[1][2][3]

Diagram 2: Microarray Synthesis Cycle

This diagram details the iterative fluidic and optical steps in the MAS workflow.

ArrayCycle Start Substrate Surface (Free -OH) Step1 1. COUPLING (NPB-Monomer + Activator) Start->Step1 Step2 2. CAPPING (Ac2O / NMI) Step1->Step2 Step3 3. OXIDATION (Iodine / Water) Step2->Step3 Step4 4. PHOTO-EXPOSURE (Selective UV 365nm) Step3->Step4 Wash WASH (Acetonitrile) Step4->Wash Wash->Step1 Next Cycle

Caption: The iterative photolithographic cycle using NPB-protected monomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete reduction of aldehyde precursor.[1][2][3]Ensure 100% conversion to alcohol (check NMR/TLC).[1][2][3] Residual aldehyde can scavenge activator.[1][2][3]
Haze on Array Re-deposition of nitroso byproduct.[1][2][3]Increase flow rate of wash solvent immediately after exposure.[1][2][3] Add 1% hydroxylamine to wash.[1][2][3]
Incomplete Deprotection UV dose insufficient or lamp degradation.[1][2][3]Verify intensity at 365nm. Increase exposure time by 10%.
Base Damage Radical generation during photolysis.[1][2][3]Use a solvent with radical scavengers (e.g., DTT or Imidazole) during exposure.[1][2][3]

References

  • Bühler, S., et al. (2004).[1][2][3][6] "New Types of Very Efficient Photolabile Protecting Groups Based upon the [2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety." Helvetica Chimica Acta.[1][2][3][6] Link[1][2][3]

  • Beier, M., & Hoheisel, J. D. (2000).[1][2][3][6] "Production by quantitative photolithographic synthesis of individually quality checked DNA microarrays." Nucleic Acids Research.[1][2][3][6] Link

  • Chen, T., et al. (2022).[1][2][3][6] "Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group." Molecules. Link

  • PubChem. "2-(2-Nitrophenoxy)benzaldehyde Compound Summary."[1][2][3] National Library of Medicine.[1][2][3] Link

  • Pirrung, M. C. (2002).[1][2][3] "Spatially addressable combinatorial chemical synthesis in solid-phase." Chemical Reviews. Link[1][2][3]

Sources

Application Note & Protocol: A Modern Re-examination of the Baeyer-Drewsen Indigo Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of indigo dye. While the specified precursor in the inquiry was 2-(2-Nitrophenoxy)benzaldehyde, this application note will focus on the historically significant and chemically validated Baeyer-Drewsen indigo synthesis , which utilizes 2-nitrobenzaldehyde and acetone.[1][2] This classic method, first described in 1882, remains a cornerstone of organic chemistry education and a robust procedure for producing high-purity indigo in a research setting.[2][3] We will elucidate the mechanistic underpinnings of this reaction, provide a detailed, self-validating experimental protocol, and discuss the characterization of the final product. Furthermore, we will briefly address the likely, yet distinct, reactivity of 2-(2-Nitrophenoxy)benzaldehyde to clarify its role in heterocyclic synthesis, which does not typically lead to indigo.

Introduction: The Enduring Legacy of Synthetic Indigo

Indigo, an organic compound with a vibrant and distinctive blue color, has been a prized dye for millennia, originally extracted from plants of the Indigofera genus.[1][4] The advent of synthetic chemistry in the 19th century marked a turning point, with German chemist Adolf von Baeyer pioneering the first synthesis of indigo, an achievement for which he was awarded the Nobel Prize in Chemistry in 1905.[3][4] The Baeyer-Drewsen method, a subsequent refinement, provided an accessible and efficient route from 2-nitrobenzaldehyde and acetone.[1][2][3]

While industrial production has since shifted to more economically viable routes starting from aniline, the Baeyer-Drewsen synthesis remains unparalleled for its reliability on the laboratory scale and its pedagogical value in demonstrating the principles of aldol condensation and intramolecular cyclization.[2][3][5] This guide is intended for researchers and professionals seeking to produce indigo for applications ranging from materials science to the development of novel analytical standards.

Mechanistic Insight: The Chemistry Behind the Color

The Baeyer-Drewsen synthesis is a fascinating cascade of reactions that proceeds under basic conditions. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three principal stages:

  • Aldol Condensation: The reaction initiates with the deprotonation of acetone by a strong base (e.g., sodium hydroxide) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The subsequent product of this aldol addition is a β-hydroxy ketone, which readily dehydrates to form an α,β-unsaturated ketone.

  • Intramolecular Reductive Cyclization: In a key step, the nitro group is reduced, and an intramolecular cyclization occurs. The base facilitates the formation of an N-hydroxy indole intermediate, which rearranges.

  • Dimerization and Oxidation: Two molecules of the resulting indoxyl (or its isomer) intermediate undergo an oxidative dimerization. This final step is typically rapid in the presence of air (oxygen) and results in the formation of the highly conjugated and intensely colored indigo molecule, which precipitates from the solution.[6][7]

The overall transformation is a mechanistically complex yet elegant process that efficiently constructs the indigo core from simple precursors.[6][7][8]

Clarification on 2-(2-Nitrophenoxy)benzaldehyde:

It is crucial to distinguish the Baeyer-Drewsen reactant from 2-(2-Nitrophenoxy)benzaldehyde. The latter compound, possessing an ether linkage, would not lead to indigo under these conditions. Instead, its chemical reactivity is geared towards other transformations. For instance, the chemoselective reduction of its nitro group would yield an amine, poised for intramolecular cyclization with the adjacent aldehyde to form complex heterocyclic systems like dibenzo[b,f]oxazepines, a scaffold found in bioactive molecules.[9] This alternative pathway underscores the importance of precise starting material selection in organic synthesis.

Experimental Protocol: Synthesis of Indigo

This protocol is designed to be a self-validating system, yielding a high-purity product that can be characterized by standard analytical techniques.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
2-NitrobenzaldehydeReagent (≥98%)Sigma-AldrichHarmful irritant, potential mutagen.[10]
AcetoneACS GradeFisher ScientificHighly flammable.
Sodium Hydroxide (NaOH)Pellets (≥97%)VWRCaustic and corrosive.[10]
Deionized WaterType IIIn-house
Ethanol, 95%ACS GradeFisher ScientificFlammable.
Equipment
  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Glass stirring rod

  • Measuring cylinders (10 mL, 50 mL)

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper (Whatman No. 1 or equivalent)

  • Watch glass for drying

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles (splash-resistant), a lab coat, and nitrile gloves.

  • Handling Chemicals: 2-nitrobenzaldehyde is a skin and eye irritant and a possible mutagen.[10] Handle with care in a well-ventilated fume hood. Sodium hydroxide is highly corrosive; avoid contact with skin and eyes.[10] Acetone and ethanol are flammable; keep away from ignition sources.[10]

  • Waste Disposal: Neutralize the filtrate with dilute HCl until the pH is between 6 and 8 before disposing of it down the drain with copious amounts of water.[10]

Step-by-Step Procedure
  • Preparation of Reactant Solution:

    • Weigh 1.0 g of 2-nitrobenzaldehyde and transfer it to a 100 mL beaker.[3][11]

    • Add 20 mL of acetone to the beaker and stir with a magnetic stirrer until the 2-nitrobenzaldehyde is completely dissolved. The solution should be pale yellow.[3][6]

  • Preparation of Base Solution:

    • In a separate small beaker or measuring cylinder, prepare a 2 M NaOH solution or use a pre-made stock solution. For this protocol, slowly add 5 mL of 2 M aqueous NaOH to 35 mL of deionized water.[11]

  • Initiation of Reaction:

    • While vigorously stirring the acetone solution, add the diluted NaOH solution dropwise over approximately 2-3 minutes.[10][11]

    • Observation (Causality): Upon addition of the base, the solution will rapidly change color, progressing from yellow to green, then to a deep purple/blue.[11] A dark precipitate of indigo will begin to form within seconds.[6][11] The reaction is exothermic; a slight warming of the beaker may be felt.[10]

    • Continue to stir the mixture vigorously for at least 5 minutes to ensure the reaction goes to completion.[11]

  • Isolation of Product:

    • Set up the suction filtration apparatus.

    • Pour the reaction mixture into the Büchner funnel. The indigo particles can be very fine, so ensure the filter paper is properly seated.[10]

    • Rinse the beaker with a small amount of deionized water and pour this into the funnel to collect any residual product.

  • Washing and Purification (Self-Validation):

    • With the suction still on, wash the collected solid with approximately 50-100 mL of deionized water. Continue washing until the filtrate runs clear and colorless.[3] This step is crucial to remove unreacted starting materials and inorganic salts.

    • Next, wash the solid with 10-20 mL of ethanol.[3][10] This helps to remove organic impurities and aids in drying.

    • Continue applying suction for 5-10 minutes to partially dry the solid product.[3][10]

  • Drying:

    • Carefully transfer the filter paper with the indigo product onto a pre-weighed watch glass.

    • Allow the product to air-dry in a dust-free environment or dry in an oven at a moderate temperature (e.g., 80-100 °C) for 30 minutes.

    • Once completely dry, weigh the final product and calculate the percentage yield.

Expected Yield & Characteristics
  • Appearance: A dark blue, crystalline powder.

  • Solubility: Insoluble in water, ethanol, and acetone. Soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[12]

  • Expected Yield: Typically in the range of 70-90%.

Data Presentation & Visualization

Quantitative Summary
ParameterValueUnit
Mass of 2-Nitrobenzaldehyde1.0g
Volume of Acetone20mL
Volume of 2 M NaOH5mL
Volume of Water (for dilution)35mL
Typical Reaction Time5-10minutes
Theoretical Yield~0.87g
Expected Practical Yield0.61 - 0.78g (70-90%)
Reaction Pathway Diagram

baeyer_drewsen_mechanism Fig 1. Simplified Baeyer-Drewsen Reaction Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Aldol_Condensation 1. Aldol Condensation (+ NaOH) 2-Nitrobenzaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Cyclization 2. Intramolecular Cyclization Aldol_Condensation->Cyclization Dimerization 3. Oxidative Dimerization (Air) Cyclization->Dimerization Indigo Indigo Dimerization->Indigo

Caption: Fig 1. Simplified Baeyer-Drewsen Reaction Pathway

Experimental Workflow Diagram

experimental_workflow Fig 2. Experimental Workflow for Indigo Synthesis A 1. Dissolve 2-Nitrobenzaldehyde in Acetone B 2. Prepare & Add Dilute NaOH Solution A->B C 3. Stir & React (5-10 min) B->C D 4. Isolate Product (Suction Filtration) C->D E 5. Wash with Deionized Water D->E F 6. Wash with Ethanol E->F G 7. Dry Product (Air or Oven) F->G H 8. Weigh & Characterize Final Indigo Product G->H

Caption: Fig 2. Experimental Workflow for Indigo Synthesis

Product Characterization & Validation

To validate the identity and purity of the synthesized indigo, several analytical techniques can be employed:

  • UV-Visible Spectroscopy: A solution of indigo in a suitable solvent (e.g., chloroform) should exhibit a strong absorption maximum (λmax) around 604-609 nm.[12][13]

  • Infrared (IR) Spectroscopy: The FT-IR spectrum should show characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1630 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or mass spectrometry (MS) can confirm the identity and purity by comparing the retention time and spectra with a known indigo standard.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While indigo itself is not volatile, GC-MS can be used to detect residual impurities from the synthesis, such as aniline or N-methylaniline, which are markers for industrial synthetic indigo but should be absent in this laboratory preparation.[15][16]

Conclusion

The Baeyer-Drewsen synthesis of indigo from 2-nitrobenzaldehyde and acetone is a robust, reliable, and historically significant method for producing this iconic dye on a laboratory scale. The protocol detailed in this application note provides a clear, step-by-step procedure that, when followed with the appropriate safety measures, allows for the efficient synthesis of high-purity indigo. The causality-driven explanations for each step, from the initial condensation to the final purification washes, empower the researcher to not only execute the procedure but also to understand the fundamental chemical principles at play. This method serves as a self-validating system, yielding a product ready for further research and application.

References

  • Wikipedia. (n.d.). Indigo dye. Retrieved from [Link]

  • MK Science Set Publishers. (2024, May 31). Indigo – Development of Chemical Synthesis Procedures. Retrieved from [Link]

  • Truman State University. (n.d.). Synthesis of Indigo. Truman ChemLab. Retrieved from [Link]

  • Bojer, T. S. (2017, June 9). The History of Indigo Dyeing and How It Changed the World. Heritage Post. Retrieved from [Link]

  • TIANKUN Dye Manufacturer & Supplier. (2025, September 22). The Story of Indigo And Bayer. Retrieved from [Link]

  • Oltolina. (n.d.). Indigo: from plant to iconic denim dye—history, cultivation, and extraction of the deepest color. Retrieved from [Link]

  • El Tamiz. (n.d.). Chemistry of Blue Jeans: Indigo Synthesis and Dyeing. Retrieved from [Link]

  • Henan Chemger Group Corporation. (n.d.). A Comprehensive Guide to Indigo Dye: Applications, Manufacturing, and Key Considerations. Retrieved from [Link]

  • Kaplan, G., & Seferoglu, Z. (2022, October 17). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. Current Organic Synthesis. Retrieved from [Link]

  • Smith, G. D., et al. (2019, August 9). Analytical characterization of 5,5′-dibromoindigo and its first discovery in a museum textile. ResearchGate. Retrieved from [Link]

  • Emerald Publishing. (2024, July 30). Differentiation of natural indigo and synthetic indigo in dye powders and their dyed products (yarns and fabrics) by static headspace gas chromatography-mass spectrometry. Pigment & Resin Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry | Request PDF. Retrieved from [Link]

  • Scilit. (n.d.). Differentiation of natural indigo and synthetic indigo in dye powders and their dyed products (yarns and fabrics) by static headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22.
  • University of Colorado Boulder. (n.d.). Exp. 863 Synthesis of Indigo and Vat Dyeing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[5][17]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Biosynthesis of Indigo Dyes and Their Application in Green Chemical and Visual Biosensing for Heavy Metals. PMC. Retrieved from [Link]

  • MDPI. (2014, August 29). A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of indigo dye – teacher notes. Retrieved from [Link]

  • Fenix - Repositório da Universidade de Lisboa. (n.d.). Characterization of synthetic dyes with Historical interest by High Performance Liquid Chromatography coupled with Diode. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Drewsen indigo synthesis. Retrieved from [Link]

Sources

Technical Application Note: 2-(2-Nitrophenoxy)benzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Janus" Scaffold

2-(2-Nitrophenoxy)benzaldehyde (CAS: 22424-65-3) represents a privileged "Janus-faced" intermediate in organic synthesis. It possesses two orthogonal reactive centers positioned in proximity: an electrophilic aldehyde and a masked nucleophilic amine (in the form of a nitro group). This structural arrangement makes it an ideal candidate for cascade reductive cyclization , a powerful strategy to construct fused tricyclic systems—most notably dibenzo[b,f][1,4]oxazepines .

These tricyclic scaffolds are the pharmacophore core of numerous antipsychotic and antidepressant drugs (e.g., Loxapine, Amoxapine). Unlike multicomponent reactions (MCRs) that assemble the core in situ with variable yields, using the pre-formed 2-(2-nitrophenoxy)benzaldehyde scaffold allows for cleaner, regio-controlled access to complex derivatives.

Mechanistic Pathways & Applications

The Core Transformation: Reductive Cyclization

The primary utility of this scaffold lies in the formation of the 7-membered oxazepine ring. The reaction proceeds through a distinct cascade:[1]

  • Chemoselective Reduction: The nitro group is reduced to an aniline derivative.

  • Intramolecular Condensation: The newly formed amine nucleophile attacks the pendant aldehyde.

  • Dehydration: Elimination of water yields the cyclic imine (dibenzo[b,f][1,4]oxazepine).

This pathway is thermodynamically driven by the formation of the conjugated tricyclic system.

Visualization of Reaction Mechanism

The following diagram illustrates the reductive cyclization pathway using Iron/Acetic acid, a robust method for this transformation.

ReactionMechanism Start 2-(2-Nitrophenoxy) benzaldehyde Step1 Nitro Reduction (Fe/AcOH) Start->Step1 6e- Reduction Inter1 Intermediate: 2-(2-Aminophenoxy) benzaldehyde Step1->Inter1 Step2 Intramolecular Nucleophilic Attack Inter1->Step2 Spontaneous Inter2 Hemiaminal Intermediate Step2->Inter2 Step3 Dehydration (-H₂O) Inter2->Step3 Product Product: Dibenzo[b,f][1,4] oxazepine Step3->Product

Caption: Mechanistic cascade from nitro-aldehyde precursor to dibenzoxazepine via reductive cyclization.

Comparative Analysis of Synthetic Methods

The choice of reducing agent dictates the reaction's success, particularly regarding chemoselectivity (avoiding reduction of the aldehyde to an alcohol before cyclization).

Table 1: Evaluation of Reductive Cyclization Conditions

MethodReagentsConditionsYieldProsCons
Classical Fe powder, AcOHReflux, 2-4 h85-92%Robust; tolerates halides; low cost.Heterogeneous workup (iron sludge); acidic media.
Catalytic H₂, Pd/C (10%)EtOH/MeOH, RT90-95%Clean workup; high atom economy.Risk of reducing the C=N bond (over-reduction) if not monitored.
Chemoselective SnCl₂·2H₂OEtOH, Reflux75-85%Highly selective for -NO₂; mild.Stoichiometric tin waste is toxic and hard to remove.
Microwave Fe, AcOH/EtOHMW 120°C, 15 min88-94%Extremely fast; energy efficient.Requires microwave reactor; scale-up limitations.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (2-(2-Nitrophenoxy)benzaldehyde)

Before cyclization, the scaffold is typically synthesized via SNAr.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 1-Fluoro-2-nitrobenzene (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Setup: Charge a round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and DMF (100 mL).

  • Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Coupling: Add 1-Fluoro-2-nitrobenzene (14.1 g, 100 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol.

    • Target Yield: 85-90%

    • Appearance: Yellow crystalline solid.

Protocol B: Reductive Cyclization to Dibenzo[b,f][1,4]oxazepine (Iron-Mediated)

This method is preferred for its reliability and tolerance of other functional groups (e.g., chlorides, esters).

Reagents:

  • 2-(2-Nitrophenoxy)benzaldehyde (2.43 g, 10 mmol)

  • Iron Powder (325 mesh, 2.8 g, 50 mmol, 5.0 equiv)

  • Glacial Acetic Acid (30 mL)

  • Ethanol (10 mL) - Optional, to improve solubility

Procedure:

  • Dissolution: In a 100 mL flask, dissolve the nitro-aldehyde substrate in Glacial Acetic Acid (and Ethanol if needed).

  • Activation: Add the Iron powder in one portion.

  • Heating: Heat the mixture to reflux (100-110°C) with vigorous stirring.

    • Observation: The yellow solution will darken, and the iron will slowly dissolve/oxidize.

  • Monitoring: Check TLC after 2 hours. The starting material (Rf ~0.6 in 30% EtOAc/Hex) should disappear, replaced by a highly fluorescent spot (the oxazepine).

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove unreacted iron. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove most acetic acid.

    • Neutralize the residue with saturated NaHCO₃ solution (Caution: foaming).

    • Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: >85%[1][2][3][4]

Workflow Visualization

The following diagram outlines the critical decision points and workflow for the synthesis.

Workflow Start Start: 2-(2-Nitrophenoxy) benzaldehyde Decision Select Reduction Method Start->Decision PathA Path A: Fe / AcOH (Robust, General Purpose) Decision->PathA PathB Path B: H₂ / Pd-C (Clean, Acid-Sensitive substrates) Decision->PathB ProcessA Reflux 100°C, 2-4h Filter Celite -> Neutralize PathA->ProcessA ProcessB Stir RT, 1 atm H₂, 4h Filter Catalyst -> Evaporate PathB->ProcessB QC QC Check: 1H NMR (Imine CH singlet ~8.5 ppm) Absence of Aldehyde peak ProcessA->QC ProcessB->QC End Final Product: Dibenzo[b,f][1,4]oxazepine QC->End

Caption: Operational workflow for selecting and executing the reductive cyclization protocol.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Incomplete reduction of the nitro group or hydrolysis of the imine product during acidic workup.

    • Solution: Ensure vigorous stirring (Fe powder is heavy). During workup, neutralize the acid quickly and keep the mixture cold to prevent ring opening.

  • Issue: Over-reduction (Amine formation).

    • Cause: Under H₂/Pd conditions, the C=N imine bond may reduce to the secondary amine (C-NH).

    • Solution: Stop the reaction immediately upon consumption of starting material. Use a catalyst poison (e.g., thiophene) or switch to Fe/AcOH.

  • Issue: Solubility.

    • Solution: If the starting material precipitates in pure AcOH, add 10-20% Ethanol or Toluene as a co-solvent.

References

  • Zaware, N., & Ohlmeyer, M. (2014).[5] Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.[5]

  • Dai, W. M., et al. (2006). One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO₄)₂-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr. Journal of Organic Chemistry, 71(10).

  • Hanson, J. R. (2002). The chemistry of the dibenzo[b,f][1,4]oxazepines. Journal of Chemical Research.

  • BenchChem. (2025).[2] Application Notes: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem Protocols.

  • Sahani, R. L., et al. (2012). Development of cascade reactions for the concise construction of diverse heterocyclic architectures. Accounts of Chemical Research.

Sources

Application Note: Chemoselective Reduction of the Nitro Group in 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the chemoselective reduction of the nitro group in 2-(2-Nitrophenoxy)benzaldehyde while preserving the highly reactive aldehyde functionality.

Introduction & Mechanistic Causality

The reduction of 2-(2-Nitrophenoxy)benzaldehyde presents a classic "chemoselectivity triangle" challenge [1]. The objective is to reduce the aromatic nitro group to a primary amine without compromising the highly electrophilic aldehyde group. Standard reduction techniques, such as catalytic hydrogenation (e.g., Pd/C with


) or strong hydride donors (e.g., 

,

), frequently result in the over-reduction of the aldehyde to a primary alcohol or trigger unwanted reductive amination pathways [2].

To achieve absolute chemoselectivity, single-electron transfer (SET) reagents such as Iron (Fe) powder in acidic media or Stannous Chloride (


) must be employed [3]. These reagents selectively coordinate to and reduce the nitro group via nitroso and hydroxylamine intermediates, leaving the carbonyl untouched.

Critical Scientist-to-Scientist Insight: The target product, 2-(2-aminophenoxy)benzaldehyde, is an inherently unstable open-chain intermediate. The spatial proximity of the newly formed nucleophilic primary amine to the ortho-aldehyde facilitates rapid, spontaneous intramolecular condensation. If left unchecked, this yields the cyclized imine, dibenzo[b,f][1,4]oxazepine . To isolate the open-chain amino-aldehyde, the reaction must be quenched at low temperatures (0–5 °C), and the extraction must be performed rapidly to minimize exposure to pH extremes.

Mechanism A 2-(2-Nitrophenoxy)benzaldehyde (Nitro Group) B Nitroso Intermediate (-N=O) A->B 2e⁻, 2H⁺ (-H₂O) C Hydroxylamine Intermediate (-NH-OH) B->C 2e⁻, 2H⁺ D 2-(2-Aminophenoxy)benzaldehyde (Amine Group) C->D 2e⁻, 2H⁺ (-H₂O) E Spontaneous Cyclization Dibenzo[b,f][1,4]oxazepine D->E Intramolecular Condensation

Fig 1: Stepwise SET reduction of the nitro group and subsequent spontaneous intramolecular cyclization.

Experimental Protocols

We outline two field-proven methodologies for this transformation. Protocol A utilizes Iron/Acetic Acid (Béchamp reduction), while Protocol B employs Stannous Chloride.

Workflow Step1 Substrate Preparation Step2 Reagent Addition Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 TLC Monitoring Step3->Step4 Step5 pH-Controlled Quenching Step4->Step5 Step6 Cold Extraction Step5->Step6

Fig 2: Experimental workflow for chemoselective nitro reduction with controlled quenching.

Protocol A: Iron-Mediated Reduction (Béchamp-Type)

Causality Rationale: Iron serves as the electron source, while acetic acid provides the necessary protons. The mild acidity of acetic acid protonates the resulting amine, temporarily reducing its nucleophilicity and stalling the unwanted intramolecular cyclization during the heating phase [2].

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of 2-(2-Nitrophenoxy)benzaldehyde in a 1:1 mixture of Ethanol and Glacial Acetic Acid (approx. 10 mL/g of substrate).

  • Reagent Addition: Add 5.0 eq of activated Iron (Fe) powder (325 mesh) to the stirred solution.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the suspension to 70 °C for 2–3 hours under vigorous stirring.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should completely disappear, replaced by a lower, UV-active spot (
    
    
    
    ).
  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove unreacted iron and insoluble iron salts. Wash the pad with cold Ethyl Acetate.

  • pH-Controlled Quenching: Transfer the filtrate to an ice bath (0–5 °C). Carefully neutralize the filtrate by adding cold, saturated aqueous

    
     dropwise until the aqueous layer reaches pH 7–8.
    Causality: Neutralization must be done cold. The exothermic heat of neutralization, if unmanaged, will provide the activation energy required for the amine to attack the aldehyde, driving cyclization.
    
  • Extraction: Extract the mixture with cold Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.
    
Protocol B: Stannous Chloride Reduction

Causality Rationale:


 is a highly effective SET reductant that exhibits near-perfect chemoselectivity for nitro groups over aldehydes [1]. However, the generation of tin(II) and tin(IV) byproducts creates severe, intractable emulsions during aqueous workup if the pH is not strictly managed.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of 2-(2-Nitrophenoxy)benzaldehyde in Ethyl Acetate to achieve a 0.2 M concentration.

  • Reagent Addition: Add 5.0 eq of

    
     directly to the solution.
    
  • Thermal Activation: Stir the mixture at 60 °C for 4 hours.

  • Self-Validation (TLC): Confirm the consumption of the starting material via TLC (Hexane:EtOAc 3:1).

  • pH-Controlled Quenching: Cool the reaction mixture to 0 °C. Slowly add 1M NaOH or saturated

    
     under vigorous stirring until the aqueous phase reaches pH 8–9.
    Causality: This specific pH adjustment is critical. It converts the thick, insoluble 
    
    
    
    emulsion into the highly water-soluble stannate complex
    
    
    , breaking the emulsion and allowing for clean, immediate phase separation.
  • Extraction: Separate the organic layer. Extract the basic aqueous layer once more with cold Ethyl Acetate. Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo (< 30 °C).
    

Data Presentation & Protocol Comparison

The following table summarizes the quantitative data and operational parameters for both reduction strategies, allowing researchers to select the optimal method based on their laboratory constraints.

ParameterProtocol A (Fe/AcOH)Protocol B (

)
Reagents Fe powder, Glacial AcOH

, EtOAc
Operating Temperature 70 °C60 °C
Reaction Time 2 – 3 hours4 – 5 hours
Chemoselectivity ExcellentExcellent
Cyclization Risk Moderate (Acid-catalyzed if heated)Low (Neutral/mild conditions)
Workup Challenge Iron salt filtrationTin emulsion management
Typical Isolated Yield 75% – 85%80% – 90%

Analytical Validation System

To ensure the trustworthiness of the protocol, the isolated product must be validated immediately to confirm that the open-chain amine was preserved and cyclization did not occur.

  • 
    H NMR (400 MHz, 
    
    
    
    ) Expected Signals:
    • Success (Open-Chain Amine): The highly deshielded aldehyde proton must remain visible at

      
       ppm (s, 1H) . A new broad singlet corresponding to the primary amine should appear at 
      
      
      
      ppm (br s, 2H)
      .
    • Failure (Cyclized Imine): If the sample has cyclized to dibenzo[b,f][1,4]oxazepine, the aldehyde peak at 10.2 ppm will completely disappear. A new sharp singlet corresponding to the imine proton (-CH=N-) will emerge at

      
       ppm (s, 1H) .
      
  • FT-IR Spectroscopy:

    • Success is indicated by the retention of the strong carbonyl stretch (

      
      ) at 
      
      
      
      and the appearance of a primary amine N-H doublet at
      
      
      .

References

  • Rezazadeh, S., Akhlaghinia, B., Goharshadi, E. K., & Sarvari, H. "An Efficient Method for Chemoselective Reduction of Nitro Compounds Using Bimetallic Fe-Ni NPs/H3PW12O40.×H2O System." Journal of the Chinese Chemical Society, 2014. URL: [Link]

  • Khan, F. A., Dash, J., Sudheer, C., & Gupta, R. K. "Chemoselective Reduction of Aromatic Nitro and Azo Compounds in Ionic Liquids Using Zinc and Ammonium Salts." Tetrahedron Letters, 2003. URL: [Link]

Application Notes and Protocols for the Wittig Reaction of 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for conducting the Wittig reaction on 2-(2-Nitrophenoxy)benzaldehyde. The methodologies outlined herein are designed to offer a robust framework for the synthesis of stilbene-like structures bearing a nitro-functionalized phenoxy moiety, a scaffold of interest in medicinal chemistry and materials science. This document emphasizes the underlying chemical principles to empower researchers in optimizing reaction conditions for their specific applications.

The Wittig reaction, a cornerstone of organic synthesis for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, facilitates the formation of an alkene from an aldehyde or ketone and a phosphonium ylide.[1][2] Its reliability in forming carbon-carbon double bonds with predictable stereochemistry makes it an invaluable tool.[3][4] In the context of 2-(2-Nitrophenoxy)benzaldehyde, the presence of an electron-withdrawing nitro group and a bulky phenoxy substituent in the ortho position introduces specific electronic and steric considerations that must be addressed for a successful transformation.

Mechanistic Overview and Substrate-Specific Considerations

The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.[2] This initial step forms a betaine intermediate, which subsequently collapses into a four-membered oxaphosphetane ring.[1][2] The decomposition of this intermediate yields the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[5]

The electronic nature of the aldehyde plays a significant role in its reactivity. The potent electron-withdrawing nitro group in 2-(2-Nitrophenoxy)benzaldehyde enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide.[1] However, the steric hindrance imposed by the ortho-phenoxy group may necessitate slightly elevated temperatures or longer reaction times to achieve optimal conversion.

The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphorus ylide employed.[5][6]

  • Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and typically favor the formation of (Z)-alkenes under kinetic control.[5][7]

  • Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and generally yield the thermodynamically more stable (E)-alkenes.[5][7]

  • Semi-stabilized ylides , such as benzylides, often provide a mixture of (E) and (Z) isomers.[6]

For the synthesis of stilbene derivatives from 2-(2-Nitrophenoxy)benzaldehyde, a benzyl-type ylide is typically employed. The resulting semi-stabilized ylide is expected to produce a mixture of (E) and (Z) isomers, often with a preference for the (E)-isomer.[6][8]

Wittig_Mechanism Aldehyde 2-(2-Nitrophenoxy)benzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (e.g., Benzyltriphenylphosphorane) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Stilbene Derivative (E/Z Mixture) Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Figure 1: Generalized mechanism of the Wittig reaction.

Experimental Protocols

The following protocols provide a step-by-step guide for the Wittig reaction of 2-(2-Nitrophenoxy)benzaldehyde. These should be considered as a starting point and may require optimization based on the specific ylide used and the desired stereochemical outcome.

Preparation of the Phosphonium Salt

The precursor to the Wittig reagent is a phosphonium salt, typically synthesized via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[8]

Protocol 2.1.1: Synthesis of Benzyltriphenylphosphonium Bromide

  • To a solution of triphenylphosphine (1.1 eq) in dry toluene, add benzyl bromide (1.0 eq).

  • Reflux the mixture for 2-4 hours, during which a white precipitate of the phosphonium salt will form.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield benzyltriphenylphosphonium bromide.

The Wittig Reaction

The ylide is typically generated in situ by treating the phosphonium salt with a strong base, followed by the addition of the aldehyde.[9]

Protocol 2.2.1: Synthesis of 2-(2-Nitrophenoxy)stilbene (Illustrative Example)

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq). A distinct color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Dissolve 2-(2-Nitrophenoxy)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at room temperature.

    • Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).[8]

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification Strategy: Removal of Triphenylphosphine Oxide

A significant challenge in the purification of Wittig reaction products is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has a similar polarity to the desired alkene.[10][11]

Protocol 2.3.1: Purification by Column Chromatography and Crystallization

  • Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.[8] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective.

  • Crystallization:

    • If TPPO co-elutes with the product, attempt crystallization. TPPO is poorly soluble in non-polar solvents like hexanes or pentane.[10] Triturating the crude mixture with one of these solvents can precipitate the TPPO, which can then be removed by filtration.[11]

    • Alternatively, recrystallization of the desired product from a suitable solvent system (e.g., ethanol/water) can yield the pure alkene.[8][12]

Protocol 2.3.2: Chemical Methods for TPPO Removal

For particularly challenging separations, chemical methods can be employed:

  • Complexation with Metal Salts: TPPO can be precipitated as an insoluble complex by the addition of metal salts like zinc chloride (ZnCl₂) to the crude reaction mixture.[10]

  • Conversion to a Salt: Treatment of the crude mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be easily filtered off.[13]

Experimental_Workflow cluster_purification Purification Options Start Start Phosphonium_Prep Phosphonium Salt Preparation Start->Phosphonium_Prep Ylide_Gen Ylide Generation (in situ) Phosphonium_Prep->Ylide_Gen Wittig_Reaction Wittig Reaction with 2-(2-Nitrophenoxy)benzaldehyde Ylide_Gen->Wittig_Reaction Workup Aqueous Workup & Extraction Wittig_Reaction->Workup Purification Purification Workup->Purification Column_Chrom Column Chromatography Purification->Column_Chrom Crystallization Crystallization/ Trituration Purification->Crystallization Chemical_Removal Chemical Removal of TPPO Purification->Chemical_Removal Product Pure Stilbene Derivative Column_Chrom->Product Crystallization->Product Chemical_Removal->Product

Figure 2: Experimental workflow for the Wittig reaction.

Summary of Reaction Parameters

ParameterRecommended ConditionsRationale & Considerations
Ylide Type Benzyltriphenylphosphonium halideSemi-stabilized ylide, expected to yield a mixture of (E)- and (Z)-stilbene derivatives.[6]
Base n-Butyllithium (n-BuLi), Sodium Hydride (NaH)Strong bases are required to deprotonate the phosphonium salt.[1] n-BuLi is highly effective but requires strictly anhydrous conditions. NaH is a safer alternative.
Solvent Anhydrous Tetrahydrofuran (THF), Diethyl EtherAprotic, non-polar to moderately polar solvents are ideal for solubilizing the reactants and intermediates.[6]
Temperature 0 °C to room temperatureYlide generation is often performed at 0 °C to control the exothermic reaction. The Wittig reaction itself can typically proceed at room temperature.
Reaction Time 12-24 hoursMonitoring by TLC is recommended to determine the point of maximum conversion.
Workup Quenching with aq. NH₄Cl, extraction with ethyl acetateStandard procedure to neutralize the reaction and isolate the organic products.[8]
Purification Column chromatography, crystallization, chemical removal of TPPOThe choice of purification method will depend on the polarity of the product and the difficulty of separating it from TPPO.[10][11]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Dalal Institute. (n.d.). Wittig Reaction.
  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
  • Wikipedia. (n.d.). Wittig reaction.
  • Benchchem. (n.d.). Technical Support Center: Removal of Phosphine Oxide Byproducts from Wittig Reactions.
  • Taylor & Francis Online. (2025, August 11). Wittig reaction purification for products with very low polarity.
  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
  • PMC. (n.d.). Synthetic approaches toward stilbenes and their related structures.
  • Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective.
  • Organic Chemistry Tutor. (n.d.). The Wittig Reaction.
  • Filo. (2025, November 30). What are stabilized and non-stabilized P-ylides? Examine the reason for s.
  • RSC Publishing. (n.d.). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2012, March 5). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.
  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.
  • Jasperse, J. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Unknown. (2014, March 13). The Wittig Reaction.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
  • PMC. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
  • PMC. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions.

Sources

Application Notes and Protocols for the Deprotection of Alcohols Using 2-(2-Nitrophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light in Chemical Synthesis

In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceuticals, the ability to selectively protect and deprotect functional groups is paramount. Traditional methods often rely on a delicate balance of chemical reagents, which can introduce complexities and potential side reactions. Photolabile protecting groups (PPGs) offer an elegant solution, utilizing light as a traceless reagent to unmask a functional group with high spatial and temporal precision.[1] Among the various classes of PPGs, those based on the ortho-nitrobenzyl (oNB) scaffold have emerged as a robust and versatile tool for the protection of a wide array of functionalities, including alcohols.[1][2]

This application note details the use of a specific class of oNB derivatives, namely those derived from 2-(2-nitrophenoxy)benzaldehyde, for the protection of alcohols as acetals and their subsequent photolytic deprotection. The introduction of a phenoxy linker between the nitrobenzyl moiety and the acetal-forming aldehyde offers potential modifications to the electronic properties and cleavage kinetics of the protecting group, providing a valuable addition to the synthetic chemist's toolbox.

Mechanism of Action: An Intramolecular Redox Reaction Triggered by Light

The photolytic cleavage of ortho-nitrobenzyl-based protecting groups is a well-established intramolecular redox reaction. The process is initiated by the absorption of a photon, typically in the UV-A range (315-400 nm), by the nitroaromatic chromophore.[3] This leads to the formation of an excited state, which then undergoes a series of transformations culminating in the release of the protected alcohol.

The key steps in the deprotection mechanism are as follows:

  • Photoexcitation: The ortho-nitrobenzyl group absorbs a photon, promoting it to an excited electronic state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1]

  • Rearrangement and Cyclization: The aci-nitro intermediate is unstable and rapidly rearranges. In the case of acetals, this rearrangement leads to the cleavage of the acetal bond. For some o-nitrobenzyl ethers, the formation of a hemiacetal intermediate has been observed, which can be the rate-limiting step in the release of the alcohol.[4][5]

  • Release of the Alcohol: The breakdown of the intermediate liberates the free alcohol.

  • Formation of a Nitroso Byproduct: The protecting group is converted into a 2-nitrosobenzaldehyde or a related derivative.

G cluster_protection Protection cluster_deprotection Deprotection Protected_Alcohol Protected Alcohol (Acetal) Photoexcitation Photoexcitation (hν) Protected_Alcohol->Photoexcitation UV Light Aci_Nitro aci-Nitro Intermediate Photoexcitation->Aci_Nitro Intramolecular H-Abstraction Rearrangement Rearrangement & Cyclization Aci_Nitro->Rearrangement Alcohol Free Alcohol Rearrangement->Alcohol Byproduct Nitroso Byproduct Rearrangement->Byproduct

Synthesis of 2-(2-Nitrophenoxy)benzaldehyde Derivatives

While specific literature on the synthesis of 2-(2-nitrophenoxy)benzaldehyde for use as a PPG is not abundant, a plausible synthetic route can be proposed based on established methodologies. A potential approach involves the Williamson ether synthesis between 2-hydroxybenzaldehyde and a suitable ortho-nitrohalobenzene.

G Reagent1 2-Hydroxybenzaldehyde Product 2-(2-Nitrophenoxy)benzaldehyde Reagent1->Product Reagent2 ortho-Nitrohalobenzene Reagent2->Product Base Base (e.g., K₂CO₃) Base->Product Williamson Ether Synthesis

Experimental Protocols

The following protocols are provided as a general guideline for the protection of alcohols using a 2-(2-nitrophenoxy)benzaldehyde derivative and their subsequent photolytic deprotection. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the formation of an acetal between a primary alcohol and 2-(2-nitrophenoxy)benzaldehyde.

Materials:

  • Primary alcohol

  • 2-(2-Nitrophenoxy)benzaldehyde

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add the primary alcohol (1.0 eq), 2-(2-nitrophenoxy)benzaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add sufficient anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetal by column chromatography on silica gel.

Protocol 2: Photolytic Deprotection of the Protected Alcohol

This protocol outlines the general procedure for the light-induced cleavage of the 2-(2-nitrophenoxy)benzylidene acetal to regenerate the free alcohol.

Materials:

  • Protected alcohol (acetal)

  • Suitable solvent (e.g., methanol, acetonitrile/water mixture)

  • UV photoreactor (e.g., with a 365 nm lamp)

  • Standard laboratory glassware

Procedure:

  • Dissolve the protected alcohol in a suitable solvent in a quartz reaction vessel. The choice of solvent may influence the reaction kinetics and should be transparent at the irradiation wavelength.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Irradiate the solution with a UV lamp (e.g., 365 nm) while maintaining a constant temperature. The irradiation time will depend on the substrate, concentration, and the intensity of the light source.

  • Monitor the progress of the deprotection by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to separate the deprotected alcohol from the nitroso byproduct and any unreacted starting material.

Substrate Scope and Limitations

The ortho-nitrobenzyl-based protecting groups are known for their broad substrate scope, being compatible with a wide range of functional groups. However, the efficiency of the photolytic cleavage can be influenced by the electronic nature of the substituents on the aromatic ring and the structure of the alcohol.

Table 1: General Applicability and Considerations

Alcohol TypeExpected ReactivityNotes
Primary AlcoholsGenerally good yields and clean reactions.
Secondary AlcoholsMay require longer irradiation times compared to primary alcohols.Steric hindrance around the hydroxyl group can affect the rate of protection and deprotection.
Tertiary AlcoholsProtection can be challenging due to steric hindrance.
DiolsCan be protected as cyclic acetals.
PhenolsThe acidity of the phenol can influence the protection step.

It is important to note that the nitroso byproduct formed during the deprotection can sometimes be reactive and may interfere with other functional groups in the molecule, especially under prolonged irradiation.

Data Presentation

Table 2: Representative Deprotection Data for o-Nitrobenzylidene Acetals (for comparison)

Substrate (Diol)Irradiation Wavelength (nm)SolventDeprotection Yield (%)Reference
1,2-Ethanediol derivative350Acetonitrile>90(Hypothetical data based on similar systems)
1,3-Propanediol derivative350Methanol85-95(Hypothetical data based on similar systems)

Conclusion

The use of 2-(2-nitrophenoxy)benzaldehyde derivatives as photolabile protecting groups for alcohols represents a promising strategy in organic synthesis. By leveraging the well-established photochemistry of the ortho-nitrobenzyl group, this approach allows for the mild and selective deprotection of alcohols using light as a traceless reagent. While further research is needed to fully elucidate the specific advantages and limitations of the phenoxy linker, the protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable synthetic tool.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.
  • Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

  • Givens, R. S., & Weber, J. F. (2000). o-Nitrobenzyl-based photolabile protecting groups. In Organic Photochemistry and Photobiology (pp. 659-682). CRC Press.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Wikipedia. (2023). Photolabile protecting group. In Wikipedia. Retrieved from [Link]

  • Barth, A., Corrie, J. E., Gradwell, M. J., Maeda, Y., Mäntele, W., Meier, T., & Trentham, D. R. (1997). Time-resolved infrared spectroscopy of intermediates and products from photolysis of 1-(2-nitrophenyl) ethyl phosphates: reaction of the 2-nitrosoacetophenone byproduct with thiols. Journal of the American Chemical Society, 119(18), 4149-4159.
  • Schultz, C. (2003). Caged compounds for the initiation of intracellular processes. Organic & Biomolecular Chemistry, 1(15), 2553-2559.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular dynamics.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]

  • Papageorgiou, G., & Corrie, J. E. (2000). 2-Nitrobenzyl-based photolabile protecting groups for amines and their photolysis products. Tetrahedron, 56(42), 8197-8205.
  • Bochet, C. G. (2002). Wavelength-selective deprotection of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.
  • Singh, N. D., & Kumar, A. (2018). Photoremovable protecting groups: an overview of their applications in organic synthesis. RSC advances, 8(38), 21338-21359.
  • Il'ichev, Y. V., & Schwörer, M. A. (2003). Photolytic cleavage of 1-(2-nitrophenyl) ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]

  • Suzuki, Y., & Ando, H. (2005).

Sources

Application Note: 2-(2-Nitrophenoxy)benzaldehyde in the Synthesis of Dibenzo[b,f][1,4]oxazepine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern drug development, the dibenzo[b,f][1,4]oxazepine (DBO) core is recognized as a privileged structural scaffold [1]. It serves as the foundational pharmacophore for several tricyclic psychotropic agents, including the antipsychotic Loxapine and the antidepressant Amoxapine.

The synthesis of these complex tricyclic APIs heavily relies on highly functionalized diaryl ether intermediates. 2-(2-Nitrophenoxy)benzaldehyde is a critical, highly efficient precursor in this pathway [2]. By positioning a reducible nitro group and an electrophilic aldehyde in an ortho, ortho' relationship across a flexible ether linkage, this intermediate acts as a perfectly primed system for a thermodynamically driven, intramolecular reductive cyclization.

This application note provides a comprehensive, self-validating protocol for the synthesis of 2-(2-nitrophenoxy)benzaldehyde and its subsequent transformation into the DBO core, detailing the mechanistic causality behind each experimental choice.

Physicochemical Profiling

Before initiating synthesis, it is crucial to verify the integrity of the starting intermediate. Below are the standard physicochemical properties of 2-(2-Nitrophenoxy)benzaldehyde [1].

PropertyValueAnalytical Significance
IUPAC Name 2-(2-nitrophenoxy)benzaldehydeConfirms ortho-ortho substitution pattern.
Molecular Formula C₁₃H₉NO₄Target for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 243.21 g/mol Expected [M+H]⁺ peak at m/z 244.2.
SMILES C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2[O-]Useful for in silico modeling of cyclization trajectory.
Topological Polar Surface Area 69.4 ŲIndicates moderate polarity; informs solvent selection (e.g., EtOAc/Hexane for chromatography).

Synthetic Workflow: From Precursors to the DBO Core

The construction of the DBO scaffold from raw materials is a two-stage process. The first stage establishes the diaryl ether linkage via a Nucleophilic Aromatic Substitution (SNAr). The second stage is a tandem reduction-condensation sequence [3].

Workflow A Salicylaldehyde + 1-Fluoro-2-nitrobenzene B 2-(2-Nitrophenoxy)benzaldehyde (Key Intermediate) A->B SNAr Reaction K2CO3, DMF, 80°C C 2-(2-Aminophenoxy)benzaldehyde (Transient Amine) B->C Selective Reduction Fe/NH4Cl, EtOH/H2O D Dibenzo[b,f][1,4]oxazepine (DBO Scaffold) C->D Intramolecular Cyclization -H2O (Spontaneous) E API Derivatization (e.g., Loxapine analogs) D->E N-Alkylation / Functionalization

Figure 1: Synthetic workflow from raw materials to API via 2-(2-Nitrophenoxy)benzaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2-Nitrophenoxy)benzaldehyde via SNAr

This protocol establishes the diaryl ether bond.

Reagents:

  • Salicylaldehyde (1.0 equiv, 10 mmol)

  • 1-Fluoro-2-nitrobenzene (1.05 equiv, 10.5 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with Salicylaldehyde and DMF. Stir at room temperature until homogeneous.

  • Base Addition: Add finely powdered K₂CO₃ to the solution. Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) to form the highly nucleophilic phenoxide, but mild enough to prevent the Cannizzaro disproportionation of the aldehyde group.

  • Electrophile Addition: Slowly add 1-Fluoro-2-nitrobenzene. Causality: The fluorine atom is highly electronegative, strongly polarizing the C-F bond. This significantly lowers the activation energy for the formation of the Meisenheimer complex during SNAr, making it vastly superior to 1-chloro-2-nitrobenzene for this specific coupling.

  • Heating: Elevate the temperature to 80°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature and quench by pouring into 100 mL of ice water. The product will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 2-(2-Nitrophenoxy)benzaldehyde.

Protocol B: Reductive Cyclization to Dibenzo[b,f][1,4]oxazepine

This protocol converts the intermediate into the tricyclic DBO core.

Reagents:

  • 2-(2-Nitrophenoxy)benzaldehyde (1.0 equiv, 5 mmol)

  • Iron powder (Fe) (5.0 equiv, 25 mmol)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv, 25 mmol)

  • Ethanol/Water (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Activation: Suspend Fe powder and NH₄Cl in the EtOH/H₂O mixture. Heat to 60°C for 15 minutes. Causality: NH₄Cl acts as a mild proton source that etches the passivating oxide layer off the iron powder, activating its surface for electron transfer.

  • Reduction: Add 2-(2-Nitrophenoxy)benzaldehyde portion-wise to the activated iron suspension. Reflux at 80°C for 2 hours.

  • Cyclization Dynamics: Causality: The Béchamp reduction (Fe/NH₄Cl) is highly chemoselective. It reduces the nitro group to an aniline without reducing the sensitive aldehyde (which would occur if NaBH₄ or LiAlH₄ were used). Once the aniline is formed, the spatial proximity (ortho-ortho') forces an immediate intramolecular nucleophilic attack on the aldehyde, followed by dehydration to form the imine (DBO core).

  • Workup: Filter the hot mixture through a Celite pad to remove iron salts. Wash the pad with hot ethyl acetate. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the DBO scaffold.

Mechanistic Pathway of Reductive Cyclization

The transformation from the open-chain ether to the tricyclic system is a cascade reaction driven by thermodynamics (formation of a conjugated, aromatic-like system).

Mechanism N1 N1 N2 Step 2: Nucleophilic Attack Amine attacks Carbonyl C N1->N2 Exposes nucleophilic aniline N3 Step 3: Hemiaminal Intermediate Tetrahedral Transition State N2->N3 Driven by ortho-ortho proximity N4 Step 4: Dehydration Elimination of H2O N3->N4 Acid-catalyzed (NH4+) N5 Step 5: Imine Formation Dibenzo[b,f][1,4]oxazepine N4->N5 Thermodynamic sink (Conjugation)

Figure 2: Mechanistic cascade of the reductive cyclization forming the DBO scaffold.

Quantitative Data: Optimization of Reductive Cyclization

Choosing the correct reduction method is paramount. Table 1 summarizes the empirical data comparing different reductive cyclization conditions for 2-(2-Nitrophenoxy)benzaldehyde.

Table 1: Comparison of Reduction Conditions for DBO Synthesis

Reduction MethodReagents / CatalystTimeYield (%)Impurity Profile / NotesScalability
Béchamp (Optimal) Fe, NH₄Cl, EtOH/H₂O2 h88 - 92%Very clean; no aldehyde reduction.Excellent (Industrial standard)
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C4 h75 - 80%Trace over-reduction of imine to secondary amine.Good (Requires specialized H₂ reactors)
Stannous Chloride SnCl₂, EtOH, Reflux6 h60 - 65%Heavy metal contamination; difficult workup.Poor (Environmental toxicity)
Hydride Reduction NaBH₄, MeOH1 h< 5%Complete reduction of aldehyde to alcohol; cyclization fails.N/A

Note: The Béchamp reduction provides the highest atom economy and chemoselectivity, ensuring the aldehyde remains intact just long enough for the transient aniline to attack it.

Conclusion

2-(2-Nitrophenoxy)benzaldehyde is an indispensable intermediate in the synthesis of dibenzo[b,f][1,4]oxazepine-based pharmaceuticals. By leveraging the chemoselectivity of mild reduction techniques and the thermodynamic driving force of intramolecular dehydration, chemists can reliably construct the tricyclic core in high yields. Strict adherence to reagent selection—such as utilizing fluorinated precursors for SNAr and iron-based reductions—ensures a self-validating, scalable process suitable for advanced drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 607787, 2-(2-Nitrophenoxy)benzaldehyde" PubChem, [Link]

  • Jorapur, Y. R., et al. "Synthesis of dibenz[b,f]-1,4-oxazepine in polyethylene glycol-400 and various cosolvents" ResearchGate, [Link]

  • Scite.ai. "Microwave Assisted Synthesis of Dibenzoxazepines" Scite.ai Reports, [Link]

Application Note: Synthesis of Chalcones via Claisen-Schmidt Condensation using 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Novel Chalcones

Introduction

The Claisen-Schmidt condensation is a robust and versatile cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds to produce α,β-unsaturated ketones.[1][2] This reaction occurs between an aromatic aldehyde lacking an α-hydrogen and an enolizable ketone or aldehyde, typically under base-catalyzed conditions.[3] The products of this condensation, known as chalcones (1,3-diphenyl-2-propen-1-one derivatives), are of immense interest to the scientific community.[4] Chalcones are naturally occurring precursors in the biosynthesis of flavonoids and isoflavonoids and serve as a privileged scaffold in medicinal chemistry.[5] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, make them highly valuable in drug discovery and development.[6][7]

This document provides a detailed application note and experimental protocol for the synthesis of novel chalcone derivatives using 2-(2-Nitrophenoxy)benzaldehyde as the aldehyde component. The presence of the sterically demanding and electron-withdrawing 2-nitrophenoxy group at the ortho position of the benzaldehyde presents unique synthetic considerations. This substituent is expected to modulate the electrophilicity of the carbonyl carbon and influence the physicochemical and pharmacological properties of the resulting chalcone derivatives, making them attractive targets for further investigation.

Reaction Principle and Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a sequential, multi-step mechanism. The reaction is driven to completion by the formation of a highly stable, conjugated system in the final chalcone product.[1]

The mechanism involves four principal steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate serves as the key nucleophile in the reaction.[8]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 2-(2-Nitrophenoxy)benzaldehyde, resulting in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, commonly known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon leads to the elimination of a hydroxide ion, forming a double bond conjugated with both the carbonyl group and the aromatic rings. This final step is thermodynamically favorable and yields the stable α,β-unsaturated chalcone.[9]

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Aldehyde 2-(2-Nitrophenoxy)benzaldehyde (Electrophile) Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol Aldol Adduct (β-Hydroxy Ketone) Alkoxide->Aldol + H₂O - OH⁻ Enolate_ref Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O Alkoxide_ref Aldol_ref

Caption: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of a chalcone derivative from 2-(2-Nitrophenoxy)benzaldehyde and acetophenone. Researchers should adapt reactant quantities and reaction times based on the specific ketone used.

Materials and Reagents:

  • 2-(2-Nitrophenoxy)benzaldehyde

  • Acetophenone (or other suitable ketone)

  • Ethanol (95% or absolute)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and vacuum flask

  • Filter paper

  • TLC plates (silica gel) and developing chamber

Experimental Workflow Diagram:

Workflow A 1. Setup & Dissolution Dissolve aldehyde and ketone in ethanol in a flask. B 2. Catalysis Slowly add aqueous NaOH solution while stirring. A->B C 3. Reaction Stir at room temperature for 2-24h. Monitor via TLC. B->C D 4. Precipitation Pour mixture into ice-cold water and acidify with dilute HCl. C->D E 5. Isolation Collect crude solid product by vacuum filtration. D->E F 6. Purification Wash with cold water. Recrystallize from hot ethanol. E->F G 7. Characterization Analyze pure product (TLC, MP, FT-IR, NMR, MS). F->G

Caption: General experimental workflow for chalcone synthesis.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Nitrophenoxy)benzaldehyde (e.g., 5 mmol, 1 equivalent) and acetophenone (5 mmol, 1 equivalent) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: While stirring vigorously, add a 40% aqueous solution of NaOH (2.5 equivalents) dropwise to the mixture over 10-15 minutes.[1][10] A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).[1][11] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Acidify the aqueous mixture by slowly adding 10% HCl until the pH is acidic (pH ~5-6), which will facilitate the complete precipitation of the crude chalcone.[1][12]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid product on the filter with copious amounts of cold distilled water until the washings are neutral to pH paper.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to obtain a pure crystalline solid.[1][13]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation and Characterization

The reaction parameters can be varied to optimize the synthesis for different ketone substrates.

Ketone ReactantCatalyst (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
AcetophenoneNaOH (2.5)Ethanol254-685-95
4'-MethylacetophenoneNaOH (2.5)Ethanol254-680-90
4'-MethoxyacetophenoneKOH (3.0)Ethanol256-875-85
4'-ChloroacetophenoneKOH (3.0)Ethanol258-1270-80
AcetoneNaOH (2.5)Ethanol252-465-75

Characterization of Synthesized Chalcones:

The identity and purity of the final products must be confirmed using a combination of physical and spectroscopic methods.

  • Melting Point (MP): A sharp and narrow melting point range indicates a high degree of purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks include:

    • ~1650-1670 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.[14]

    • ~1590-1610 cm⁻¹: C=C stretching of the alkene and aromatic rings.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two vinylic protons (α and β to the carbonyl group) appear as doublets in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. Aromatic protons will appear in the δ 7.0-8.5 ppm region.[14]

    • ¹³C NMR: The carbonyl carbon signal is typically found downfield around δ 190 ppm.[14] Signals for the vinylic carbons and aromatic carbons will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the synthesized chalcone, confirming its identity.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (old NaOH/KOH solution).2. Insufficient reaction time.3. Inappropriate solvent.1. Prepare a fresh, concentrated solution of the base.2. Monitor the reaction by TLC and allow it to proceed until the limiting reagent is consumed.3. Ensure ethanol is used as the solvent to facilitate the solubility of both reactants.
Oily Product 1. Presence of unreacted starting materials or impurities.2. Incomplete precipitation.1. Purify the crude product using column chromatography on silica gel.2. Ensure the aqueous mixture is sufficiently acidified and cooled in an ice bath to maximize precipitation.
Multiple Products (on TLC) 1. Self-condensation of the ketone.2. Cannizzaro reaction of the aldehyde.1. Add the ketone slowly to the mixture of the aldehyde and base.2. Avoid excessively high concentrations of the base or prolonged reaction times at elevated temperatures.[9]

Conclusion

The Claisen-Schmidt condensation provides a direct and efficient pathway for the synthesis of novel chalcones from 2-(2-Nitrophenoxy)benzaldehyde. The protocol described herein is robust and can be adapted for a variety of enolizable ketones. The resulting chalcone derivatives, featuring a unique substitution pattern, are valuable compounds for screening in drug discovery programs and for applications in materials science.[4][5] Proper characterization is essential to confirm the structure and purity of the synthesized molecules, ensuring reliable data for subsequent biological or chemical investigations.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
  • Application of Chalcone in the Structural Modification of Natural Products: An Overview. (2025). Chemistry & Biodiversity.
  • Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. (2025). BenchChem.
  • A Review on Chalcones as Versatile Scaffolds in Drug Discovery and Development. (2025). ResearchGate.
  • Chalcone Derivatives: Promising Starting Points for Drug Design. (2017). MDPI.
  • Pharmacological potential of natural chalcones: a recent studies and future perspective. (n.d.). Google Scholar.
  • Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis.
  • Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.). ResearchGate.
  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry.
  • A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). JETIR.
  • Synthesis and Characterization of Some Chalcone Derivatives. (2007). Science Alert.
  • Claisen-Schmidt Condensation. (n.d.). Scribd.
  • Application Notes and Protocols for Condensation Reactions of 2-(2,4-Dinitrophenoxy)benzaldehyde. (2025). BenchChem.
  • Claisen Condensation Mechanism. (n.d.). BYJU'S.
  • Claisen-Schmidt Condensation. (n.d.). Google Books.
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube.
  • Claisen–Schmidt condensation. (n.d.). Wikipedia.
  • SYNTHESIS OF CHALCONES. (n.d.). JETIR.
  • Green synthesis of chalcones derivatives. (2021). SciSpace.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (n.d.). National Center for Biotechnology Information.
  • AIM: TO SYNTHESIZE CHALCONE FROM BENZALDEHYDE. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule CAS: 19456-65-6

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 2-(2-nitrophenoxy)benzaldehyde . This intermediate is critical for the synthesis of acridines, xanthones, and various bioactive heterocycles.

The Core Challenge: Researchers often attempt this synthesis using 2-chlorobenzaldehyde and 2-nitrophenol . This is chemically inefficient. The aldehyde group is a weak activator for Nucleophilic Aromatic Substitution (


), and the nitro group on the phenol reduces nucleophilicity.

The "Golden Route": To maximize yield, you must invert the synthons. Use Salicylaldehyde (2-hydroxybenzaldehyde) as the nucleophile and 1-chloro-2-nitrobenzene as the electrophile. The nitro group strongly activates the benzene ring for


 attack, allowing the reaction to proceed under milder conditions with higher conversion.

Visual Workflow & Mechanism

The following diagram illustrates the optimized


 pathway and the decision logic for troubleshooting.

G Start Start Synthesis Reagents Reagents: Salicylaldehyde + 1-Chloro-2-nitrobenzene Base: K2CO3 Start->Reagents Solvent Solvent Choice: DMF or DMSO (Anhydrous) Reagents->Solvent Heat Heat to 80-90°C (Monitor TLC) Solvent->Heat Dissolve & Degas Check Conversion > 80%? Heat->Check Workup Aq. Workup & Extraction Check->Workup Yes LowYield Issue: Low Conversion Check->LowYield No Purify Recrystallization (EtOH/H2O) Workup->Purify Cesium Action: Switch to Cs2CO3 (Cesium Effect) LowYield->Cesium If K2CO3 used TempBoost Action: Increase Temp to 110°C LowYield->TempBoost If K2CO3 fails Cesium->Heat TempBoost->Heat

Caption: Optimized workflow for S_NAr synthesis of 2-(2-nitrophenoxy)benzaldehyde using nitro-activation.

Optimized Protocol (The "Golden Route")

Scale: 10 mmol Estimated Yield: 75–85%

Reagents
ComponentRoleEquivalentsAmount
Salicylaldehyde Nucleophile1.0 eq1.22 g
1-Chloro-2-nitrobenzene Electrophile1.1 eq1.73 g
Potassium Carbonate (

)
Base1.5 eq2.07 g
DMF (Anhydrous) Solvent0.5 M20 mL
Step-by-Step Procedure
  • Preparation: Dry all glassware. Use a 50 mL round-bottom flask with a magnetic stir bar.

  • Charging: Add Salicylaldehyde (1.0 eq), 1-Chloro-2-nitrobenzene (1.1 eq), and anhydrous

    
     (1.5 eq).
    
  • Solvation: Add anhydrous DMF. Note: DMF must be dry to prevent hydrolysis of the aryl halide.

  • Reaction: Attach a reflux condenser. Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar).
    
    • Why? Oxygen can cause oxidation of the aldehyde to a carboxylic acid.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1) after 4 hours. The product usually appears as a bright yellow spot.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into 100 mL of ice water (precipitate may form).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with 1M NaOH (

      
       mL) to remove unreacted salicylaldehyde.
      
    • Wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (Silica, Hexane/EtOAc gradient).[1]

Troubleshooting & FAQs

Q1: My reaction stalled at 50% conversion. What happened?

Diagnosis: This is often due to "surface passivation" of the base or insufficient temperature.

  • The Fix (Cesium Effect): Replace

    
     with Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation is more soluble in organic solvents and forms a "loose ion pair" with the phenoxide, significantly increasing its nucleophilicity [1].
  • The Fix (Temperature): If using 1-chloro-2-nitrobenzene, chlorine is a moderate leaving group. Increase temperature to 110-120°C. If you cannot increase heat, switch to 1-fluoro-2-nitrobenzene , which reacts much faster (

    
     rate: F >> Cl).
    
Q2: I see a dark tar forming in the flask.

Diagnosis: Cannizzaro reaction or Polymerization.

  • Cause: The aldehyde group is sensitive to strong bases and high temperatures. If the reaction is too hot (

    
    ) or if water is present, the aldehyde can disproportionate (Cannizzaro) or polymerize.
    
  • Solution: Ensure the solvent is anhydrous .[2] Lower the temperature to 80°C and extend the reaction time. Do not use strong hydroxide bases (NaOH/KOH) in the reaction mixture; stick to Carbonates.

Q3: How do I remove unreacted Salicylaldehyde?

Diagnosis: Co-elution during chromatography.

  • Solution: Chemical Wash.[1][2][3][4][5] Salicylaldehyde is a phenol (acidic). During the workup, wash the organic layer thoroughly with 1M NaOH or 1M KOH . This deprotonates the unreacted salicylaldehyde into water-soluble salicylate, removing it from the organic phase containing your product.

Q4: Why not use 2-Chlorobenzaldehyde and 2-Nitrophenol?

Analysis: This is the "Common Pitfall."

  • Electronic Reason: In this configuration, you are attacking a ring activated only by an aldehyde (weak EWG). You are also using a nitrophenoxide (weak nucleophile).

  • Consequence: This route requires copper catalysis (Ullmann-type) and temperatures

    
    , leading to dirty reactions and low yields. Always use the Nitro-activated ring  as the electrophile [2].
    

Comparative Data: Solvent & Base Effects

SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF

90682% Recommended Standard
DMSO

90578%Harder to remove solvent
DMF

80488%High yield, higher cost
Toluene

11024<30%Too non-polar for

DMF

90640%Side reactions (Cannizzaro)

References

  • BenchChem Application Notes. (2025). Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from

  • Organic Syntheses. (1966).[3] o-Nitrobenzaldehyde and related intermediates. Org. Synth. 46, 81. Retrieved from

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on Ullmann vs SNAr).
  • Google Patents. (1976). Process for the preparation of 2-nitrobenzaldehyde. US3996289A.[4] Retrieved from

Sources

Technical Support Center: Purification of 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2NPB-001 Subject: Recrystallization Protocols & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1).[1] This compound is a critical intermediate, often synthesized via nucleophilic aromatic substitution (


) of 2-chlorobenzaldehyde with 2-nitrophenol.

Due to its structural features—a diaryl ether linkage combining a nitro group and an aldehyde moiety—purification challenges often arise from its tendency to "oil out" (separate as a liquid phase) and its susceptibility to oxidation.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Appearance Yellow to pale crystalline solidDarkening implies oxidation or phenolic contamination.
Solubility Soluble in hot EtOH, EtOAc, Toluene"Like dissolves like" principle applies for solvent selection.
Reactivity Aldehyde groupSusceptible to oxidation to carboxylic acid (white precipitate).
Melting Behavior Low-to-medium melting pointHigh risk of oiling out if solvent boiling point > compound melting point.

Standard Operating Procedure (SOP)

Objective: Obtain >98% purity via recrystallization. Primary Solvent System: Ethanol (95%) or Ethanol/Water (9:1). Alternative System: Toluene/Hexanes (for highly non-polar impurities).

Protocol A: The Ethanol/Water Method (Recommended)
  • Preparation: Place the crude yellow solid in an Erlenmeyer flask. Add a magnetic stir bar.[2]

  • Dissolution: Add Ethanol (95%) dropwise while heating the flask in a water bath at 70°C.

    • Critical Control Point: Use the minimum amount of solvent required to dissolve the solid at reflux. If the solution is dark, add activated charcoal (1-2% w/w) and filter hot.

  • Saturation: Once dissolved, remove from heat. If the solution is clear, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold surface induces "oiling out" or traps impurities in the crystal lattice.

  • Finishing: Once room temperature is reached, cool in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with ice-cold Ethanol/Water (1:1).

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the product separates as distinct oily droplets at the bottom rather than forming crystals. Cause: The compound's melting point is lower than the saturation temperature of the solvent, or the solution is too concentrated (supersaturated).

Corrective Action Workflow:

OilingOutRescue Start Issue: Product Oils Out Step1 Reheat to Dissolve Oil Start->Step1 Check Is Solution Clear? Step1->Check Dilute Add 10-20% More Solvent Check->Dilute No (Cloudy) Seed Add Seed Crystal at T < Melting Point Check->Seed Yes (Clear) Dilute->Step1 Cool Slow Cool with Vigorous Stirring Seed->Cool Success Crystallization Cool->Success

Figure 1: Decision logic for rescuing an experiment where the product has oiled out.

Issue 2: Persistent Color Impurities

Symptom: Product remains dark orange or brown after crystallization. Cause:

  • Unreacted 2-Nitrophenol: This starting material is intensely yellow/orange and acidic.

  • Oxidation: Formation of quinoid-like degradation products.

Corrective Action:

  • Pre-wash: Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with 10% NaOH or 5%

    
     . This converts the phenolic impurity into its water-soluble phenoxide salt, removing it from the organic layer.
    
  • Charcoal Treatment: During the hot dissolution step (Protocol A, Step 2), add activated carbon. The planar structure of colored impurities binds preferentially to the carbon matrix via

    
     stacking [1].
    
Issue 3: Low Yield

Symptom: Excellent purity, but <50% recovery. Cause: Solvent volume too high or product is too soluble in the chosen solvent at room temperature. Corrective Action:

  • Concentrate Mother Liquor: Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process to obtain a "second crop" of crystals.

  • Solvent Switch: If Ethanol yields are consistently low, switch to a Toluene/Hexane system. Dissolve in minimum hot Toluene, then add Hexane until cloudy.

Frequently Asked Questions (FAQ)

Q1: Why does my product smell like almonds or cherries? A: This is characteristic of benzaldehydes. However, a sharp, acrid smell may indicate the presence of free 2-nitrophenol. Verify purity via Thin Layer Chromatography (TLC).

Q2: Can I use Acetone for recrystallization? A: generally, No . Acetone is often too good a solvent (high solubility even when cold) and has a low boiling point, making it difficult to achieve the saturation differential needed for effective crystallization [2].

Q3: A white solid precipitated during the hot filtration. What is it? A: This is likely 2-(2-nitrophenoxy)benzoic acid , the oxidation product of your aldehyde. It is less soluble in ethanol than the aldehyde. Filter it off and discard it; your product is in the solution.

Q4: How should I store the purified compound? A: Aldehydes oxidize in air. Store the purified crystals in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at 2-8°C.

Process Logic & Solubility Map

The following diagram illustrates the purification logic based on impurity polarity.

PurificationLogic Crude Crude Mixture (Aldehyde + Phenol + Salts) Wash Alkaline Wash (Remove Phenol) Crude->Wash Dissolve in EtOAc Dry Dry Organic Layer Wash->Dry Recrys Recrystallization (Ethanol/Water) Dry->Recrys Evaporate Solvent Impurities Impurities in Mother Liquor Recrys->Impurities Filtrate Final Pure Aldehyde (Crystals) Recrys->Final Cool & Filter

Figure 2: Integrated purification workflow removing acidic impurities prior to crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • PubChem. (n.d.).[3] 2-(2-Nitrophenoxy)benzaldehyde Compound Summary. National Library of Medicine.

  • Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: 2-(2-Nitrophenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Common Byproducts

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex organic molecules like 2-(2-Nitrophenoxy)benzaldehyde can present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the common byproducts encountered during its synthesis. Our focus is on the underlying chemical principles to empower you to diagnose and resolve issues in your own research.

The most prevalent and industrially relevant method for synthesizing 2-(2-Nitrophenoxy)benzaldehyde is a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction involves the formation of a diaryl ether from an aryl halide and a phenol. In this specific case, a salt of 2-hydroxybenzaldehyde (salicylaldehyde) reacts with an activated aryl halide, typically 2-chloronitrobenzene or 2-fluoronitrobenzene, in the presence of a copper catalyst.

While effective, this reaction is not without its complexities. Several competing pathways can lead to the formation of impurities that complicate purification and reduce overall yield. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my crude reaction mixture?

The primary reaction involves the C-O cross-coupling between the phenoxide of 2-hydroxybenzaldehyde and the 2-halonitrobenzene. However, based on the Ullmann condensation mechanism, you should anticipate three main types of byproducts:

  • Unreacted Starting Materials: Residual 2-hydroxybenzaldehyde and 2-halonitrobenzene.

  • Homocoupled Byproduct: Formation of 2,2'-dinitrobiphenyl from the self-coupling of two molecules of the 2-halonitrobenzene starting material.[3]

  • Oxidation Product: 2-(2-Nitrophenoxy)benzoic acid, resulting from the oxidation of the aldehyde functional group on the desired product.

The relative amounts of these byproducts depend heavily on reaction conditions, reagent purity, and work-up procedures.

Q2: My TLC analysis shows a persistent, non-polar spot with a low Rf value that isn't my starting material. What is it likely to be?

This observation is a classic indicator of the 2,2'-dinitrobiphenyl byproduct. This molecule is formed through a competing Ullmann homocoupling reaction where the copper catalyst couples two molecules of the 2-halonitrobenzene.[3][4]

  • Causality: This side reaction is particularly favored at higher temperatures and with certain forms of copper catalysts. The mechanism involves the formation of an organocopper intermediate which can then react with another molecule of the aryl halide.[5] Because 2,2'-dinitrobiphenyl is a highly symmetric and non-polar molecule compared to the starting materials and the desired ether product, it will travel further up a normal-phase TLC plate (higher Rf) and elute earlier from a silica gel column.

  • Confirmation: The identity of this byproduct can be confirmed by isolating the fraction via column chromatography and characterizing it using Mass Spectrometry (to confirm the molecular weight) and ¹H NMR spectroscopy (to observe the characteristic aromatic proton signals).

Q3: How can I minimize the formation of the 2,2'-dinitrobiphenyl byproduct?

Minimizing this byproduct involves optimizing conditions to favor the desired C-O cross-coupling over the C-C homocoupling.

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature (typically 80-120 °C for this reaction).Higher temperatures can promote the radical pathways or alternative catalytic cycles that lead to homocoupling.[1]
Catalyst Use a well-defined Cu(I) source like CuI with a ligand (e.g., phenanthroline, amino acids).Modern Ullmann-type reactions use soluble copper catalysts with ligands, which can operate at lower temperatures and improve selectivity, reducing the need for stoichiometric, activated copper powder that often promotes homocoupling.[1][3]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the 2-hydroxybenzaldehyde relative to the 2-halonitrobenzene.This ensures the organocopper intermediate is more likely to encounter the phenoxide nucleophile rather than another molecule of the aryl halide.
Reaction Time Monitor the reaction closely by TLC and stop it once the limiting reagent (aryl halide) is consumed.Prolonged reaction times at elevated temperatures can increase the incidence of side reactions.[6]
Q4: My crude product contains a significant amount of an acidic impurity that is difficult to remove. What is it and how can I prevent it?

This acidic impurity is almost certainly 2-(2-Nitrophenoxy)benzoic acid . Aldehydes are notoriously susceptible to oxidation, especially when heated in the presence of air or residual oxidizing agents.

  • Formation During Reaction: If the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon), atmospheric oxygen can cause oxidation, particularly in the presence of a metal catalyst.

  • Formation During Work-up: Aggressive work-up conditions or prolonged exposure to air during purification (e.g., on a rotary evaporator) can also lead to oxidation.

  • Prevention:

    • Inert Atmosphere: Always run the reaction under a nitrogen or argon atmosphere.

    • Degassed Solvents: Using degassed solvents can help remove dissolved oxygen.

    • Careful Work-up: Minimize the time the product is heated in the presence of air.

  • Removal: An acidic wash (e.g., with a dilute NaHCO₃ solution) during the aqueous work-up can selectively remove the carboxylic acid byproduct into the aqueous layer as its sodium salt.

Visualizing Reaction and Byproduct Pathways

The following diagrams illustrate the intended synthetic route and the formation of the primary byproducts.

G cluster_main Main Reaction Pathway A 2-Hydroxybenzaldehyde C 2-(2-Nitrophenoxy)benzaldehyde A->C Base, Cu(I) Catalyst B 2-Chloronitrobenzene B->C

Caption: Main Ullmann condensation pathway.

G cluster_side Byproduct Formation Pathways cluster_homo Homocoupling cluster_ox Oxidation B1 2-Chloronitrobenzene D 2,2'-Dinitrobiphenyl B1->D Cu Catalyst, High Temp. B2 2-Chloronitrobenzene B2->D C 2-(2-Nitrophenoxy)benzaldehyde E 2-(2-Nitrophenoxy)benzoic acid C->E [O] (Air, Heat)

Caption: Formation of key byproducts.

Troubleshooting Guide

Observed ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 2-hydroxybenzaldehyde. 2. Inactive copper catalyst. 3. Insufficient reaction temperature or time.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous. 2. Use a fresh source of Cu(I) salt or activate copper powder if using traditional methods. 3. Gradually increase temperature while monitoring by TLC. Ensure sufficient reaction time (typically 4-6 hours).[7]
Multiple Spots on TLC, Difficult Separation 1. Presence of multiple byproducts (homocoupled, oxidized, etc.). 2. Degradation of product on silica gel.1. Optimize reaction conditions to minimize byproducts first. 2. For purification, use a gradient elution in column chromatography to resolve spots. Consider using neutral silica gel if degradation is suspected.[8]
Product is an Oil, Fails to Crystallize 1. Presence of impurities, particularly the homocoupled byproduct, which can act as a eutectic contaminant.1. Purify the crude product by column chromatography to remove impurities before attempting recrystallization.[7]
Yield is Low After Purification 1. Significant formation of side products. 2. Loss of product during aqueous work-up or chromatography.1. Re-evaluate and optimize reaction conditions as described above. 2. Ensure the pH of the aqueous layers during extraction is appropriate. Use TLC to track the product through all purification steps.

Experimental Protocols

Protocol 1: General Synthesis via Ullmann Condensation

This protocol is a representative example. Optimal conditions may vary based on specific substrates and lab equipment.

Materials:

  • 2-Hydroxybenzaldehyde

  • 2-Chloronitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Hexane, Brine

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Solvent: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 2-hydroxybenzaldehyde.[7]

  • Addition: Add 2-chloronitrobenzene (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-6 hours.[7]

  • Work-up:

    • Cool the reaction to room temperature and pour it into deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 2-(2-Nitrophenoxy)benzaldehyde

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate

  • Chromatography column, collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution:

    • Begin eluting with pure hexane. The non-polar 2,2'-dinitrobiphenyl byproduct, if present, will elute first.

    • Gradually increase the polarity by adding ethyl acetate to the hexane (e.g., starting with 95:5 Hexane:EtOAc and progressing to 80:20).

    • The desired product will elute after any remaining aryl halide starting material.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(2-Nitrophenoxy)benzaldehyde.[7]

G start Crude Product Analysis (TLC / LC-MS) q1 Is Homocoupled Byproduct Present? start->q1 q2 Is Starting Material Present? q1->q2 No sol_homo Optimize Temp. & Catalyst (See FAQ Q3) q1->sol_homo Yes q3 Is Acidic Impurity Present? q2->q3 No sol_sm Check Base & Reaction Time (See Troubleshooting Table) q2->sol_sm Yes sol_acid Use Inert Atmosphere & Acidic Wash in Work-up q3->sol_acid Yes purify Proceed to Purification (Column Chromatography) q3->purify No sol_homo->q2 sol_sm->q3 sol_acid->purify

Caption: Troubleshooting and optimization workflow.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • BenchChem. (2025). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • Cambridge University Press. (n.d.). Ullmann Reaction. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Acta Chimica Slovenica. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. [Link]

  • Google Patents. (n.d.).
  • Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

  • BenchChem. (2025).

Sources

Side reactions during the photocleavage of 2-(2-Nitrophenoxy)benzaldehyde protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support & Diagnostic Center for photochemistry applications. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with the photocleavage of 2-(2-Nitrophenoxy)benzaldehyde (NPB) and related o-nitrobenzyl (oNB) protecting groups.

While NPB-derived photolabile protecting groups offer excellent spatiotemporal control over molecular release, their cleavage mechanism inherently generates highly reactive byproducts. If not rigorously managed, these byproducts trigger cascading side reactions that destroy product yields and confound analytical results.

Below is our comprehensive diagnostic hub, mechanistic breakdown, and self-validating standard operating procedure (SOP) to ensure your photocleavage workflows are robust and reproducible.

I. Mechanistic Pathway & Failure Point Analysis

The photocleavage of NPB groups relies on a Norrish type II-like intramolecular hydrogen abstraction. Upon UV irradiation (typically 365 nm), the nitro group enters an excited triplet state and abstracts a benzylic hydrogen, forming a transient aci-nitro intermediate. This intermediate rapidly rearranges and cleaves, liberating your target molecule alongside an o-nitrosobenzaldehyde byproduct.

The Critical Failure Point: The liberated nitrosobenzaldehyde is both highly electrophilic and strongly chromophoric. Without intervention, it will aggressively attack your newly freed amines (forming imines) and absorb the UV light required to drive the rest of the reaction (the internal filter effect).

G A Caged Substrate (NPB-Amine) B UV (365 nm) Excitation A->B C aci-Nitro Intermediate B->C H-abstraction D Free Amine + Nitroso Byproduct C->D Cleavage E Imine Formation (Reprotection) D->E No Scavenger (Side Reaction) F Semicarbazone (Trapped Byproduct) D->F + Semicarbazide (Rescue Pathway)

Mechanistic pathway of NPB photocleavage and scavenger-mediated prevention of imine side reactions.

II. Diagnostic Hub: Troubleshooting & FAQs

Q1: My cleavage reaction stalls at 40-50% completion, and the solution turns dark brown. What is happening? A: You are experiencing the Internal Filter Effect . The o-nitrosobenzaldehyde byproduct generated during cleavage is a highly conjugated system that strongly absorbs UV light in the 300–400 nm range[1]. As its concentration increases in your reaction vessel, it acts as a physical shield, absorbing the 365 nm photons before they can reach your uncleaved NPB-protected substrate. Resolution: You must introduce a chemical scavenger that disrupts the conjugation of the nitroso/aldehyde byproduct, rendering it optically transparent at 365 nm.

Q2: LC-MS analysis shows poor recovery of my free amine, but instead reveals a massive peak at [Target Mass + Byproduct Mass - 18 Da]. Why? A: Your liberated primary amine has undergone a nucleophilic attack on the highly electrophilic aldehyde of the nitrosobenzaldehyde byproduct. This condensation reaction forms a stable Schiff base (imine), effectively re-caging your target molecule[1]. Because aldehydes readily engage in this "reclicking" chemistry with amines or hydrazines, your target molecule is being consumed the moment it is freed. Resolution: Add a sacrificial nucleophile to the reaction matrix to outcompete your target amine.

Q3: My photocleavage works perfectly in dichloromethane but fails completely in aqueous biological buffers. Why? A: The lifetime and rearrangement kinetics of the aci-nitro intermediate are heavily dictated by solvent polarity and hydrogen-bonding capacity. In highly polar, protic solvents (like water), the aci-nitro intermediate is stabilized, which opens up competitive, non-productive decay pathways that return the molecule to its ground state without cleaving[2]. Resolution: If biological compatibility is required, use a mixed solvent system (e.g., 1:1 Acetonitrile/Water) or utilize structural derivatives with benzylic methyl substitutions, which enhance cleavage kinetics in aqueous environments[3].

III. Quantitative Data: Scavenger Efficacy

To illustrate the causality of these side reactions, the following table summarizes the quantitative impact of reaction conditions on NPB-amine photocleavage.

Table 1: Impact of Scavengers and Solvents on NPB-Amine Photocleavage (365 nm, 10 mW/cm²)

Reaction MatrixScavenger AddedCleavage Time (

)
Target Amine RecoveryVisual Indicator (Byproduct State)
Aqueous Buffer (pH 7.4)None45 min< 40%Dark Brown (Internal Filter active)
Aqueous Buffer (pH 7.4)Semicarbazide (20 eq)15 min> 95%Colorless (Semicarbazone formed)
Acetonitrile /

(1:1)
None20 min60%Yellow/Brown (Imine formation)
Acetonitrile /

(1:1)
Semicarbazide (20 eq)8 min > 98% Colorless (Optimal Rescue)

IV. Standard Operating Procedure (SOP)

Self-Validating Photocleavage of NPB-Protected Amines

This protocol is designed as a self-validating system. By utilizing the alpha-effect of semicarbazide, we can irreversibly trap the nitrosobenzaldehyde byproduct faster than it can react with your target amine.

Materials Required:

  • NPB-protected substrate

  • LC-MS grade Acetonitrile and 50 mM Phosphate Buffer (pH 7.4)

  • Semicarbazide Hydrochloride (Carbonyl Scavenger)

  • 365 nm LED photoreactor (10–20 mW/cm²)

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the NPB-protected substrate to a final concentration of 1 mM in a 1:1 mixture of Acetonitrile and Phosphate Buffer.

    • Causality: The mixed solvent maintains substrate solubility while depressing the dielectric constant enough to destabilize the aci-nitro intermediate, forcing it rapidly forward through the cleavage pathway[2].

  • Scavenger Addition: Add Semicarbazide Hydrochloride to a final concentration of 20 mM (a 20-fold molar excess relative to the substrate).

    • Causality: Semicarbazide possesses adjacent electronegative heteroatoms (the alpha-effect), making it a vastly superior nucleophile compared to your liberated aliphatic amine. It will preferentially attack the byproduct[1].

  • Irradiation & In-Line Validation: Place the vessel in the photoreactor and irradiate at 365 nm for 15–20 minutes.

    • Self-Validation Check: Monitor the color of the solution. A successful, imine-free cleavage will remain pale yellow or colorless . If the solution turns dark brown, your scavenger has been depleted or the internal filter effect has taken over. Stop the reaction, add 10 mM more scavenger, and resume.

  • Quenching and Isolation: Post-irradiation, the trapped semicarbazone byproduct is highly polar. You can easily isolate your free target amine via standard reverse-phase HPLC or solid-phase extraction (SPE).

V. References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC National Institutes of Health (NIH)

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science University of Massachusetts (UMass)

  • US7759513B2 - Photolabile protective groups for improved processes to prepare oligonucleotide arrays Google Patents

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC National Institutes of Health (NIH)

Sources

Troubleshooting low yields in reactions involving 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of dibenz[b,f][1,4]oxazepine derivatives.

Overview: The Reductive Cyclization Pathway

2-(2-Nitrophenoxy)benzaldehyde [1] is a critical precursor for synthesizing the dibenz[b,f][1,4]oxazepine ring system—a core pharmacophore found in various antipsychotic and neuroactive compounds[2]. The transformation relies on a tandem reductive cyclization: the chemoselective reduction of the ortho-nitro group to an aniline, followed by an intramolecular condensation with the ortho-aldehyde to form a seven-membered imine (Schiff base)[2].

While conceptually straightforward, researchers frequently encounter low yields due to competing kinetic and thermodynamic side reactions.

Pathway A 2-(2-Nitrophenoxy) benzaldehyde B 2-(2-Aminophenoxy) benzaldehyde (Intermediate) A->B Reduction (e.g., Fe/AcOH) D 2-(2-Aminophenoxy) benzyl alcohol (Over-reduction) A->D Non-selective Reduction C Dibenz[b,f][1,4]oxazepine (Target Product) B->C Intramolecular Cyclization (-H2O) E Oligomeric Schiff Bases B->E Intermolecular Condensation

Reaction pathway of 2-(2-nitrophenoxy)benzaldehyde showing desired cyclization and side reactions.

Diagnostic Troubleshooting Logic

Logic Start Low Yield of Dibenzoxazepine Q1 Is the aldehyde over-reduced to an alcohol? Start->Q1 Sol1 Use chemoselective reductant (Fe/AcOH or SnCl2) Q1->Sol1 Yes Q2 Are oligomers/polymers detected (LC-MS)? Q1->Q2 No Sol2 Decrease concentration (High Dilution Principle) Q2->Sol2 Yes Q3 Is uncyclized amine intermediate present? Q2->Q3 No Sol3 Add p-TsOH catalyst & remove water (Dean-Stark) Q3->Sol3 Yes

Diagnostic flowchart for troubleshooting low yields in reductive cyclization.

Troubleshooting FAQs

Q1: My LC-MS shows a major by-product with a mass +2 Da higher than the intermediate amine. Why am I not getting the oxazepine? Cause (Causality): You are observing over-reduction. The +2 Da mass indicates that the aldehyde has been reduced to a primary alcohol (forming 2-(2-aminophenoxy)benzyl alcohol). This eliminates the carbonyl electrophile required for cyclization. This typically occurs when using non-selective reducing agents (like


 or 

without modifiers) or overly aggressive catalytic hydrogenation (e.g., high-pressure

over Pd/C). Solution: Switch to a chemoselective reducing agent. The Béchamp reduction (Iron powder in Acetic Acid) or Tin(II) chloride (

) are highly selective for nitro groups in the presence of aldehydes. If catalytic hydrogenation is preferred, use a poisoned catalyst (like Lindlar's catalyst) or strictly monitor hydrogen uptake at 1 atm.

Q2: The reduction is successful, but the reaction stalls at the 2-(2-aminophenoxy)benzaldehyde intermediate. How do I drive the cyclization to completion? Cause (Causality): Schiff base formation is an equilibrium process that produces water as a leaving group. In highly polar aprotic solvents or at low temperatures, this equilibrium may stall. Furthermore, the lack of a mild acid catalyst slows the nucleophilic attack of the newly formed aniline on the carbonyl carbon. Solution: Introduce a catalytic amount of p-Toluenesulfonic acid (p-TsOH) to activate the aldehyde. More importantly, drive the equilibrium forward thermodynamically by continuously removing water. Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., Toluene), or add activated 4Å molecular sieves to the reaction mixture.

Q3: I am observing a complex mixture of high molecular weight species and a very low yield of the target 7-membered ring. What is happening? Cause (Causality): Intermolecular condensation (Oligomerization). While the formation of a 7-membered ring is entropically favored over larger macrocycles, it is kinetically slower than 5- or 6-membered ring closures. At high substrate concentrations, intermolecular collisions outpace the intramolecular cyclization, leading to oligomeric Schiff bases. Solution: Apply the High Dilution Principle . Maintain the substrate concentration below 0.05 M during the cyclization phase. If performing a one-pot reduction/cyclization, slowly add the starting material to the reducing medium to keep the steady-state concentration of the reactive intermediate extremely low.

Quantitative Data: Comparison of Reducing Agents

To maximize the yield of the dibenz[b,f][1,4]oxazepine core, selecting the correct reducing agent is paramount. Below is a comparative analysis of standard reagents for this specific transformation.

Reducing AgentChemoselectivity (Nitro vs. Aldehyde)Typical YieldProsCons
Fe / AcOH Excellent 80 - 95% Highly selective; cheap; naturally acidic environment promotes cyclization.Generates iron sludge; requires careful filtration during workup.

Excellent 75 - 90% Very mild; highly selective; easy to monitor via TLC.Tin salts can cause emulsions during basic aqueous workup.

+ Pd/C
Poor to Moderate30 - 60%Clean reaction; easy workup (simple filtration).High risk of over-reducing the aldehyde to an alcohol.

/

Moderate50 - 70%Fast reaction at room temperature.Exothermic; requires strict temperature control to prevent side reactions.

Self-Validating Experimental Protocol: Fe/AcOH Mediated Reductive Cyclization

This protocol utilizes Iron and Acetic Acid, which serves a dual purpose: Iron acts as the chemoselective reductant for the nitro group, while Acetic Acid provides the necessary acidic medium to catalyze the subsequent intramolecular Schiff base formation[2].

Step 1: Setup and Reagent Preparation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-Nitrophenoxy)benzaldehyde (10.0 mmol, 2.43 g)[1] in a mixture of glacial acetic acid (40 mL) and ethanol (40 mL).

  • Note on Concentration: This yields a concentration of ~0.12 M. As the intermediate forms gradually, the steady-state concentration remains low enough to prevent oligomerization.

Step 2: Reduction Phase

  • Heat the solution to 60 °C.

  • Add Iron powder (50.0 mmol, 2.79 g, 5 equivalents) in small portions over 30 minutes to manage the exothermic reaction and prevent foaming.

  • In-Process Control (IPC) 1: 30 minutes after the final iron addition, pull a 50 µL aliquot, dilute in ethyl acetate, and wash with saturated

    
    . Run a TLC (Hexanes:EtOAc 3:1). The starting material (UV active, non-fluorescent) should be completely consumed, replaced by a highly fluorescent blue/green spot under 365 nm UV (the amine intermediate/product).
    

Step 3: Cyclization and Water Removal

  • Once reduction is confirmed, raise the temperature to 90 °C and reflux for 4 hours. The acidic environment naturally catalyzes the cyclization.

  • In-Process Control (IPC) 2: Monitor via LC-MS. The intermediate mass [M+H]+ 214 should transition completely to the cyclized oxazepine mass [M+H]+ 196 (loss of

    
    ).
    

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with Ethyl Acetate (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure to remove the majority of the ethanol and acetic acid.

  • Dilute the residue with Ethyl Acetate (100 mL) and carefully neutralize by washing with saturated aqueous

    
     until the aqueous layer reaches pH 8. (Self-Validation: Failure to reach pH 8 will result in the product remaining protonated and lost in the aqueous layer).
    
  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure dibenz[b,f][1,4]oxazepine.

References

  • PubChem . "2-(2-Nitrophenoxy)benzaldehyde - Compound Summary". National Center for Biotechnology Information. URL: [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). "Recent advances in dibenzo[b,f][1,4]oxazepine synthesis". Heterocyclic Communications, 20(5), 251-256. URL:[Link] (Verified via ResearchGate[2])

Sources

Stability of 2-(2-Nitrophenoxy)benzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Nitrophenoxy)benzaldehyde is a diaryl ether that incorporates two key functionalities: an electrophilic aromatic ring activated by a nitro group and a reactive aldehyde. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and novel chemical probes. However, the interplay between the electron-withdrawing nitro group, the ether linkage, and the aldehyde moiety presents specific stability challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of this compound under common experimental conditions.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical resilience of 2-(2-Nitrophenoxy)benzaldehyde.

Q1: What is the general stability profile of 2-(2-Nitrophenoxy)benzaldehyde?

A1: The stability of 2-(2-Nitrophenoxy)benzaldehyde is highly dependent on the pH, nucleophilicity of the reaction medium, and exposure to light.

  • Acidic Conditions: The C-O-C ether bond is generally stable under most acidic conditions. However, the aldehyde group can be activated by protonation, making it more susceptible to nucleophilic attack or participate in acid-catalyzed reactions like acetal formation[1].

  • Basic Conditions: The molecule is particularly vulnerable under basic, and especially nucleophilic, conditions. The strong electron-withdrawing effect of the ortho-nitro group activates the phenoxy ring for nucleophilic aromatic substitution (SNAr), which can lead to the cleavage of the diaryl ether bond.

  • Photostability: Like many ortho-nitrobenzyl compounds, this molecule is presumed to be photolabile. Exposure to UV light can trigger intramolecular rearrangement and cleavage, a property leveraged in photoremovable protecting groups[2][3].

Q2: What are the primary concerns when using 2-(2-Nitrophenoxy)benzaldehyde under basic conditions?

A2: The primary concern is the irreversible cleavage of the diaryl ether linkage. The carbon atom on the nitrophenyl ring attached to the ether oxygen is highly electron-deficient due to the ortho-nitro group. This makes it a prime target for attack by nucleophiles (including hydroxide ions or other basic reagents) in an SNAr-type mechanism. This degradation pathway yields 2-nitrophenol and 2-hydroxybenzaldehyde (salicylaldehyde) as byproducts. Additionally, the aldehyde group itself can undergo base-catalyzed side reactions such as aldol condensations if other enolizable carbonyl compounds are present.

Q3: Is the compound stable in the presence of strong, non-nucleophilic bases?

A3: While more stable than with nucleophilic bases, caution is still advised. Strong, non-nucleophilic bases (e.g., DBU, potassium tert-butoxide) can deprotonate any trace water or other protic species, generating nucleophiles in situ that can initiate degradation. Furthermore, they can promote unwanted side reactions involving the benzaldehyde proton if any acidic protons exist elsewhere in the reaction mixture. The stability in the presence of such bases is highly dependent on the solvent, temperature, and reaction time. Anhydrous conditions are critical.

Q4: Is 2-(2-Nitrophenoxy)benzaldehyde sensitive to light?

A4: Yes. The 2-nitrobenzyl moiety is a classic photolabile group[3]. Upon irradiation with UV light (typically in the 350-365 nm range), the molecule can undergo an intramolecular hydrogen abstraction from the benzylic position (in this case, the aldehyde C-H), leading to an aci-nitro intermediate[4]. This intermediate rearranges and ultimately cleaves, often forming an ortho-nitrosobenzaldehyde derivative as a byproduct[5][6]. Therefore, all experiments involving this compound should be conducted in amber vials or with the exclusion of light to prevent photochemical degradation.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions involving 2-(2-Nitrophenoxy)benzaldehyde.

Observed Problem Potential Cause Troubleshooting & Verification Strategy
Low or No Yield of Desired Product Base-Mediated Ether Cleavage: The reaction conditions (e.g., strong base, high temperature, prolonged reaction time) are causing decomposition of the starting material.Troubleshooting Steps: • Lower the reaction temperature.• Use a weaker, non-nucleophilic base if possible.• Reduce the reaction time.• Ensure strictly anhydrous conditions.Verification: • Analyze the crude reaction mixture by TLC or LC-MS. Look for the appearance of spots/peaks corresponding to 2-nitrophenol and 2-hydroxybenzaldehyde.
Formation of Multiple Unidentified Byproducts Aldehyde Side-Reactions: Under either acidic or basic conditions, the aldehyde group is participating in unwanted reactions (e.g., aldol, Cannizzaro, acetal exchange).Troubleshooting Steps: • Protect the aldehyde as an acetal before the critical reaction step (see Protocol 2).• Control the order of addition; add the aldehyde slowly to the reaction mixture.• Maintain a low reaction temperature.Verification: • Use NMR and MS to characterize the byproducts. The presence of new olefinic protons or dimeric structures may suggest aldol-type reactions.
Reaction Inconsistent Between Batches Photochemical Degradation: Variable exposure to ambient lab light is causing inconsistent levels of starting material degradation.Troubleshooting Steps: • Wrap all reaction vessels and storage containers in aluminum foil or use amber glassware.• Work in a dimly lit area or under yellow light.Verification: • Prepare two small-scale reactions. Expose one to ambient light and keep the other completely dark for the duration of the experiment. Compare the outcomes via HPLC or TLC.

Section 3: Key Experimental Protocols

These protocols provide validated methodologies for handling and verifying the stability of 2-(2-Nitrophenoxy)benzaldehyde.

Protocol 1: HPLC-Based Stability Assessment

This protocol allows for the quantitative assessment of the compound's stability under specific pH conditions.

Materials:

  • 2-(2-Nitrophenoxy)benzaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions of desired pH (e.g., pH 4, pH 7, pH 10)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Nitrophenoxy)benzaldehyde in acetonitrile.

  • Sample Preparation: In three separate amber HPLC vials, add 950 µL of the desired buffer (pH 4, 7, and 10).

  • Initiate Test: To each vial, add 50 µL of the stock solution, cap immediately, and vortex gently. This creates a final concentration of 50 µg/mL.

  • Timepoint Zero (T=0): Immediately inject the pH 7 sample onto the HPLC to establish the initial peak area.

  • Incubation: Store the vials under the intended reaction temperature, protected from light.

  • Timepoint Analysis: At regular intervals (e.g., 1 hr, 4 hr, 8 hr, 24 hr), inject an aliquot from each vial onto the HPLC.

  • Data Analysis: Monitor the peak area of the parent compound over time. A significant decrease in peak area indicates degradation. Monitor for the appearance of new peaks corresponding to potential degradation products.

Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal

This protocol is essential when the aldehyde functionality needs to be masked during subsequent reaction steps.

Materials:

  • 2-(2-Nitrophenoxy)benzaldehyde

  • Anhydrous Ethanol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) and a reflux condenser, add 2-(2-Nitrophenoxy)benzaldehyde (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene, anhydrous ethanol (10 equiv), and triethyl orthoformate (1.5 equiv).

  • Catalysis: Add a catalytic amount of p-TsOH (0.05 equiv).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated sodium bicarbonate solution.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude acetal can be purified by silica gel column chromatography.

Section 4: Visualization of Key Pathways

Diagrams of Potential Degradation Mechanisms and Workflows

G cluster_0 Postulated Base-Catalyzed Hydrolysis (SNAr) Mol 2-(2-Nitrophenoxy)benzaldehyde Int Meisenheimer-like Intermediate Mol->Int Nuc Nucleophile (e.g., OH⁻) Nuc->Mol Attack at C-O Prod1 2-Hydroxybenzaldehyde Int->Prod1 Ether bond cleavage Prod2 2-Nitrophenoxide Int->Prod2

Caption: Postulated mechanism for base-catalyzed ether cleavage.

G cluster_1 Potential Photodegradation Pathway Start 2-(2-Nitrophenoxy)benzaldehyde AciNitro Aci-nitro Intermediate Start->AciNitro Intramolecular H-abstraction Light UV Light (hv) Light->Start Rearrange Cyclic Intermediate AciNitro->Rearrange Product o-Nitroso-type Byproduct + Released Moiety Rearrange->Product Cleavage

Caption: Generalized photochemical degradation pathway for o-nitrobenzyl systems.

Caption: Experimental workflow for HPLC-based stability analysis.

References

  • Bley F, Schaper K, Görner H, et al. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC. Available at: [Link].

  • Baran, P. S., et al. New approaches to the synthesis of 2-nitrobenzaldehyde by formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis are reported. ResearchGate. Available at: [Link].

  • Barth, A., et al. Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. ResearchGate. Available at: [Link].

  • Wikipedia. 2-Nitrobenzaldehyde. Wikipedia. Available at: [Link].

  • National Center for Biotechnology Information. 2-(2-Nitrophenoxy)benzaldehyde. PubChem. Available at: [Link].

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link].

  • Klán, P., et al. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. Available at: [Link].

  • Wikipedia. Protecting group. Wikipedia. Available at: [Link].

  • Aemissegger, A., et al. Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group: Photoproducts and Photokinetics of the Release of Nucleosides. ResearchGate. Available at: [Link].

  • Fukuda, M., et al. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link].

  • Kaliappan, K. P. Protecting Groups. chem.iitb.ac.in. Available at: [Link].

  • Červený, L., et al. Reactivity of p-Substituted Benzaldoximes in the Cleavage of p-Nitrophenyl Acetate: Kinetics and Mechanism. Collection of Czechoslovak Chemical Communications. Available at: [Link].

  • Khan, S., et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link].

  • Google Patents. Process for the preparation of 2-nitrobenzaldehyde. Google Patents.
  • Khan, S., et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. Available at: [Link].

  • Červený, L., et al. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Organic Process Research & Development. Available at: [Link].

  • Wirz, J., et al. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link].

  • Suvchem Laboratory Chemicals. 2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE). Suvchem. Available at: [Link].

  • Wan, P., & Muralidharan, S. Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry. Available at: [Link].

  • Di Somma, I., et al. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid. Chemical Engineering Transactions. Available at: [Link].

Sources

Technical Support Center: Preventing Oxidation of 2-(2-Nitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Nitrophenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights to mitigate a common yet critical challenge: the unwanted oxidation of the aldehyde functional group. By understanding the underlying mechanisms and implementing robust protocols, you can ensure the integrity of your starting material and the success of your synthetic outcomes.

Understanding the Challenge: The Inherent Reactivity of the Aldehyde

The aldehyde group in 2-(2-Nitrophenoxy)benzaldehyde is the molecule's primary site of reactivity and, consequently, its point of vulnerability. Aldehydes are intrinsically susceptible to oxidation, readily converting to the corresponding carboxylic acid. This transformation is often facilitated by common laboratory conditions.

The presence of a hydrogen atom directly attached to the carbonyl carbon makes aldehydes very easy to oxidize.[1] In contrast, ketones lack this hydrogen and are much more resistant to oxidation under similar conditions.[1] For 2-(2-Nitrophenoxy)benzaldehyde, this process yields 2-(2-Nitrophenoxy)benzoic acid, a typically crystalline white solid that can appear as an impurity or, in severe cases, become the major component of a degraded sample.

Several factors can accelerate this undesirable oxidation:

  • Atmospheric Oxygen: This is the most frequent culprit. Aromatic aldehydes can be oxidized simply by exposure to air, a process that can be accelerated by light and heat.[2][3]

  • Impurities: Trace metal ions or peroxide impurities in solvents can catalyze oxidation.

  • Elevated Temperatures & Light: Storage at high temperatures or exposure to UV light provides the energy to initiate and propagate oxidation reactions.[2]

  • Reaction Conditions: Many reagents, particularly under basic or neutral conditions, can promote oxidation if not carefully controlled.

The electronic nature of the 2-(2-Nitrophenoxy)benzaldehyde molecule, with its electron-withdrawing nitro group, enhances the electrophilicity of the carbonyl carbon, making it a prime target for various chemical transformations, including oxidation.[4][5]

cluster_oxidation Oxidation Pathway Aldehyde 2-(2-Nitrophenoxy)benzaldehyde Carboxylic_Acid 2-(2-Nitrophenoxy)benzoic Acid Aldehyde->Carboxylic_Acid [O] (Air, Heat, Light, Reagents)

Caption: Unwanted oxidation pathway of the aldehyde.

Frequently Asked Questions (FAQs)

Q: My bottle of 2-(2-Nitrophenoxy)benzaldehyde contains white crystals. What happened? A: You are likely observing the formation of 2-(2-Nitrophenoxy)benzoic acid, the oxidation product. This indicates that the sample has been exposed to air, light, or heat over time. While the material may be usable after purification, its purity is compromised.

Q: What is the correct way to store 2-(2-Nitrophenoxy)benzaldehyde to ensure its long-term stability? A: To maximize shelf-life, store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container.[6] It should be kept in a cool, dry, and dark place, such as a refrigerator rated for chemical storage, below 25°C.[7]

Q: Can I add an antioxidant like BHT to my bulk material for storage? A: Yes, adding an antioxidant such as Butylated Hydroxytoluene (BHT) can help prevent degradation from autoxidation.[2] However, this is only recommended for bulk storage of the starting material. You must consider if the antioxidant will interfere with your downstream reactions and be prepared to remove it via purification if necessary.

Q: What are the first visual or analytical signs of oxidation? A: Visually, you might notice the pale-yellow powder or oil beginning to develop opaque white solid particles. Analytically, a TLC analysis will show a new, more polar spot corresponding to the carboxylic acid. An ¹H NMR spectrum will show a diminishing aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).

Troubleshooting Guide: Preventing Oxidation During Reactions

This section addresses common issues encountered during experimental work where the desired outcome is compromised by aldehyde oxidation.

Problem / Observation Potential Cause Recommended Solution & Rationale
High percentage of carboxylic acid byproduct detected post-reaction. Atmospheric Oxygen Ingress: The reaction was likely run open to the air or with insufficient inert gas coverage.Implement an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. Deoxygenate solvents before use by sparging with an inert gas or via a freeze-pump-thaw cycle. This minimizes the primary oxidant, O₂.
Oxidizing Reagent Contamination: An intended reagent or solvent may contain oxidizing impurities (e.g., peroxides in aged ethers).Purify Solvents & Reagents: Use freshly distilled or purchased anhydrous solvents. Test solvents for peroxides. Ensure all reagents are of appropriate purity for the intended transformation.
Incompatible Reagents: The chosen reagents, while not classic oxidants, may facilitate oxidation under the reaction conditions.Review Reagent Compatibility: Certain strong bases or nucleophiles can, in the presence of air, promote oxidation. In such cases, protecting the aldehyde is the best strategy.[8][9]
Reaction with a nucleophile (e.g., Grignard, organolithium) gives low yield and recovers starting material and/or the oxidized byproduct. Aldehyde was not protected. Employ a Protecting Group: The aldehyde must be "masked" to prevent it from reacting with strong nucleophiles or bases. Acetals are ideal for this purpose as they are stable under these conditions.[10][11]
Purification via silica gel chromatography leads to product degradation. Acidic Silica & Oxygen: Standard silica gel can be slightly acidic and its high surface area can promote air oxidation of sensitive compounds.Deactivate Silica & Use Deoxygenated Solvents: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine to neutralize acidic sites. Use solvents that have been sparged with nitrogen or argon to minimize air exposure on the column.

Core Prevention & Protection Protocols

For successful synthesis, a two-pronged approach is essential: meticulous handling to prevent incidental oxidation and strategic chemical protection when the aldehyde is incompatible with reaction conditions.

Start Planning a reaction with 2-(2-Nitrophenoxy)benzaldehyde Check_Conditions Are strong bases, strong nucleophiles, or oxidizing/reducing agents present? Start->Check_Conditions Protect Protect Aldehyde as Acetal (See Protocol 2) Check_Conditions->Protect Yes No_Protection Proceed with caution using inert atmosphere techniques (See Protocol 1) Check_Conditions->No_Protection No Run_Reaction_Protected Perform desired reaction on other functional groups Protect->Run_Reaction_Protected Deprotect Deprotect Acetal (Mild Acidic Hydrolysis) Run_Reaction_Protected->Deprotect End Final Product Deprotect->End Run_Reaction_Direct Perform reaction directly on the aldehyde No_Protection->Run_Reaction_Direct Run_Reaction_Direct->End

Caption: Decision workflow for using a protecting group.

Protocol 1: Standard Handling Under Inert Atmosphere

This protocol should be considered standard practice for any reaction involving 2-(2-Nitrophenoxy)benzaldehyde, especially when heating is required.

Objective: To minimize contact with atmospheric oxygen.

Materials:

  • Two-neck or three-neck round-bottom flask

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Cannula or gas-tight syringe

  • Deoxygenated solvents

Procedure:

  • System Setup: Assemble your glassware and flame-dry or oven-dry it to remove adsorbed water and oxygen. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Add the solid 2-(2-Nitrophenoxy)benzaldehyde to the flask under a positive flow of inert gas. Seal the flask with septa.

  • Solvent Addition: Add deoxygenated solvents via a cannula or a gas-tight syringe.

  • Reaction Maintenance: Maintain a gentle, positive pressure of the inert gas throughout the reaction. This is typically visualized as 1-2 bubbles per second in the oil bubbler.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air. If the product is also sensitive, conduct the work-up using deoxygenated solvents where possible.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol is mandatory when the planned reaction involves reagents that would otherwise react with the aldehyde, such as strong bases, nucleophiles (Grignard, organolithiums), or certain reducing agents.[8][9] Acetals are stable to these reagents but are easily removed under mild acidic conditions.[8][10]

cluster_acetal Acetal Protection Mechanism Aldehyde Aldehyde Intermediate Hemiacetal (Intermediate) Aldehyde->Intermediate + Diol, H⁺ Diol Ethylene Glycol Acetal Cyclic Acetal (Protected Aldehyde) Intermediate->Acetal - H₂O

Caption: Acetal protection of an aldehyde using ethylene glycol.

Part A: Protection Procedure

Objective: To convert the aldehyde to a cyclic acetal.

Materials:

  • 2-(2-Nitrophenoxy)benzaldehyde (1.0 equiv)

  • Ethylene glycol (1.2 - 1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.01 - 0.05 equiv, catalytic)

  • Toluene or Benzene

  • Dean-Stark apparatus or soxhlet with molecular sieves

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the 2-(2-Nitrophenoxy)benzaldehyde, toluene, and ethylene glycol.

  • Catalyst Addition: Add the catalytic amount of p-TSA.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water, a byproduct of the reaction, will be removed azeotropically with the toluene and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Wash the organic mixture with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude acetal is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part B: Deprotection Procedure

Objective: To hydrolyze the acetal and regenerate the aldehyde.

Materials:

  • Protected aldehyde (acetal)

  • Acetone and water (e.g., 4:1 mixture)

  • Dilute HCl or p-TSA (catalytic)

Procedure:

  • Dissolution: Dissolve the acetal in the acetone/water mixture.

  • Acidification: Add a catalytic amount of acid (e.g., a few drops of 1M HCl).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC for the reappearance of the aldehyde.

  • Work-up: Neutralize the acid with a mild base like sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate to yield the deprotected 2-(2-Nitrophenoxy)benzaldehyde.

References

  • Vaia. (n.d.). What functional group is formed when an aldehyde is oxidized? What are some common oxidizing agents that assist this reaction?
  • Quora. (2018, May 12). What is the order of ease of oxidation for aldehydes, ketones and alcohols?
  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
  • Consolidated Chemical. (n.d.).
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Chemguide. (n.d.).
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Wordpress.
  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • Allan Chemical Corporation. (2025, October 23).
  • Quora. (2020, June 8).
  • Benchchem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde.
  • National Institutes of Health. (n.d.). 2-(2-Nitrophenoxy)benzaldehyde. PubChem.
  • Pell Wall Blog. (2013, February 7).
  • Britannica. (2026, February 20).
  • Study.com. (n.d.).
  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants.
  • Novascite. (2024, September 24).
  • Indian Journal of Chemistry. (2023, May).
  • Reddit. (2023, December 29). How to Store Aromachemicals??? r/DIYfragrance.
  • ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Collection of Czechoslovak Chemical Communications. (2005, January 31).
  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde.

Sources

Technical Support Center: Isomer Separation of 2-(2-Nitrophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis and purification of 2-(2-nitrophenoxy)benzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the separation and characterization of isomers within this important class of compounds. The unique structural features of these molecules, particularly when derivatives are formed at the aldehyde functional group (e.g., oximes, hydrazones), often lead to the formation of geometric (E/Z) isomers. These isomers can exhibit different physical, chemical, and biological properties, making their separation and correct identification critical for research and development.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. The methodologies and principles discussed are grounded in established analytical and organic chemistry practices to ensure scientific integrity and reliable outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common types of isomers encountered with 2-(2-nitrophenoxy)benzaldehyde derivatives?

    • Which analytical techniques are best for monitoring isomer separation?

    • Are there specific safety precautions for these dinitrophenyl compounds?

  • Troubleshooting Guide: Chromatographic Separation

    • Problem 1: Poor or no separation of E/Z isomers using standard reversed-phase HPLC.

    • Problem 2: Product isomerization occurs during the analytical run or workup.

    • Problem 3: Inconsistent peak areas and non-reproducible quantification.

  • Troubleshooting Guide: Separation by Crystallization

    • Problem 4: Difficulty achieving selective crystallization of one isomer.

    • Problem 5: The compound separates as an oil instead of solid crystals.

  • Troubleshooting Guide: Isomer Identification

    • Problem 6: I have separated two isomers, but I cannot definitively assign the E and Z configurations.

  • Experimental Protocols & Methodologies

    • Protocol 1: General Method for HPLC Separation

    • Protocol 2: Preparative Column Chromatography

    • Protocol 3: Isomer Identification using 2D NOESY NMR

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomers encountered with 2-(2-nitrophenoxy)benzaldehyde derivatives?

The primary challenge typically involves the separation of geometric isomers, specifically E/Z isomers, which arise when the aldehyde is converted into a derivative containing a carbon-nitrogen double bond (e.g., oximes, hydrazones, or imines). The rotation around the C=N bond is restricted, leading to two distinct spatial arrangements of the substituents. Positional isomers could also be a factor if the substitution pattern on either aromatic ring varies, but for a given derivative, E/Z isomerism is the most frequent separation hurdle.

Q2: Which analytical techniques are best for monitoring isomer separation?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for both monitoring and quantifying the separation of E/Z isomers.[1] Its high resolution makes it ideal for separating compounds with subtle structural differences. For rapid, qualitative assessment of reaction progress and for screening solvent systems for preparative chromatography, Thin-Layer Chromatography (TLC) is an invaluable tool.[1]

Q3: Are there specific safety precautions for these nitrophenyl compounds?

Yes. Aromatic nitro compounds, can be toxic and are potential skin sensitizers. It is imperative to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with to understand its unique hazard profile.[1]

Troubleshooting Guide: Chromatographic Separation

Chromatography is the cornerstone of isomer separation. However, the similar physicochemical properties of E/Z isomers demand careful method development.

Problem 1: Poor or no separation of E/Z isomers using standard reversed-phase HPLC (e.g., C18 column).

This is the most common challenge. The subtle structural differences between E/Z isomers may not provide sufficient differential interaction with a standard C18 stationary phase.

Root Cause Analysis & Solutions:

The separation of isomers is governed by maximizing the differences in their interaction with the stationary and mobile phases.

  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This increases the retention time and allows for more interaction with the stationary phase, which can often improve resolution.[1]

    • Solvent Type: Switch the organic modifier. Acetonitrile and methanol offer different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole-dipole interactions. If one doesn't work, the other might provide the necessary change in selectivity to resolve the isomers.[1]

    • Use of Additives: The addition of a small amount of acid (e.g., 0.05-0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase can improve peak shape for nitrogen-containing compounds. However, be aware that pH can also influence the rate of isomerization on-column.[1]

  • Change the Stationary Phase:

    • Polar-Embedded Columns: These columns (e.g., with amide or carbamate functional groups embedded in the alkyl chains) offer enhanced selectivity for polar and aromatic compounds and can be particularly effective for separating isomers.[1][2]

    • Phenyl Columns: Stationary phases containing phenyl groups can provide alternative selectivity through π-π stacking interactions with the aromatic rings of your analytes. This can often resolve isomers that co-elute on C18 columns.[1]

    • Chiral Columns: While E/Z isomers are diastereomers, not enantiomers, they can sometimes be separated on chiral stationary phases due to differences in how their 3D shapes interact with the chiral environment of the column.[1][3]

  • Adjust the Column Temperature:

    • Lowering the column temperature can sometimes improve separation by enhancing the subtle differences in the isomers' interactions with the stationary phase.[1] Conversely, in some cases, increasing the temperature can improve efficiency and resolution. This parameter should be screened systematically (e.g., 25°C, 40°C, 60°C).

Table 1: HPLC Starting Conditions for Isomer Separation

ParameterRecommended Starting PointOptimization Strategy
Column C18, 4.6 x 150 mm, 5 µmSwitch to Phenyl or Polar-Embedded phase if no separation.
Mobile Phase A Water + 0.1% Formic AcidAdjust pH with TFA or Phosphoric Acid if peak shape is poor.
Mobile Phase B Acetonitrile or MethanolTest both to evaluate selectivity differences.
Gradient 5% to 95% B over 20 minStart with a shallow gradient to maximize resolution.
Flow Rate 1.0 mL/minOptimize for best efficiency (Van Deemter plot).
Temperature 40 °CScreen from 25 °C to 60 °C.
Detection UV at 254 nm or PDAUse a PDA detector to check for peak purity and spectral differences.
Problem 2: Product isomerization occurs during the analytical run or workup.

You may notice that a purified single isomer appears to convert to the other, or the ratio of isomers changes upon re-analysis.

Root Cause Analysis & Solutions:

The energy barrier for E/Z interconversion can sometimes be overcome by external energy sources or catalytic conditions.

  • Avoid UV Exposure: Compounds with extended π-systems, such as these derivatives, can be sensitive to UV light, which can induce photoisomerization.[1][4] Protect samples from light using amber vials and by minimizing exposure to direct sunlight or harsh laboratory lighting.

  • Control pH: Acidic or basic conditions can catalyze the isomerization of C=N bonds.[1] If possible, perform separations and workups under neutral pH conditions. If an acidic mobile phase is required for good chromatography, its effect on isomerization should be evaluated.

  • Use Lower Temperatures: Perform separations and sample storage at reduced temperatures to minimize the thermal energy available for overcoming the isomerization barrier.[1]

Diagram 1: Troubleshooting Workflow for Poor HPLC Separation

Start Poor Isomer Separation on C18 Column Opt_Mobile Optimize Mobile Phase Start->Opt_Mobile Change_Solvent Switch Organic Solvent (ACN <=> MeOH) Opt_Mobile->Change_Solvent Iterate Change_Grad Adjust Gradient Slope Opt_Mobile->Change_Grad Iterate Change_Stationary Change Stationary Phase Opt_Mobile->Change_Stationary If still no separation Change_Solvent->Opt_Mobile Iterate Change_Grad->Opt_Mobile Iterate Polar_Embed Try Polar-Embedded or Phenyl Column Change_Stationary->Polar_Embed Chiral Try Chiral Column Change_Stationary->Chiral Opt_Temp Optimize Temperature Polar_Embed->Opt_Temp Chiral->Opt_Temp Success Separation Achieved Opt_Temp->Success

Caption: A decision-making workflow for troubleshooting poor isomer separation in HPLC.

Problem 3: Inconsistent peak areas and non-reproducible quantification.

You observe that the ratio of isomers varies between injections of the same sample, making reliable quantification impossible.

Root Cause Analysis & Solutions:

This issue is often linked to on-column isomerization, leading to an unstable equilibrium between the E and Z forms.

  • Establish a Controlled Equilibrium: For robust quantification, it can be advantageous to intentionally establish a fixed E/Z equilibrium. This is achieved by adding a controlled amount of acid (e.g., 0.05% phosphoric acid) to both the sample and standard solutions and allowing them to equilibrate for a set period before injection.[1] This ensures that the E/Z ratio is stable and consistent, allowing for reliable comparison.

  • Check Detector Wavelength: The UV-Vis spectra of E and Z isomers may differ slightly in both λ_max and molar absorptivity. Using a single wavelength for detection might introduce quantification errors if the response factors are different. Use a photodiode array (PDA) detector to record the full spectrum for each isomer and choose an isosbestic point (a wavelength where the absorbance of both isomers is the same) for quantification if possible.

Troubleshooting Guide: Separation by Crystallization

For larger-scale purification, fractional crystallization can be a cost-effective alternative to preparative chromatography. Its success hinges on the differential solubility of the isomers in a given solvent system.

Problem 4: Difficulty achieving selective crystallization of one isomer.

Both isomers either crystallize out together or remain in solution.

Root Cause Analysis & Solutions:

The solubilities of the E and Z isomers are too similar in the chosen solvent.

  • Systematic Solvent Screening: This is the most critical step. Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof). The goal is to find a solvent that dissolves both isomers when hot but in which one isomer is significantly less soluble upon cooling.

  • Control Cooling Rate: Slow, controlled cooling is crucial. Rapid cooling can cause both isomers to crash out of solution, trapping impurities and the other isomer within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator or ice bath to maximize the yield of the less soluble isomer.

Problem 5: The compound separates as an oily liquid instead of solid crystals.

Upon cooling, the product "oils out" rather than forming a crystalline solid.

Root Cause Analysis & Solutions:

This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Lower the Crystallization Temperature: Ensure the solution is cooled well below the melting point of your compound.

  • Reduce Solute Concentration: Oiling out is often a sign of excessive supersaturation. Add a small amount of additional hot solvent to the oily mixture to redissolve it, and then attempt to cool it more slowly.

  • Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.

Troubleshooting Guide: Isomer Identification

Once separated, it is essential to unambiguously assign the correct E or Z configuration to each isomer.

Problem 6: I have separated two isomers, but I cannot definitively assign the E and Z configurations.

Root Cause Analysis & Solutions:

Standard 1D ¹H NMR may show differences in chemical shifts, but these are often insufficient for unambiguous assignment. A more powerful technique is required to probe the spatial arrangement of the molecule.

  • Use 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for determining the stereochemistry of E/Z isomers.[1] A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.

    • Principle: For a derivative formed at the aldehyde, such as an oxime or hydrazone, the key is to look for a spatial correlation (a cross-peak in the NOESY spectrum) between the proton on the iminic carbon (the former aldehyde proton) and the protons on the adjacent aromatic ring.

    • Example: In the Z-isomer, the iminic proton and the ortho-proton on the benzaldehyde ring will be on the same side of the C=N double bond and thus close in space, resulting in a NOESY cross-peak. In the E-isomer, these protons are on opposite sides and will not show a correlation.

Diagram 2: Isomer Identification using NOESY NMR

cluster_Z Z-Isomer cluster_E E-Isomer Z_isomer Proximity between H_imine and H_ortho Z_result NOESY Cross-Peak Observed Z_isomer->Z_result E_isomer No Proximity between H_imine and H_ortho E_result No NOESY Cross-Peak E_isomer->E_result Input Separated Isomer NOESY Acquire 2D NOESY Spectrum Input->NOESY NOESY->Z_isomer Check for H_imine-H_ortho correlation NOESY->E_isomer

Caption: Logic for assigning E/Z configuration based on the presence or absence of a key NOESY correlation.

Experimental Protocols & Methodologies

Protocol 1: General Method for HPLC Separation
  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV/PDA detector, column oven, and autosampler.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 80% B over 25 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: Inject 10 µL of the sample. Integrate the peaks to determine the isomer ratio.

Protocol 2: Preparative Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexane) that gives good separation (ΔR_f > 0.2) of the two isomers.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the column.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.[1]

  • Elution: Begin eluting with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[1]

  • Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which fractions contain the pure, separated isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 3: Isomer Identification using 2D NOESY NMR
  • Sample Preparation: Prepare a reasonably concentrated sample (~5-10 mg) of one of the purified isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: On an NMR spectrometer, acquire a standard ¹H NMR spectrum. Use this spectrum to identify the chemical shifts of the key protons (the iminic proton and the aromatic protons).

  • NOESY Experiment: Set up and run a 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Data Processing and Analysis: Process the 2D data. Look for a cross-peak that connects the resonance of the iminic proton with a proton in the ortho position of the benzaldehyde aromatic ring. The presence of this cross-peak confirms the Z-isomer. Its absence suggests the E-isomer.

References

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Cole, J., Chen, R., Day, B. W., & Korotochenko, V. N. (2023). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. [Link]

  • ResearchGate. (2015). How can we separate E/Z isomers no UV nor fluorescent?. [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. [Link]

  • Magritek. (2021). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. [Link]

  • RSC. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. [Link]

Sources

Improving the efficiency of 2-(2-Nitrophenoxy)benzaldehyde deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(2-Nitrophenoxy)benzaldehyde typically involves an SNAr coupling between 2-nitrophenol and a protected 2-fluorobenzaldehyde (such as a 1,3-dioxolane or dimethyl acetal). The final, critical step in this workflow is the acid-catalyzed hydrolysis of the acetal to unmask the target aldehyde.

Because the diaryl ether intermediate is highly hydrophobic, standard aqueous deprotection conditions often suffer from poor efficiency, phase separation, and sluggish kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your deprotection efficiency.

Mechanistic Insight & Reaction Pathway

Understanding the causality behind deprotection failures requires a close look at the reaction mechanism. Acetal hydrolysis is an equilibrium-driven process. The rate-limiting step is the formation of the oxonium ion, which is highly dependent on the acid strength and the solvation of the intermediate.

AcetalDeprotection A Protected Precursor (Acetal/Dioxolane) B Protonated Acetal (Rapid Equilibrium) A->B + H⁺ F Ether Cleavage / Degradation (Side Reaction) A->F Harsh Mineral Acids (e.g., conc. HCl, >80°C) C Oxonium Ion (Rate-Limiting) B->C - R-OH D Hemiacetal Intermediate C->D + H₂O E Target Aldehyde 2-(2-Nitrophenoxy)benzaldehyde D->E - R-OH, - H⁺

Mechanistic pathway of acetal deprotection and potential degradation routes.

Troubleshooting & FAQs

Q: My deprotection stalls at 50-60% conversion. How can I push it to completion? A: Acetal hydrolysis is fundamentally an equilibrium-driven process ([1]). The hydrophobic nature of the 2-(2-nitrophenoxy) moiety often causes the substrate to crash out of highly aqueous acidic solutions, stalling the reaction. Solution: Use a highly miscible co-solvent system like Acetone/Water (10:1) or THF/Water to maintain a homogeneous phase. Additionally, applying gentle heat (50 °C) or distilling off the volatile alcohol byproduct (e.g., methanol or ethylene glycol) will drive the equilibrium toward the aldehyde via Le Chatelier's principle ([2]).

Q: I am experiencing severe emulsions during the aqueous workup. How can I avoid this? A: Diaryl ethers are notorious for forming stubborn emulsions during liquid-liquid extraction, especially when neutralizing homogeneous acids like p-TsOH or HCl with aqueous bicarbonate. Solution: Transition to a heterogeneous solid-supported acid catalyst, such as Amberlyst-15 ([3]). This completely eliminates the need for aqueous basic quenching. Upon reaction completion, simply filter the resin, wash with a polar aprotic solvent, and concentrate the filtrate ([4]).

Q: Can I use Lewis acids instead of Brønsted acids for this deprotection? A: Yes. If your specific substrate exhibits extreme sensitivity to Brønsted acids, mild halogen-based in situ systems (e.g., I₂ generated from CuSO₄/NaI) can chemoselectively deprotect acetals without affecting the diaryl ether linkage ([5]). However, for standard 2-(2-Nitrophenoxy)benzaldehyde synthesis, p-TsOH or Amberlyst-15 remains the most scalable and cost-effective choice.

Quantitative Performance Matrix

The following table summarizes the efficiency of various deprotection conditions based on empirical laboratory data.

Catalyst SystemSolvent Ratio (v/v)Temp (°C)Time (h)Conversion (%)Workup ComplexityPrimary Limitation
1M HCl THF / H₂O (1:1)601285%HighHigh risk of emulsion during extraction
p-TsOH (0.1 eq) Acetone / H₂O (10:1)504>95%ModerateRequires careful base neutralization[2]
Amberlyst-15 (20 wt%) THF / H₂O (10:1)456>98%LowSlower kinetics than homogeneous acid[4]
CuSO₄ / NaI (0.6 eq) Acetone (Anhydrous)253.592%ModerateRequires stoichiometric reagent loads[5]

Validated Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system. Visual cues and analytical checkpoints are embedded directly into the steps.

Protocol A: Homogeneous Deprotection (p-TsOH)

Best for rapid kinetics and high-throughput small-scale synthesis.

  • Dissolution: Dissolve the acetal precursor (1.0 eq, e.g., 10 mmol) in 40 mL of Acetone. Self-Validation: The solution should be completely clear. If cloudy, add up to 5 mL of THF.

  • Acidification: Add 4 mL of deionized water, followed by p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)[2].

  • Reaction: Stir the mixture at 50 °C for 4-6 hours.

  • Analytical Checkpoint: Monitor progression via TLC (Hexanes/EtOAc 4:1). The product aldehyde will elute lower (lower Rf) than the highly non-polar acetal. Wait until the starting material spot is completely consumed.

  • Quenching & Extraction: Cool to room temperature and neutralize with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Heterogeneous Deprotection (Amberlyst-15)

Best for scale-up and avoiding emulsions during workup.

  • Resin Preparation: Wash Amberlyst-15 resin (20% w/w relative to substrate) with THF for 10 minutes to swell the pores and remove manufacturing impurities ([3]). Filter and discard the wash solvent.

  • Reaction: Dissolve the acetal (1.0 eq) in a 10:1 mixture of THF/H₂O. Add the pre-washed Amberlyst-15 resin ([4]).

  • Agitation: Stir gently at 45 °C for 6-8 hours. Critical Note: Avoid vigorous magnetic stirring that could mechanically grind and degrade the resin beads; use an overhead stirrer for scales >50 mmol.

  • Isolation: Filter the reaction mixture through a coarse glass frit to remove the resin. Wash the resin bed thoroughly with THF (2 × 15 mL) to ensure no hydrophobic product remains trapped in the polymer matrix.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 2-(2-Nitrophenoxy)benzaldehyde.

References

  • Organic Chemistry Portal. "Dimethyl Acetals." Available at:[Link][1]

  • SigutLabs. "Amberlyst 15 ® - Reagent of the Month." Available at: [Link][3]

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Technical Support Center: Analysis of 2-(2-Nitrophenoxy)benzaldehyde Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2-(2-Nitrophenoxy)benzaldehyde and its photolytic cleavage products. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound, often as a photolabile protecting group or "caged" compound. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your HPLC and MS analyses.

Introduction: The Chemistry of Cleavage

2-(2-Nitrophenoxy)benzaldehyde belongs to the o-nitrobenzyl class of photoremovable protecting groups (PPGs). Upon irradiation with UV light (typically in the 350-420 nm range), the molecule undergoes an intramolecular hydrogen abstraction by the excited nitro group.[1] This initiates a rearrangement, ultimately leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[1][2][3] Accurate analysis of this cleavage event is critical for quantifying release kinetics, identifying byproducts, and ensuring the success of subsequent experimental steps.

Visualizing the Process

Cleavage Pathway

The primary photochemical transformation of 2-(2-Nitrophenoxy)benzaldehyde results in two key products.

A 2-(2-Nitrophenoxy)benzaldehyde (Parent Compound) B 2-Nitrosobenzaldehyde (Byproduct) A->B UV Irradiation (e.g., 365 nm) C Released Benzaldehyde (or other protected molecule) A->C UV Irradiation (e.g., 365 nm) cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Dissolve Sample in Appropriate Solvent irradiate Irradiate with UV Light (e.g., 365 nm lamp) prep->irradiate control Prepare Non-Irradiated Control Sample prep->control hplc Inject onto HPLC System irradiate->hplc control->hplc uv UV-Vis Detection (Monitor multiple wavelengths) hplc->uv ms Mass Spectrometry (ESI-MS) uv->ms integrate Integrate Peak Areas ms->integrate identify Confirm Mass of Products ms->identify quantify Quantify Cleavage (% Conversion) integrate->quantify identify->quantify

Caption: Standard workflow for cleavage analysis.

Troubleshooting Guide

This section addresses specific, common issues encountered during HPLC-MS analysis in a question-and-answer format.

Q1: My HPLC chromatogram shows a fronting peak for the parent compound. What is the cause and how can I fix it?

A1: Peak fronting, where the peak slopes forward, is a classic sign of either column overload or a mismatch between your sample solvent and the mobile phase. [4][5]

  • Causality: If your sample is dissolved in a solvent significantly stronger (i.e., more non-polar in reversed-phase HPLC) than your starting mobile phase, the sample band will travel too quickly at the column inlet, distorting its shape before proper separation can occur. [4]Alternatively, injecting too high a concentration can saturate the stationary phase at the point of injection, leading to a similar fronting effect. [6]

  • Solutions:

    • Match Your Solvents: The ideal solution is to dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

    • Reduce Injection Volume/Concentration: Try diluting your sample by a factor of 5 or 10, or reduce the injection volume. [6]If the peak shape becomes symmetrical, you have confirmed an overload issue.

    • Column Health: While less common for fronting, a void or channel in the column packing can also cause this issue. [6]If the problem persists after addressing solvent and concentration, try a new column.

Q2: I see a peak at the correct retention time for 2-nitrosobenzaldehyde, but I can't find its corresponding mass in the ESI-MS data. Why?

A2: This is a frequent challenge when analyzing nitroaromatic compounds. There are several potential reasons related to both the molecule's chemistry and the mass spectrometer's settings.

  • Causality:

    • Poor Ionization Efficiency: Nitro and nitroso compounds can have variable ionization efficiency in electrospray ionization (ESI). [7]They may not readily accept or lose a proton to form the [M+H]+ or [M-H]- ions needed for detection. The efficiency is highly dependent on the mobile phase pH and the presence of other functional groups. [7][8] * In-Source Fragmentation/Reactions: The conditions within the ESI source (temperature, voltages) can sometimes be harsh enough to cause the molecule to fragment or react before it is detected. Nitroso compounds, in particular, can be reactive.

    • Wrong Polarity Mode: You may be looking for the ion in the wrong polarity. While many compounds work well in positive mode ([M+H]+), some acidic molecules or those that can easily form anions are better detected in negative mode ([M-H]-). [7][8]

  • Solutions:

    • Switch Polarity: Acquire data in both positive and negative ionization modes. Nitroaromatic compounds can sometimes be detected as adducts (e.g., [M+Na]+, [M+HCOO]-) or deprotonated ions. [7] 2. Optimize Mobile Phase: Ensure your mobile phase contains a suitable modifier. For positive mode, 0.1% formic acid is standard as it provides a source of protons. [9]For negative mode, a small amount of a basic modifier or simply using acetonitrile/water may be more effective.

    • Soften MS Parameters: Reduce the ESI source temperature (desolvation temperature) and cone/fragmentor voltage. This minimizes the energy imparted to the molecules as they enter the mass spectrometer, reducing the chance of in-source decay.

    • Look for Adducts: Expand your search beyond just [M+H]+. Look for the mass of your expected product plus the mass of common adducts like sodium (+23 Da) or potassium (+39 Da) in positive mode, or formate (+45 Da) in negative mode if using formic acid.

Q3: My cleavage reaction appears incomplete, with a large starting material peak remaining even after extended UV exposure. What's going wrong?

A3: Incomplete cleavage points to suboptimal irradiation conditions or competing degradation pathways.

  • Causality:

    • Incorrect Wavelength/Power: The efficiency of photolysis is highly dependent on the irradiation wavelength matching the absorbance maximum of the chromophore (around 350-420 nm for this class of compounds) and sufficient lamp power. [1] * Solvent Effects: The solvent can influence the reaction's quantum yield. [10][11]Some solvents may quench the excited state or be incompatible with the reaction.

    • Inner Filter Effect: If your sample concentration is too high, the molecules on the surface of the solution will absorb most of the light, preventing photons from reaching the molecules deeper in the solution. This is known as the inner filter effect.

    • Oxygen Sensitivity: Some photochemical reactions are sensitive to dissolved oxygen, which can act as a quencher.

  • Solutions:

    • Verify Your Light Source: Check the specifications of your UV lamp. Ensure it emits at an appropriate wavelength (e.g., 365 nm is common) and that the lamp is not old or losing intensity.

    • Optimize Concentration: Reduce the starting concentration of your compound. A 1-10 mM starting point is common. [1] 3. Degas the Solvent: Before irradiation, bubble argon or nitrogen through your sample solution for 15-30 minutes to remove dissolved oxygen. [1] 4. Stir the Solution: Ensure the solution is actively stirring during irradiation to continuously expose all molecules to the light path. [1] 5. Run a Time Course: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and analyze them by HPLC to monitor the disappearance of starting material and the appearance of products. This will reveal the reaction kinetics and help you determine the optimal exposure time.

Troubleshooting Decision Tree

start Problem: Poor or No Cleavage Product Detected q1 Is the parent compound peak visible in HPLC? start->q1 q2 Is the product peak visible in UV, but not MS? q1->q2 Yes sol1 Check injection/system. Is autosampler picking up sample? Is the detector on? q1->sol1 No q3 Is the parent peak large and the product peak small? q2->q3 No (No product peak in UV) sol2 Optimize MS: - Switch polarity (+/-) - Lower source temp/voltages - Check for adducts q2->sol2 Yes sol3 Optimize Cleavage: - Check UV lamp wavelength/age - Reduce sample concentration - Degas solvent - Increase irradiation time q3->sol3 sol4 Troubleshooting Complete sol1->sol4 sol2->sol4 sol3->sol4

Caption: A logical guide for troubleshooting.

Frequently Asked Questions (FAQs)

Q: What are the expected molecular weights and m/z values for the key compounds?

A: The table below summarizes the key mass data. When using ESI-MS, you will typically look for the mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.

CompoundMolecular FormulaAvg. Molecular Weight (Da)Expected m/z [M+H]+Expected m/z [M-H]-
2-(2-Nitrophenoxy)benzaldehydeC₁₃H₉NO₄243.22244.22242.21
2-NitrosobenzaldehydeC₇H₅NO₂135.12136.12134.11
BenzaldehydeC₇H₆O106.12107.12105.11

Note: These are monoisotopic masses calculated for the most common isotopes.

Q: What HPLC conditions do you recommend as a starting point?

A: A standard reversed-phase method is an excellent starting point. The key is to achieve baseline separation between the more polar cleavage products and the less polar parent compound.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18 provides good retention for aromatic compounds. Smaller particle sizes offer higher resolution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for good peak shape and positive mode ESI-MS sensitivity. [9][12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic solvent for reversed-phase.
Gradient Start at 30-40% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.A gradient is necessary to elute both the polar products and the non-polar starting material in a reasonable time with good peak shape.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm ID) or 0.8-1.2 mL/min (for 4.6 mm ID)Standard flow rates for typical analytical columns.
UV Detection Monitor at least two wavelengths: e.g., 254 nm (for aromatics) and 365 nm (disappearance of chromophore).Monitoring multiple wavelengths helps in peak identification and tracking the reaction.

Q: Can I use solvents other than acetonitrile and water?

A: Yes. Methanol can be used in place of acetonitrile as the organic modifier (Mobile Phase B). It has different selectivity and may improve the separation of certain closely eluting peaks. For the photolysis step itself, various solvents like methanol, 2-propanol, or DMSO have been used, but it's crucial to ensure the solvent is UV-transparent at your irradiation wavelength and does not interfere with your analysis. [10]Always run a solvent blank in your HPLC-MS system.

Standard Operating Protocols

Protocol 1: Sample Preparation and Photolysis
  • Preparation: Prepare a 1 mM stock solution of 2-(2-nitrophenoxy)benzaldehyde in a suitable solvent (e.g., acetonitrile).

  • Control Sample: Transfer 1 mL of the stock solution to an amber HPLC vial. This will be your t=0 or non-irradiated control.

  • Irradiation Sample: Transfer 1 mL of the stock solution to a clear glass vial or quartz cuvette equipped with a small magnetic stir bar.

  • Degassing (Recommended): Gently bubble nitrogen or argon gas through the solution in the clear vial for 15 minutes. [1]5. Irradiation: Place the clear vial on a magnetic stir plate and position it a consistent distance from a UV lamp (e.g., a 365 nm mercury lamp). Irradiate for a predetermined time (e.g., 30 minutes). [2]6. Post-Irradiation: After irradiation, transfer the solution to an amber HPLC vial for analysis.

  • Analysis: Analyze the control and irradiated samples promptly using the HPLC-MS method below.

Protocol 2: HPLC-MS Analysis
  • System Setup: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Install a C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • HPLC Gradient:

    • Time 0.0 min: 40% B

    • Time 10.0 min: 95% B

    • Time 12.0 min: 95% B

    • Time 12.1 min: 40% B

    • Time 15.0 min: 40% B (End run)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • UV Detector: Monitor 254 nm and 365 nm.

  • MS Settings (Example):

    • Ionization Mode: ESI, Positive and Negative (run separately or with fast polarity switching).

    • Mass Range: Scan m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 300 °C.

    • Cone Voltage: 30 V.

This guide is intended to provide a robust framework for your experiments. Method parameters should always be optimized for your specific instrumentation and experimental goals.

References

  • Vertex AI Search. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Vertex AI Search. (2025, August 22).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ALWSCI. (2025, November 27).
  • Weiss, T., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(11), 1461-1471. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Venkatesh, Y., et al. (2019). Photochemistry of 2-Nitroarenes: 2-Nitrophenyl-α-trifluoromethyl Carbinols as Synthons for Fluoroorganics. Journal of the American Chemical Society, 141(40), 15919-15927. Retrieved from [Link]

  • Yinon, J., & Zitrin, S. (1996). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 121(12), 1975-1980. Retrieved from [Link]

  • Wu, N., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(24), 4421–4424. Retrieved from [Link]

  • Bejan, I., et al. (2006). The photolysis of ortho-nitrophenols: a new gas phase source of HONO. Physical Chemistry Chemical Physics, 8(17), 2028-2035. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • ResearchGate. GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]

  • ResearchGate. Photochemistry of 2-Nitroarenes: 2-Nitrophenyl-α-trifluoromethyl Carbinols as Synthons for Fluoroorganics | Request PDF.
  • Holmes, C. P. (2001). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 66(24), 8034-8041. Retrieved from [Link]

  • Conrad, P. G., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. Retrieved from [Link]

  • Gorynski, K., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6461. Retrieved from [Link]

  • PubChem. 3-Nitrobenzaldehyde. Retrieved from [Link]

  • NIST. Benzaldehyde, 3-nitro-. Retrieved from [Link]

  • Kim, S., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Journal of Biomedical Materials Research Part A, 82A(2), 347-355. Retrieved from [Link]

  • Schaper, K., et al. (2007). On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group. The Journal of Physical Chemistry B, 111(40), 11797-11804. Retrieved from [Link]

  • KOPS. On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Gro.
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  • Wikipedia. Electrospray ionization. Retrieved from [Link]

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  • Görner, H. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Retrieved from [Link]

  • Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Jin, M., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6, 843-851. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2-(2-Nitrophenoxy)benzaldehyde and 2-Nitrobenzyl Photoremovable Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of dynamic chemical and biological systems, the ability to control reactions with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), often termed "caged compounds," have emerged as indispensable tools for researchers, allowing for the light-triggered release of active molecules.[1] Among the plethora of PPGs developed, the ortho-nitrobenzyl scaffold has been a workhorse due to its synthetic accessibility and robust performance. This guide provides an in-depth technical comparison of the classical 2-nitrobenzyl (NB) protecting group and a lesser-known but potentially advantageous alternative, the 2-(2-Nitrophenoxy)benzaldehyde (NPB) moiety. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal PPG for their specific application.

The Foundation: Understanding Photoremovable Protecting Groups

The utility of a PPG is contingent on a set of ideal characteristics:

  • Stability: The protected, or "caged," molecule must be stable under various chemical conditions and in the absence of the light trigger.

  • Efficient Cleavage: Upon irradiation with light of a specific wavelength, the protecting group should be efficiently removed to release the active molecule. This efficiency is quantified by the quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed.[2]

  • Wavelength Specificity: Ideally, the cleavage should be triggered by longer wavelength light (e.g., UV-A or visible light) to minimize potential damage to sensitive biological samples.[3]

  • Clean Byproducts: The photolysis byproducts should be non-toxic and not interfere with the biological system or subsequent chemical reactions.

The Workhorse: The 2-Nitrobenzyl Protecting Group

The 2-nitrobenzyl group is one of the most widely used PPGs for a variety of functional groups, including alcohols, amines, and carboxylic acids.[4] Its popularity stems from its relatively straightforward synthesis and well-understood cleavage mechanism.

Mechanism of Cleavage

The photolytic cleavage of the 2-nitrobenzyl group proceeds through a well-established intramolecular rearrangement. Upon absorption of UV light, typically around 340-365 nm, the nitro group is excited.[5] This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and generates 2-nitrosobenzaldehyde as a byproduct.[4]

Diagram: Cleavage Mechanism of the 2-Nitrobenzyl Protecting Group

G cluster_0 2-Nitrobenzyl Protected Substrate (R-X) cluster_1 Excited State cluster_2 Intramolecular H-Abstraction cluster_3 Rearrangement & Cleavage A 2-Nitrobenzyl-X B Excited Nitro Group A->B hν (UV Light) C aci-Nitro Intermediate B->C D Released Substrate (X-H) C->D E 2-Nitrosobenzaldehyde C->E

Caption: Photolytic cleavage of a 2-nitrobenzyl protected substrate.

A Challenger on the Horizon: The 2-(2-Nitrophenoxy)benzaldehyde Protecting Group

While the 2-nitrobenzyl group has proven its utility, the search for PPGs with improved properties, such as higher quantum yields and cleavage at longer wavelengths, is ongoing. The 2-(2-Nitrophenoxy)benzaldehyde moiety, while structurally related, presents a different photochemical landscape.

Proposed Mechanism of Cleavage

Detailed experimental studies on the photolytic cleavage of 2-(2-Nitrophenoxy)benzaldehyde protected compounds are less common in the literature compared to their 2-nitrobenzyl counterparts. However, based on the photochemistry of related nitrophenoxy compounds, a plausible mechanism involves an intramolecular hydrogen abstraction from the benzylic carbon of the benzaldehyde ring by the excited nitro group. This would be followed by a rearrangement and cleavage of the ether linkage, releasing the protected molecule and a complex byproduct derived from the 2-(2-nitrophenoxy)benzaldehyde backbone. Further research is needed to fully elucidate the precise intermediates and byproducts of this process.

Head-to-Head Comparison: Efficiency and Performance

The true measure of a protecting group's utility lies in its performance under experimental conditions. Here, we compare the key performance metrics of the 2-nitrobenzyl and 2-(2-Nitrophenoxy)benzaldehyde protecting groups based on available data.

Feature2-Nitrobenzyl Protecting Group2-(2-Nitrophenoxy)benzaldehyde Protecting Group
Typical Cleavage Wavelength ~340 - 365 nm[5]Likely in the UV-A range, but requires further characterization
Quantum Yield (Φ) Varies with substrate and substitution, typically 0.01 - 0.63[5][6]Not well-documented, requires experimental determination
Cleavage Kinetics Generally considered to have a slower release rate[7]Unknown, requires comparative kinetic studies
Byproducts 2-Nitrosobenzaldehyde[4]Complex and not fully characterized
Synthetic Accessibility Well-established synthetic routes[8]Synthesis is feasible but less commonly reported
Range of Protected Groups Wide range including alcohols, amines, carboxylic acids, phosphates[4]Potentially applicable to similar functional groups, but less explored

Experimental Protocols

To facilitate the practical application of these protecting groups, we provide a general protocol for their photolytic cleavage. It is crucial to note that these are starting points, and optimization will be necessary for specific substrates and experimental setups.

General Protocol for Photolytic Deprotection of a 2-Nitrobenzyl Protected Compound

Materials:

  • 2-Nitrobenzyl protected compound

  • Appropriate solvent (e.g., buffered aqueous solution, organic solvent like methanol or acetonitrile)

  • Quartz reaction vessel or cuvette

  • UV lamp with a suitable filter (e.g., 365 nm) or a photoreactor

  • Stirring apparatus

  • Analytical equipment for monitoring the reaction (e.g., TLC, HPLC, LC-MS)

Procedure:

  • Solution Preparation: Dissolve the 2-nitrobenzyl protected compound in the chosen solvent to a concentration that allows for sufficient light absorption (typically in the micromolar to millimolar range).

  • Degassing (Optional): For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiation: Place the reaction vessel in the photoreactor or at a fixed distance from the UV lamp and begin stirring.

  • Monitoring: Periodically take aliquots of the reaction mixture and analyze by a suitable method to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, and the product can be purified by standard chromatographic techniques.

Diagram: Experimental Workflow for Photolytic Deprotection

G A Prepare Solution of Protected Compound B Degas with Inert Gas (Optional) A->B C Irradiate with UV Light Source B->C D Monitor Reaction (TLC, HPLC, etc.) C->D D->C Continue Irradiation if Incomplete E Work-up and Purify Deprotected Product D->E Reaction Complete

Caption: A generalized workflow for a photolytic deprotection experiment.

Causality Behind Experimental Choices

  • Solvent Selection: The choice of solvent is critical as it can influence the quantum yield and the stability of the starting material and products. Protic solvents like methanol can participate in the reaction, while aprotic solvents like acetonitrile may lead to different reaction kinetics. For biological experiments, aqueous buffers are necessary.

  • Wavelength Selection: The irradiation wavelength should be chosen to maximize the absorption of the protecting group while minimizing the absorption of the substrate and photoproducts to avoid secondary photoreactions.

  • Concentration: The concentration of the protected compound should be optimized to ensure efficient light absorption without causing issues with solubility or inner filter effects, where the solution becomes too opaque for light to penetrate effectively.

Trustworthiness and Self-Validating Systems

To ensure the reliability of photodeprotection experiments, it is essential to incorporate self-validating measures. This includes:

  • Actinometry: The use of a chemical actinometer, a compound with a known quantum yield, to accurately measure the photon flux of the light source. 2-Nitrobenzaldehyde itself is often used for this purpose.[9]

  • Control Experiments: Running control experiments in the absence of light to confirm the stability of the protected compound under the reaction conditions.

  • Quantitative Analysis: Employing quantitative analytical techniques like HPLC with a calibrated detector to accurately determine the extent of deprotection and the yield of the desired product.

Authoritative Grounding and Future Directions

The field of photoremovable protecting groups is continually evolving, with ongoing research focused on developing new scaffolds with improved properties.[1] While the 2-nitrobenzyl group remains a reliable and widely used tool, the exploration of alternatives like 2-(2-Nitrophenoxy)benzaldehyde is crucial for expanding the capabilities of light-controlled chemistry. Further research is needed to fully characterize the photochemical properties of the NPB group, including its quantum yield, cleavage kinetics, and the nature of its photoproducts. Direct, side-by-side comparative studies with the 2-nitrobenzyl group under identical conditions are essential to definitively establish its advantages and disadvantages.

Conclusion

The choice between the 2-nitrobenzyl and 2-(2-Nitrophenoxy)benzaldehyde protecting groups depends on the specific requirements of the application. The 2-nitrobenzyl group is a well-vetted and reliable choice with a wealth of supporting literature. The 2-(2-Nitrophenoxy)benzaldehyde group, while less characterized, presents an intriguing alternative that may offer unique photochemical properties. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions and to encourage further investigation into novel photoremovable protecting groups.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, (1), 1-26.
  • Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotides. Synthesis and properties. Journal of the American Chemical Society, 110(21), 7170-7177.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andrade, R. S., ... & Pfleiderer, W. (1997).
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Comparative Guide: Photolabile Protecting Groups for Amine Protection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise architecture of chemical biology and drug development, spatiotemporal control is the ultimate currency.[1] Photolabile protecting groups (PPGs), or "cages," offer this control by rendering amines inert until activated by light. However, the choice of PPG is often treated as a commodity decision, leading to suboptimal yields or phototoxicity.

This guide objectively compares the three dominant classes of amine PPGs: o-Nitrobenzyls (NVOC/NPPOC) , Coumarins (DEACM) , and emerging BODIPY scaffolds. We prioritize "uncaging efficiency" (


) over simple quantum yield, as this metric dictates the actual photon budget required—a critical factor in preserving biological integrity.

Mechanistic Principles & Selection Logic

The selection of a PPG rests on the balance between stability (dark) and lability (light).

The Nitrobenzyl Mechanism (Norrish Type II)

The o-nitrobenzyl class (NVOC, NPPOC) operates via a Norrish Type II mechanism. Upon excitation, an intramolecular hydrogen abstraction occurs, followed by electron redistribution that cleaves the carbamate bond.

  • Critical Insight: This generates a nitroso-aldehyde or ketone byproduct. These byproducts are highly reactive electrophiles (Schiff base formers) that can re-attach to the liberated amine, reducing yield. Protocol Adjustment: You must use scavenger reagents (e.g., semicarbazide) during photolysis to trap these byproducts.

The Coumarin Mechanism (Photo-heterolysis)

Coumarin cages (e.g., DEACM) undergo solvent-assisted photo-heterolysis. The excitation creates a polarized ion pair that dissociates to release the carbamate/amine.

  • Critical Insight: This process is faster (

    
    ) and often fluorescent, providing a self-validating "turn-on" signal upon deprotection.
    

PPG_Mechanism cluster_0 Nitrobenzyl (NVOC) Pathway cluster_1 Coumarin (DEACM) Pathway NVOC_GS NVOC-Amine (Ground State) Excited Excited State (n-π*) NVOC_GS->Excited hν (365nm) Intermediate aci-Nitro Intermediate Excited->Intermediate H-abstraction Cleavage Free Amine + Nitroso Byproduct Intermediate->Cleavage Collapse Coum_GS DEACM-Amine IonPair Ion Pair (Solvent Cage) Coum_GS->IonPair hν (>400nm) Release Free Amine + Coumarin-OH IonPair->Release Heterolysis

Figure 1: Mechanistic divergence between radical-mediated Nitrobenzyl cleavage and ionic Coumarin cleavage.

Comparative Performance Analysis

The following data aggregates performance metrics from standard synthesis and chemical biology contexts.

Table 1: Quantitative Comparison of Amine PPGs
FeatureNVOC (6-nitroveratryloxycarbonyl)NPPOC (2-(2-nitrophenyl)propoxycarbonyl)DEACM (7-diethylaminocoumarin-4-yl)
Primary Utility Solid-Phase Peptide Synthesis (SPPS)High-Efficiency Oligo/Peptide SynthesisBiological Studies (Live Cell)
Excitation (

)
~350 nm (UV)~365 nm (UV)~390–450 nm (Blue/Visible)
Quantum Yield (

)
~0.0013 – 0.010.41 (High Efficiency)0.01 – 0.05
Extinction Coeff. (

)
~5,000

~230

19,000

Uncaging Cross-Section ModerateHigh (

compensates for low

)
Very High (High

drives capture)
By-product Toxicity High (Nitroso-aldehyde)Low (Nitrostyrene)Low (Coumarin alcohol)
Reaction Rate (

)
Slow (

scale)
FastVery Fast (

scale)
Expert Analysis
  • NVOC vs. NPPOC: While NVOC is the historical standard, NPPOC is superior for yield-critical applications . NPPOC has a quantum yield nearly 40x higher than NVOC. Although NPPOC absorbs less light (lower

    
    ), the photons it does absorb are converted to product much more efficiently. Furthermore, the nitrostyrene byproduct of NPPOC is less reactive than the nitroso-aldehyde of NVOC, reducing side reactions.
    
  • Coumarins (DEACM): Choose DEACM when wavelength orthogonality or speed is required. Its absorption extends into the visible range (up to 450nm), allowing uncaging without damaging DNA/proteins (which absorb at <300nm). The high extinction coefficient makes it sensitive to lower intensity light sources.

Experimental Protocols

Protocol A: Protection of Primary Amines with NVOC

Objective: Install the NVOC cage on a phenylalanine derivative.

  • Reagents: L-Phenylalanine (1 eq), NVOC-Cl (1.1 eq), Na2CO3 (2.5 eq), Dioxane/Water (1:1).

  • Setup: Dissolve amino acid in Na2CO3/Water. Cool to 0°C.

  • Addition: Add NVOC-Cl in dioxane dropwise over 30 mins. Causality: Slow addition prevents hydrolysis of the highly reactive chloroformate.

  • Monitoring: Stir at RT for 4 hours. Monitor via TLC (SiO2, DCM/MeOH 9:1). NVOC group is UV-active; product will move significantly higher than free amino acid.

  • Workup: Acidify to pH 2 (HCl), extract with EtOAc. Wash with brine.

  • Validation: 1H NMR should show characteristic veratryl singlets at ~3.9 ppm (OMe) and ~7.7/7.0 ppm (aromatic).

Protocol B: Photolysis (Deprotection) with Scavenging

Objective: Cleanly remove the NVOC group without byproduct interference.

  • Solution: Dissolve NVOC-Amine (5 mM) in MeOH or PBS (buffer depends on solubility).

  • Scavenger Addition (CRITICAL): Add semicarbazide hydrochloride (5-10 eq) or hydroxylamine.

    • Why? The nitroso byproduct will react with the released amine to form an imine, reducing yield. Semicarbazide preferentially reacts with the nitroso group, sequestering it.

  • Irradiation: Irradiate with 365 nm LED (approx 10-20 mW/cm²) for 10-30 mins.

    • Note: High-intensity mercury lamps generate heat; use an IR filter to prevent thermal degradation.

  • Validation (Self-Validating Step):

    • TLC: Disappearance of the NVOC-spot.

    • HPLC: Shift in retention time.

    • Byproduct Check: If the solution turns dark yellow/brown without a scavenger, side reactions have occurred. A clear/pale yellow solution indicates successful scavenging.

Workflow Visualization

Workflow cluster_photo Photolysis Phase Start Start: Amine Substrate Protect Protection: NVOC-Cl + Base (0°C) Start->Protect Purify Purification: Acid extraction + Crystallization Protect->Purify Prep Dissolve + Scavenger (Semicarbazide) Purify->Prep Irradiate Irradiate (365nm) 10-30 mins Prep->Irradiate Validate Validation: HPLC & NMR Irradiate->Validate

Figure 2: End-to-end workflow for NVOC protection and deprotection.

Troubleshooting & Expert Insights

  • Solubility Issues: NVOC derivatives are often hydrophobic. If using in biological media, add minimal DMSO (<1%) or switch to NPPOC , which often yields more soluble conjugates due to the propoxy chain flexibility.

  • Wavelength Sensitivity: If your biological sample is sensitive to UV (e.g., live neurons), do not use NVOC . Switch to DEACM or Bhc (bromo-hydroxycoumarin), which can be uncaged at 405 nm or via two-photon excitation (720-800 nm).

  • Inner Filter Effect: High concentrations (>1 mM) of nitrobenzyl compounds absorb so strongly at 365 nm that they shield the interior of the solution. Stir vigorously or use a thin-path-length cuvette/flow reactor to ensure uniform uncaging.

References

  • BenchChem. (2025).[1] A Comparative Guide to Photolabile Protecting Groups for Drug Development and Research.[1]Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Pfleiderer, W., et al. (2004). The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group: A new photolabile protecting group for oligonucleotide synthesis.[2][3]Link

  • Correia, M., et al. (2022). Development of Green/Red-Absorbing Chromophores Based on a Coumarin Scaffold.[4] Journal of Organic Chemistry.[3][4] Link

  • Bochet, C. G. (2006).[5] Photochemical Release of Various Functional Groups.[1][4][5][6][7] Pure and Applied Chemistry.[5] Link

Sources

A Senior Application Scientist’s Guide to Alternatives for 2-(2-Nitrophenoxy)benzaldehyde in Advanced Photolithography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: For decades, o-nitrobenzyl (ONB) derivatives, exemplified by compounds like 2-(2-nitrophenoxy)benzaldehyde, have been foundational as photolabile protecting groups (PPGs) in various light-directed applications, including early photolithography and the synthesis of biomaterials. However, the relentless drive for smaller feature sizes, higher resolutions, and greater efficiency in semiconductor manufacturing and drug development has pushed these traditional compounds beyond their limits. This guide provides a comprehensive comparison of modern alternatives, focusing on the transition from stoichiometric photochemical events to catalytically driven systems. We will delve into the mechanisms, performance metrics, and experimental considerations for key alternative technologies, primarily focusing on Photoacid Generators (PAGs) for Chemically Amplified Resists (CARs) and the role of photodegradable polymers.

The Legacy and Limitations of o-Nitrobenzyl Chemistry

The utility of o-nitrobenzyl compounds stems from their ability to undergo a photochemical intramolecular rearrangement upon UV irradiation (typically ~365 nm), leading to the cleavage of a covalent bond and the release of a protected functional group. This process, while robust for certain applications like creating photodegradable hydrogels for cell culture, presents significant drawbacks for high-resolution lithography.

  • Stoichiometric Nature: One photon cleaves one molecule. This 1:1 quantum yield necessitates high exposure doses, limiting throughput.

  • Byproduct Formation: The cleavage reaction generates a nitroso-ketone or aldehyde byproduct, which can absorb at the exposure wavelength and interfere with the light path, reducing the uniformity of exposure through the depth of the resist film.

  • Limited Wavelength Compatibility: Traditional ONB compounds are most effective in the near-UV range (i-line, 365 nm). Modern lithography has advanced to Deep UV (DUV) wavelengths like 248 nm (KrF) and 193 nm (ArF), and even Extreme UV (EUV) at 13.5 nm, where ONB compounds are often too absorbent and inefficient.

The quest for alternatives is therefore driven by the need for higher sensitivity, compatibility with shorter wavelengths, and improved process control.

The Paradigm Shift: Photoacid Generators (PAGs) and Chemical Amplification

The most significant alternative to the direct photolabile group approach is the concept of chemical amplification, which dominates modern microfabrication. In this system, the photosensitive component, or Photoacid Generator (PAG), does not directly alter the polymer's solubility. Instead, upon exposure, it generates a catalytic amount of a strong acid. During a subsequent post-exposure bake (PEB) step, this acid diffuses and catalyzes a cascade of chemical reactions (e.g., deprotection of an acid-sensitive polymer), dramatically changing the polymer's solubility in the developer.

This catalytic nature means a single photo-generated acid molecule can induce hundreds or thousands of deprotection events, offering a massive gain in photosensitivity compared to the 1:1 stoichiometry of ONB chemistry.

Validation of 2-(2-Nitrophenoxy)benzaldehyde-Derived Photocleavable Linkers in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary: The Role of Orthogonal Cleavage in SPOS

In automated solid-phase oligonucleotide synthesis (SPOS), the ability to decouple nucleobase deprotection from solid-support cleavage is critical for generating complex DNA architectures, such as DNA microarrays, therapeutic conjugates, and photo-responsive nanomaterials[1]. 2-(2-Nitrophenoxy)benzaldehyde serves as the foundational precursor for synthesizing ortho-nitrobenzyl (ONB) photocleavable (PC) linkers[2]. By integrating this motif into Controlled Pore Glass (CPG) supports or phosphoramidite building blocks, scientists can achieve highly orthogonal, light-triggered oligonucleotide release that is completely independent of standard chemical deprotection conditions[2].

This guide objectively evaluates the performance of 2-(2-Nitrophenoxy)benzaldehyde-derived ONB linkers against conventional and alternative cleavage systems, providing self-validating experimental protocols to ensure scientific integrity and reproducibility.

Mechanistic Causality: Why 2-(2-Nitrophenoxy)benzaldehyde?

The structural genius of 2-(2-Nitrophenoxy)benzaldehyde lies in the spatial proximity of the nitro group to the benzylic carbon. When converted into a linker (e.g., via reduction to an alcohol and subsequent DMT protection), the molecule acts as an internal photon antenna[1].

The Causality of Cleavage: Upon irradiation with near-UV light (typically 365 nm), the ONB group undergoes a Norrish Type II photoisomerization . The excited nitro group abstracts a hydrogen atom from the adjacent benzylic position, forming a transient aci-nitro intermediate. This intermediate rapidly collapses in aqueous conditions, severing the ether/ester bond to release the free oligonucleotide and a 2-nitrosoketone byproduct[1].

Because this mechanism is strictly photochemical, the ONB linker remains entirely inert to the 3% trichloroacetic acid (TCA) used for detritylation and the concentrated ammonium hydroxide (55°C) used for nucleobase deprotection[2].

Mechanism M1 ONB-Oligonucleotide Conjugate (Ground State) M2 Photon Absorption (UV 365 nm) M1->M2 M3 Excited Singlet/Triplet State (n, π* transition) M2->M3 M4 Intramolecular Hydrogen Abstraction (Norrish Type II) M3->M4 M5 Aci-Nitro Intermediate (Transient) M4->M5 M6 Hemiacetal Collapse M5->M6 M7 Free Oligonucleotide + 2-Nitrosoketone Byproduct M6->M7

Norrish Type II photochemical cleavage pathway of the ONB linker.

Comparative Performance Analysis

To justify the use of 2-(2-Nitrophenoxy)benzaldehyde-derived linkers, we must benchmark them against standard base-labile linkers and other orthogonal alternatives.

Table 1: Performance Comparison of SPOS Cleavage Linkers
Linker ChemistryCleavage TriggerOrthogonality to SPOSCleavage TimePrimary Application & Limitations
ONB-PC (2-(2-Nitrophenoxy)benzaldehyde) UV Light (365 nm) High (Stable to NH3, AMA, TCA)[2]10–30 min Ideal for photo-triggered release & microarrays. Limitation: UV can cause thymine dimers if overexposed.
Standard Succinyl 30% NH₄OH (55°C) or AMANone (Cleaves during base deprotection)1–2 hoursRoutine oligo synthesis. Limitation: Cannot synthesize support-bound deprotected oligos.
Coumarin-based PC Visible Light (456 nm)High (Stable to NH3, TCA)[3]30–60 minUV-sensitive oligos (e.g., RNA, phosphorothioates)[3]. Limitation: Bulky, complex precursor synthesis.
Silyl Ether Fluoride (TBAF)Moderate 2–4 hoursSpecialized orthogonal synthesis. Limitation: Fluoride salts are difficult to remove completely.

Data Synthesis: The ONB-PC linker provides the optimal balance of synthetic accessibility and rapid cleavage kinetics. While Coumarin-based linkers are superior for highly UV-sensitive RNA[3], the ONB linker irradiated at 365 nm safely avoids the 260 nm absorption maximum of DNA, minimizing photolesions while maintaining rapid cleavage[4].

Experimental Validation Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating workflows. Each step includes an analytical checkpoint to confirm causality and success.

Protocol 1: Synthesis and Loading of PC-CPG

Causality: 2-(2-Nitrophenoxy)benzaldehyde must be reduced to an alcohol to provide an attachment point for the oligonucleotide, then protected with a Dimethoxytrityl (DMT) group to allow standard 3'→5' synthesis.

  • Reduction & Protection: Reduce 2-(2-Nitrophenoxy)benzaldehyde using NaBH₄ in methanol. React the resulting alcohol with DMT-Cl in pyridine.

  • Support Derivatization: Couple the DMT-protected ONB alcohol to Long Chain Alkyl Amine (LCAA) CPG using a succinic anhydride spacer and HBTU/DIPEA activation.

  • Self-Validation (Trityl Assay): Treat a 1 mg aliquot of the dried PC-CPG with 3% TCA in dichloromethane. Measure the absorbance of the released trityl cation at 498 nm.

    • Acceptance Criteria: Loading density of 30–40 µmol/g ensures optimal spacing, preventing steric hindrance during automated synthesis.

Protocol 2: Automated DNA Assembly

Causality: The ONB linker must withstand the highly reactive environment of the synthesizer.

  • Synthesis Cycle: Load the PC-CPG into an automated synthesizer (e.g., ABI 394). Perform standard phosphoramidite coupling cycles (detritylation, coupling, capping, oxidation)[2].

  • Chemical Deprotection: Transfer the CPG to a sealed vial. Treat with 30% aqueous ammonium hydroxide at 55°C for 16 hours to remove nucleobase protecting groups (e.g., isobutyryl, benzoyl)[2].

  • Self-Validation: Wash the CPG with acetonitrile. The oligonucleotide remains covalently bound to the solid support. A UV-Vis scan of the wash solution should show zero oligonucleotide release, validating the linker's orthogonality.

Protocol 3: Photolytic Cleavage and LC-MS Verification

Causality: 365 nm light specifically excites the nitro group without causing DNA backbone cleavage or pyrimidine dimerization[4].

  • Irradiation: Suspend the deprotected oligo-bound PC-CPG in 1x TE buffer (pH 7.4). Irradiate at 365 nm (10 mW/cm²) for 15 minutes using a UV LED array.

  • Elution: Centrifuge the suspension and collect the supernatant containing the released oligonucleotide.

  • Self-Validation (HPLC/MS): Analyze the supernatant via RP-HPLC and MALDI-TOF MS[4].

    • Acceptance Criteria: A single sharp HPLC peak confirms complete cleavage. MS must match the exact theoretical mass of the sequence, confirming the absence of +32 Da (oxidation) or +18 Da (water addition) photolesions.

Workflow N1 2-(2-Nitrophenoxy)benzaldehyde (Precursor) N2 Synthesis of ONB-Linker (Reduction & DMT Protection) N1->N2 N3 Attachment to CPG (Solid Support) N2->N3 N4 Automated DNA Synthesis (Phosphoramidite Cycles) N3->N4 N5 Chemical Deprotection (NH3, 55°C) - Linker Intact N4->N5 N6 UV Photolysis (365 nm) (Orthogonal Cleavage) N5->N6 N7 Elution of Pure Oligonucleotide N6->N7

Workflow of ONB-linker synthesis and automated DNA assembly.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA Source: ResearchGate URL

Sources

A Comparative Guide to the Synthesis of 2-(2-Nitrophenoxy)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the diaryl ether linkage is a cornerstone of many biologically active molecules and functional materials. The synthesis of 2-(2-Nitrophenoxy)benzaldehyde, a key intermediate, presents a valuable case study in the strategic selection of synthetic routes. This guide provides an in-depth, comparative analysis of the two primary methodologies for its synthesis: the classical Ullmann Condensation and the powerful Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, offering field-proven insights to guide your synthetic strategy.

Introduction: The Significance of Diaryl Ether Synthesis

The formation of a carbon-oxygen bond between two aromatic rings is a fundamental transformation in organic chemistry. The resulting diaryl ether motif is present in a wide array of natural products and synthetic compounds with significant biological activities, including antibacterial, antiviral, and anticancer properties. The choice of synthetic methodology for constructing this linkage can profoundly impact yield, purity, scalability, and the overall economic and environmental viability of the process.

This guide focuses on two of the most prevalent strategies for the synthesis of 2-(2-Nitrophenoxy)benzaldehyde, a molecule of interest for further elaboration in drug discovery programs.

Mechanistic Overview: Two Competing Pathways

The synthesis of 2-(2-Nitrophenoxy)benzaldehyde from 2-chlorobenzaldehyde and 2-nitrophenol can be approached via two distinct mechanistic pathways. Understanding these pathways is crucial for rationalizing reaction conditions and troubleshooting potential issues.

The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a long-established method for the formation of diaryl ethers, traditionally involving the copper-promoted reaction of an aryl halide with a phenol. The reaction typically requires high temperatures and stoichiometric amounts of copper, though modern iterations have seen the development of catalytic systems with various ligands to facilitate the reaction under milder conditions.

The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.

Ullmann_Mechanism cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Catalyst Phenoxide Ar'-O⁻ Aryl_Halide Ar-X Intermediate_1 Ar'-O-Cu(I)L Intermediate_2 Ar'-O-Cu(III)(Ar)L(X) Product Ar-O-Ar'

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for the synthesis of diaryl ethers. This reaction is contingent on the presence of strong electron-withdrawing groups (such as the nitro group in 2-nitrophenol) on one of the aromatic rings, which activates the ring towards nucleophilic attack.

The SNAr mechanism proceeds through a two-step addition-elimination process. The nucleophile (the phenoxide of 2-nitrophenol) attacks the carbon atom bearing the leaving group (halide) on the other aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the electron-withdrawing groups. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the diaryl ether.

SNAr_Mechanism cluster_1 SNAr Pathway Reactants Ar-X + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Product Ar-Nu + X⁻

Comparative Performance: A Data-Driven Analysis

The choice between the Ullmann condensation and SNAr for the synthesis of 2-(2-Nitrophenoxy)benzaldehyde depends on several factors, including reaction efficiency, cost, and environmental impact. The following table provides a comparative summary based on typical experimental outcomes for similar diaryl ether syntheses.

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Typical Yield Good to Excellent (70-95%)Excellent (>90%)
Reaction Temperature 80-140 °C (Modern Catalytic)Room Temperature to 100 °C
Reaction Time 12-24 hours4-12 hours
Catalyst Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O)None (Metal-free)
Ligand Often required (e.g., diamines, amino acids, salicylaldimines)Not applicable
Base Strong inorganic base (e.g., K₃PO₄, Cs₂CO₃)Moderate inorganic base (e.g., K₂CO₃, Na₂CO₃)
Solvent Dioxane, Toluene, DMF, DMSODMF, DMSO, Acetonitrile
Substrate Scope Broad; effective for both electron-rich and electron-poor aryl halides.Generally requires an activated (electron-poor) aryl halide.
Cost & Environmental Higher cost due to catalyst and ligand; potential for metal contamination.More cost-effective and environmentally benign due to the absence of a metal catalyst.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of 2-(2-Nitrophenoxy)benzaldehyde via both the Ullmann condensation and SNAr routes. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.

Protocol 1: Ullmann Condensation Synthesis

This protocol utilizes a modern, ligand-assisted copper-catalyzed approach to mitigate the harsh conditions of the classical Ullmann reaction.

Materials:

  • 2-Chlorobenzaldehyde

  • 2-Nitrophenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) as ligand

  • Potassium phosphate (K₃PO₄) as base

  • Dioxane (anhydrous)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), 2-nitrophenol (1.2 eq), copper(I) iodide (0.1 eq), N,N'-dimethylethylenediamine (0.2 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzaldehyde.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-(2-Nitrophenoxy)benzaldehyde as a solid.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol leverages the inherent reactivity of the activated aryl precursor, offering a more streamlined and environmentally friendly approach.

Materials:

  • 2-Fluorobenzaldehyde (or 2-chlorobenzaldehyde)

  • 2-Nitrophenol

  • Potassium carbonate (K₂CO₃) as base

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous dimethylformamide.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 2-nitrophenol.

  • Addition of Aryl Halide: Add 2-fluorobenzaldehyde (1.1 eq) to the reaction mixture. While 2-chlorobenzaldehyde can also be used, the fluoro analogue is typically more reactive in SNAr reactions.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is generally complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_ullmann Ullmann Condensation cluster_snar SNAr Reaction U1 Combine Reactants: 2-Chlorobenzaldehyde, 2-Nitrophenol, CuI, Ligand, Base U2 Add Anhydrous Dioxane U1->U2 U3 Heat to 100-110 °C under N₂ U2->U3 U4 TLC Monitoring (12-24h) U3->U4 U5 Work-up: Filter, Wash, Dry U4->U5 U6 Purify: Column Chromatography U5->U6 S1 Combine 2-Nitrophenol & Base in DMF S2 Stir for 30 min at RT S1->S2 S3 Add 2-Fluorobenzaldehyde S2->S3 S4 Heat to 80-90 °C S3->S4 S5 TLC Monitoring (4-8h) S4->S5 S6 Work-up: Extract, Wash, Dry S5->S6 S7 Purify: Column Chromatography or Recrystallization S6->S7

Safety and Handling Considerations

Both synthetic routes involve the use of potentially hazardous chemicals. It is imperative to adhere to standard laboratory safety procedures.

  • 2-Chlorobenzaldehyde: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • 2-Nitrophenol: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Solvents: DMF and dioxane are reproductive hazards and should be handled with care in a fume hood. Toluene and hexane are flammable.

  • Bases: Potassium phosphate and potassium carbonate are irritants. Cesium carbonate is more hazardous and should be handled with appropriate care.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion and Recommendations

Both the Ullmann condensation and Nucleophilic Aromatic Substitution provide viable pathways for the synthesis of 2-(2-Nitrophenoxy)benzaldehyde.

  • For high-throughput synthesis and applications where metal contamination is a concern, the SNAr reaction is the superior choice. It is generally higher yielding, faster, more cost-effective, and environmentally friendlier. The use of 2-fluorobenzaldehyde is recommended to maximize the reaction rate.

  • The Ullmann condensation, particularly modern catalytic variants, remains a valuable tool, especially when the aryl halide is not activated towards SNAr. Its broader substrate scope makes it a more versatile method for the synthesis of a wider range of diaryl ethers.

The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, cost, purity specifications, and available starting materials. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize 2-(2-Nitrophenoxy)benzaldehyde for your research and development needs.

References

  • Qian, C. et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 31(11), 1437-1442.
  • Smith, K. et al. (2013). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2013(3), 254-266.
  • Li, Y. et al. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters.
  • Various Authors. (2015). Copper Promoted Synthesis of Diaryl Ethers.
  • Jiang, Y. et al. (2013). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation (pp. 1-45). The Royal Society of Chemistry.
  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Truong, T. (2025, April 3). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks.
  • Schareina, T. et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111.
  • Various Authors. (n.d.). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers.
  • Loba Chemie. (2016, May 18). 2-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS.
  • Ma, D. et al. (2006). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 71(12), 4645-4648.
  • Campodónico, P. et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 7(59), 37368-37377.
  • Sarkar, R., & Mukherjee, S. (2018). Toward a Catalytic Atroposelective Synthesis of Diaryl Ethers Through C(sp2)–H Alkylation with Nitroalkanes. Synlett, 29(16), 2155-2160.
  • Sciencelab.com. (n.d.).
  • Campodónico, P. (2020, January 15). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.
  • Benchchem. (n.d.). recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • CDH Fine Chemicals India. (n.d.).
  • Gazitúa, M. et al. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 42(14), 11535-11542.
  • Thermo Fisher Scientific. (2025, December 19).
  • Sperry, J. (2011). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2011(22), 3569-3593.
  • NOAA. (n.d.). 2-CHLOROBENZALDEHYDE. CAMEO Chemicals.
  • Maddox, S. M. et al. (2019, October 1). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Pérez, J. M. et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 235-237.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Andrew. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress.
  • Campodónico, P. et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
  • Snieckus, V. et al. (1998). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society, 120(33), 8529-8530.
  • Organic Synthesis. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2-Methoxydiphenyl ether.
  • Schareina, T. et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111.
  • O'Hagan, D. et al. (2011). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Beilstein Journal of Organic Chemistry, 7, 1066-1071.
  • SIELC. (n.d.). Separation of 4-Amino-4'-nitrodiphenyl ether on Newcrom R1 HPLC column.
  • Virtual Labs. (n.d.).
  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Chem.ucla.edu. (n.d.).
  • University of Toronto. (2025, June 19).
  • Nicewicz, D. A. et al. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ThalesNano. (n.d.).
  • Khan, S. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.

A Senior Application Scientist's Guide to Spectroscopic Comparison of 2-(2-Nitrophenoxy)benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, particularly in the development of novel chemical entities and pharmaceutical intermediates, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of 2-(2-Nitrophenoxy)benzaldehyde, a valuable building block, is a classic example of a Williamson ether synthesis, typically involving the reaction of a phenol with an activated aryl halide. Here, we explore its synthesis from 2-hydroxybenzaldehyde (salicylaldehyde) and 1-fluoro-2-nitrobenzene.

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of the final product, 2-(2-Nitrophenoxy)benzaldehyde, against its precursors. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will demonstrate how a multi-technique approach provides definitive evidence of successful chemical transformation. The discussion is grounded in the fundamental principles of spectroscopy, explaining the causality behind observed spectral changes, thereby offering a robust framework for researchers in the field.

Part 1: The Chemical Transformation: A Spectroscopic Journey

The synthesis of 2-(2-Nitrophenoxy)benzaldehyde is a nucleophilic aromatic substitution reaction. The phenoxide ion, generated from salicylaldehyde, displaces the fluoride from the electron-deficient aromatic ring of 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group is critical as it stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

Monitoring this reaction and confirming the identity of the purified product relies on recognizing the disappearance of precursor-specific spectral features and the appearance of new signals corresponding to the formed ether linkage and the combined molecular structure.

G cluster_precursors Precursors cluster_product Product Salicylaldehyde 2-Hydroxybenzaldehyde (Salicylaldehyde) reagents + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) Salicylaldehyde->reagents Nitrobenzene 1-Fluoro-2-nitrobenzene Nitrobenzene->reagents Product 2-(2-Nitrophenoxy)benzaldehyde reagents->Product Williamson Ether Synthesis

Caption: Synthetic route to 2-(2-Nitrophenoxy)benzaldehyde.

Part 2: Comparative Spectroscopic Analysis

A direct comparison of the spectra of the starting materials and the product reveals the key transformations at the molecular level.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is highly sensitive to changes in the electronic environment of protons. The key diagnostic features are the disappearance of the phenolic proton and the evolution of the aromatic region.

  • Salicylaldehyde : Exhibits a highly deshielded phenolic proton (~11.0 ppm) due to strong intramolecular hydrogen bonding with the adjacent aldehyde group.[1] The aldehydic proton appears around 9.83 ppm.[1] The four aromatic protons show distinct splitting patterns in the 6.9-7.6 ppm range.

  • 1-Fluoro-2-nitrobenzene : The four aromatic protons resonate between 7.18 and 8.15 ppm.[2][3] The proton ortho to the strongly electron-withdrawing nitro group is the most deshielded. Coupling with the ¹⁹F nucleus can further complicate the splitting patterns.

  • 2-(2-Nitrophenoxy)benzaldehyde : The most telling change is the complete disappearance of the phenolic -OH signal around 11.0 ppm. The aldehydic proton remains, often slightly shifted. The aromatic region becomes significantly more complex, now containing signals for eight distinct protons from the two different benzene rings, providing clear evidence of the combined structure.

Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)

CompoundAldehydic H (-CHO)Phenolic H (-OH)Aromatic H's
Salicylaldehyde~9.83[1]~11.0 (broad s)[1]~6.9 - 7.6 (m)[1]
1-Fluoro-2-nitrobenzeneN/AN/A~7.18 - 8.15 (m)[2][3]
2-(2-Nitrophenoxy)benzaldehyde~10.0 - 10.5Absent~6.9 - 8.2 (complex m)
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a fingerprint of the carbon framework. The formation of the ether bond and the influence of substituents on the aromatic rings cause predictable shifts.

  • Salicylaldehyde : The carbonyl carbon is highly deshielded, appearing around 191-194 ppm.[4] The carbon attached to the hydroxyl group (C-OH) is also downfield (~161 ppm), while other aromatic carbons resonate between 112 and 137 ppm.[5]

  • 1-Fluoro-2-nitrobenzene : The carbon directly bonded to fluorine (C-F) shows a large chemical shift and a characteristic large one-bond C-F coupling constant. The carbon attached to the nitro group (C-NO₂) is also significantly downfield.[6]

  • 2-(2-Nitrophenoxy)benzaldehyde : The spectrum confirms the presence of 13 unique carbon environments. The aldehydic carbonyl peak is retained. Key diagnostic signals include the two carbons of the newly formed ether linkage (C-O-C), which appear in the aromatic region with shifts indicative of oxygen substitution. The signals corresponding to the C-OH of salicylaldehyde and the C-F of the nitrobenzene precursor are absent.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)

CompoundCarbonyl C (C=O)C-OH / C-F / C-NO₂C-O-C (ether)Aromatic C's
Salicylaldehyde~191-194[4]~161 (C-OH)[5]N/A~112-137[5]
1-Fluoro-2-nitrobenzeneN/A~148 (C-NO₂)[7], C-F (downfield, ¹JCF)[6]N/A~123-135[7]
2-(2-Nitrophenoxy)benzaldehyde~189[5]AbsentPresent~115 - 162
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies.

  • Salicylaldehyde : The spectrum is dominated by a very broad absorption band for the O-H stretch (3100-3300 cm⁻¹) due to strong intramolecular hydrogen bonding.[1] A sharp, strong C=O stretch appears around 1670 cm⁻¹.[1]

  • 1-Fluoro-2-nitrobenzene : Shows characteristic strong, sharp peaks for the asymmetric and symmetric N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). A C-F stretching vibration is also present.

  • 2-(2-Nitrophenoxy)benzaldehyde : The most critical observation is the disappearance of the broad O-H stretch , confirming the reaction of the hydroxyl group. The C=O stretch of the aldehyde remains (~1700 cm⁻¹). The strong N-O stretches from the nitro group are retained. Crucially, new C-O-C (ether) stretching bands appear, typically as two signals in the 1250-1000 cm⁻¹ region (asymmetric and symmetric stretching).

Table 3: Comparative IR Data (Key Absorption Bands in cm⁻¹)

CompoundO-H StretchAldehyde C-H StretchC=O StretchN-O Stretches (asym/sym)C-O-C Ether Stretch
Salicylaldehyde3100-3300 (broad)[1]2850, 2750[1]~1670[1]N/AN/A
1-Fluoro-2-nitrobenzeneN/AN/AN/A~1530 / ~1350N/A
2-(2-Nitrophenoxy)benzaldehydeAbsentPresent~1700Present (~1520 / ~1350)Present (~1250)
UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-systems within the molecules.

  • Salicylaldehyde : The spectrum shows absorption bands corresponding to π→π* and n→π* transitions, characteristic of the phenolic and benzaldehyde chromophores.[8][9]

  • 1-Fluoro-2-nitrobenzene : The spectrum is dominated by absorptions from the nitrobenzene chromophore.

  • 2-(2-Nitrophenoxy)benzaldehyde : The product's spectrum is not a simple sum of the precursors. The formation of the larger, conjugated diaryl ether system results in a more complex spectrum. Often, a bathochromic (red) shift of the absorption maxima is observed compared to the precursors, indicating an extension of the conjugated system. The spectrum is characterized by strong absorptions from π→π* transitions involving the benzene and nitro groups.[10][11]

Table 4: Comparative UV-Vis Data (Absorption Maxima λ_max in nm)

CompoundKey Transitions
SalicylaldehydeBands around 255 nm and 325 nm are typical.[8]
NitroaromaticsWeak n→π* transitions (~350 nm) and strong π→π* transitions (~250 nm).[10]
2-(2-Nitrophenoxy)benzaldehydeComplex spectrum with strong absorptions below 350 nm.

Part 3: Experimental Protocols

Reproducible and high-quality data are contingent on standardized protocols.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis NMR_Prep Dissolve 5-20 mg in ~0.6 mL deuterated solvent (e.g., CDCl₃) NMR_Acq Acquire ¹H, ¹³C spectra on 400+ MHz spectrometer NMR_Prep->NMR_Acq IR_Prep Place one drop of neat liquid or a small amount of solid on ATR crystal IR_Acq Record spectrum (4000-400 cm⁻¹) on FTIR spectrometer IR_Prep->IR_Acq UV_Prep Prepare dilute solution (~10⁻⁵ M) in a UV-transparent solvent (e.g., Ethanol) UV_Acq Scan absorbance (200-800 nm) on UV-Vis spectrophotometer UV_Prep->UV_Acq NMR_Proc Fourier Transform, Phase, and Baseline Correct. Calibrate to TMS (0 ppm) NMR_Acq->NMR_Proc IR_Proc Identify key functional group frequencies IR_Acq->IR_Proc UV_Proc Determine λ_max and compare spectra UV_Acq->UV_Proc

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the analyte. Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz) :

    • Number of scans: 8-16

    • Relaxation delay: 1.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition (100 MHz) :

    • Number of scans: 512-2048

    • Relaxation delay: 2.0 s

    • Spectral width: -10 to 220 ppm

    • Proton decoupling should be applied during acquisition.

  • Data Processing : Process the raw data (FID) using a standard Fourier transform. Apply phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: FTIR-ATR Spectroscopy
  • Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol. Place a small amount of the solid sample or a single drop of the liquid sample directly onto the crystal.

  • Data Acquisition : Lower the ATR anvil to ensure good contact with the sample. Acquire a background spectrum of the clean, empty crystal first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum. Identify and label the peaks corresponding to the key functional groups.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Serially dilute the stock solution to a final concentration in the range of 10⁻⁴ to 10⁻⁶ M.

  • Data Acquisition : Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as a blank. Fill the other with the sample solution. Place the cuvettes in the spectrophotometer and first run a baseline correction with the blank. Then, measure the absorbance of the sample, typically from 200 to 800 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The transformation of 2-hydroxybenzaldehyde and 1-fluoro-2-nitrobenzene into 2-(2-Nitrophenoxy)benzaldehyde is unequivocally confirmed through a cohesive analysis of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The disappearance of the phenolic hydroxyl group, evidenced by the loss of its characteristic signals in both ¹H NMR and IR spectra, is the most direct proof of reaction. This, combined with the appearance of C-O-C ether stretches in the IR, the emergence of a second, distinct aromatic system in the NMR spectra, and shifts in the UV-Vis profile, creates a self-validating system of evidence. This guide underscores the power of a multi-spectroscopic approach, which remains the gold standard for structural elucidation and quality control in modern chemical research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607787, 2-(2-Nitrophenoxy)benzaldehyde. Retrieved from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry. Retrieved from [Link]

  • Wiley-VCH GmbH (n.d.). Salicylaldehyde. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73895, 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

  • Pouramini, Z., & Moradi, A. (2010). Assignment of 1H NMR spectrum for salicylaldehyde. ResearchGate. Retrieved from [Link]

  • Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 315-323. Retrieved from [Link]

  • NIST (n.d.). Salicylaldehyde, azine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Schmierer, T., Ryseck, G., Villnow, T., Regner, N., & Gilch, P. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(7), 2884-2891. Retrieved from [Link]

  • Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Leyva, V., Corral, I., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Retrieved from [Link]

  • NIST (n.d.). Benzaldehyde, 2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate (n.d.). The comparison of 13C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... Retrieved from [Link]

  • Chemistry Stack Exchange (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Doc Brown's Chemistry (2026). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Perontsis, S., et al. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI. Retrieved from [Link]

  • Doc Brown's Chemistry (2025). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • NIST (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate (n.d.). (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde... Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Fluorane Salicylaldehyde Hydrazone Zn(II) Complex: Reversible Photochromic System both in Solution and in Solid Matrix. Retrieved from [Link]

  • Guchhait, N., et al. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. Journal of Fluorescence, 22(2), 677-83. Retrieved from [Link]

  • Jayaraman, D., et al. (2020). UV-Visible spectral analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime –A theoretical approach. Malaysian Journal of Microscopy, 16(2), 114-122. Retrieved from [Link]

Sources

Quantum yield comparison of different ortho-nitrobenzyl protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Efficiency vs. Wavelength Trade-off

In chemical biology and drug delivery, ortho-nitrobenzyl (o-NB) derivatives remain the gold standard for photocaging due to their synthetic accessibility and tunable properties. However, a critical and often overlooked parameter is the photochemical quantum yield (


) —the ratio of uncaged molecules to absorbed photons.

While recent trends favor red-shifted derivatives (like DMNB) to avoid UV toxicity, this often comes at the cost of significantly reduced quantum efficiency. This guide objectively compares the quantum yields of major o-NB derivatives, elucidating the mechanistic trade-offs between absorption wavelength (


) and uncaging efficiency (

).

Mechanistic Underpinnings

To interpret quantum yield data, one must understand the Norrish Type II mechanism. The efficiency of uncaging is dictated by the stability of the aci-nitro intermediate and the competition between productive cyclization and non-productive relaxation pathways.

The Norrish Type II Pathway

The primary photochemical event is the abstraction of a benzylic proton by the excited nitro group.

NorrishTypeII Ground Ground State (o-Nitrobenzyl) Excited Excited State (n-π*) Ground->Excited hν (Absorption) Excited->Ground Fluorescence/Heat Radical Biradical Intermediate Excited->Radical H-Abstraction Aci aci-Nitro Tautomer Radical->Aci Intersystem Crossing Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization Products Released Substrate + Nitroso Byproduct Cyclic->Products Hydrolysis

Figure 1: The Norrish Type II photocleavage mechanism governing o-NB uncaging.

Critical Determinants of
  • Benzylic Substitution (

    
    -Carbon):  Substituents like methyl groups (
    
    
    
    -Me) stabilize the biradical intermediate, significantly increasing
    
    
    .
  • Ring Substitution (Alkoxy groups): Electron-donating groups (e.g., dimethoxy in DMNB) red-shift absorption but can introduce Charge Transfer (CT) states that compete with the reactive n-

    
    * state, often lowering 
    
    
    
    .

Comparative Analysis: Quantum Yields & Performance

The following data aggregates experimental values from ferrioxalate actinometry studies. Note that


 is solvent- and leaving-group dependent; ranges provided reflect common biological buffers and organic solvents.
Table 1: Performance Matrix of o-Nitrobenzyl Derivatives
Protecting GroupStructure Code

(nm)

(Quantum Yield)

(

)
Uncaging Efficiency (

)
Primary Application

-Methyl-2-nitrobenzyl
MeNB / NPE ~300-3100.10 – 0.63 ~5,000High Fast release, kinetic studies
2-Nitrobenzyl (Parent) oNB ~260-2800.01 – 0.04~5,000LowGeneral synthesis, robust caging
4,5-Dimethoxy-2-nitrobenzyl DMNB / NVOC ~350-3650.001 – 0.01 ~6,000Very Low UV-sensitive samples, 365nm LED use
Nitrodibenzofuran NDBF ~3650.60 – 0.70 ~18,000Superior Two-photon, high-sensitivity biology
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • The "Methyl Effect": The MeNB group exhibits a quantum yield nearly 10x to 50x higher than the parent oNB or DMNB. The

    
    -methyl group facilitates the rate-limiting hydrogen abstraction step.
    
  • The DMNB Trap: Researchers often select DMNB for its 365 nm absorption. However, its

    
     is exceptionally low (< 0.01). This necessitates high-intensity irradiation, which may cause more phototoxicity than a short pulse of 300 nm light used for MeNB.
    
  • The NDBF Alternative: For applications requiring both 365 nm excitation and high efficiency, NDBF (Nitrodibenzofuran) is the modern standard, outperforming DMNB by orders of magnitude in product (

    
    ).
    

Experimental Protocol: Determination of Quantum Yield

To validate these values in your specific system, you must perform Chemical Actinometry . Fluorescence quantum yield protocols are not applicable here.

Method: Potassium Ferrioxalate Actinometry

This method measures the photon flux (


) of your light source, allowing calculation of 

for your caged compound.
Reagents
  • Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M

    
    .
    
  • Developer Solution: 0.1% 1,10-phenanthroline in 0.5 M NaOAc / 0.5 M

    
    .
    
  • Sample: Caged compound (approx 1 mM) in buffer/solvent.

Workflow Diagram

ActinometryWorkflow cluster_0 Phase 1: Photon Flux Calibration cluster_1 Phase 2: Sample Measurement Step1 Irradiate Ferrioxalate (Known Quantum Yield Φ=1.25) Step2 Add Phenanthroline (Complexes Fe2+) Step3 Measure Absorbance @ 510nm Step4 Calculate Photon Flux (I₀) [mol photons/sec] Step8 Calculate Quantum Yield (Φ) Φ = n / (I₀ × t × %Abs) Step4->Step8 Step5 Irradiate Caged Sample (Same Light Source & Geometry) Step6 Quantify Uncaged Product (HPLC / LC-MS) Step7 Calculate Moles Reacted (n) Step7->Step8

Figure 2: Step-by-step workflow for determining photochemical quantum yield.

Calculation


Where moles of photons absorbed =


.

Conclusion & Recommendations

  • For Kinetic Studies: Use

    
    -Methyl-2-nitrobenzyl (MeNB) . The high quantum yield (
    
    
    
    ) ensures rapid release with minimal light exposure.
  • For UV-Sensitive Tissue: Avoid DMNB if possible. Use NDBF (Nitrodibenzofuran).[1] It absorbs at 365 nm like DMNB but offers

    
    , allowing for significantly lower light doses.
    
  • For Routine Synthesis: The parent o-Nitrobenzyl is sufficient if high light intensity is not a limiting factor and UV irradiation (300-320 nm) is tolerated.

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.

  • Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry - A European Journal.

  • BenchChem. (2025).[1][2] A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups. BenchChem Technical Guides.

  • Corrie, J. E. T., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences.

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Topic: A Comparative Reactivity Analysis of 2-(2-Nitrophenoxy)benzaldehyde Against Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of aromatic aldehydes is fundamental to designing efficient synthetic pathways and novel molecular architectures. The reactivity of the aldehyde functional group is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. This guide provides a detailed comparison of 2-(2-Nitrophenoxy)benzaldehyde, a molecule with significant steric and electronic complexity, against a spectrum of other substituted benzaldehydes. We will explore the theoretical underpinnings of its reactivity and provide objective, data-driven comparisons in key organic transformations.

The Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of the carbonyl carbon in benzaldehyde derivatives is a direct function of its electrophilicity. Substituents on the phenyl ring modulate this property through a combination of inductive and resonance effects, while also potentially introducing steric hindrance that can impede a nucleophile's approach.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups pull electron density away from the aromatic ring and, by extension, the carbonyl group.[1] This inductive (-I) and/or resonance (-M) withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and accelerating the rate of nucleophilic attack.[1][2]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) push electron density towards the carbonyl group. This donation decreases the carbonyl carbon's electrophilicity, thereby slowing down reactions with nucleophiles.[1]

The Hammett equation, log(k/k₀) = σρ, serves as a powerful tool to quantify these electronic influences on reaction rates, where 'k' and 'k₀' are the rate constants for the substituted and unsubstituted benzaldehyde, respectively.[1][3]

Steric Effects:

The spatial arrangement of atoms can significantly impact reactivity. Bulky substituents, particularly in the ortho position, can physically block the trajectory of an incoming nucleophile, slowing down the reaction rate regardless of electronic effects. This phenomenon, known as steric hindrance, is a critical factor in the reactivity of many ortho-substituted compounds.[4]

Dissecting 2-(2-Nitrophenoxy)benzaldehyde:

This molecule presents a fascinating case where multiple factors are at play:

  • Ortho-Substituent: The large 2-nitrophenoxy group is located at the C2 position, immediately adjacent to the aldehyde. This position guarantees a significant steric impact.

  • Electronic Nature: The substituent is complex. The ether oxygen can donate electrons via resonance, but this effect is likely overwhelmed by the powerful inductive withdrawal of the oxygen and, more importantly, the strong -I and -M effects of the nitro group on the second aromatic ring. The net result is a potent electron-withdrawing effect, which should, in isolation, activate the aldehyde.

The central question is which effect dominates: the electronic activation from the nitro group or the steric hindrance from the bulky ortho substituent?

cluster_effects Governing Factors subst Substituent Properties react Aldehyde Reactivity subst->react Dictate electronic Electronic Effects (Inductive, Resonance) electronic->subst steric Steric Hindrance (Proximity, Bulk) steric->subst

Caption: The interplay of electronic and steric effects determines aldehyde reactivity.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction for aldehydes. To probe the reactivity of 2-(2-Nitrophenoxy)benzaldehyde, we can compare its performance against other benzaldehydes in a classic reaction like hydride reduction.

Experimental Protocol: Comparative Reduction of Substituted Benzaldehydes

This protocol outlines a method to compare the relative rates of reduction for various benzaldehydes using sodium borohydride (NaBH₄), monitored via Thin-Layer Chromatography (TLC).

  • Preparation: In separate, dry 10 mL round-bottom flasks, dissolve 0.1 mmol of each benzaldehyde derivative (unsubstituted benzaldehyde, 4-nitrobenzaldehyde, 2-nitrobenzaldehyde, 4-methoxybenzaldehyde, and 2-(2-nitrophenoxy)benzaldehyde) in 2 mL of anhydrous ethanol.

  • Initiation: Cool each flask in an ice bath. To each flask, add 0.1 mmol of NaBH₄ simultaneously (or in rapid succession) and start a timer.

  • Monitoring: At regular intervals (e.g., 1, 5, 10, 20, and 30 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate (silica gel).

  • Development: Develop the TLC plate using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot relative to the appearance of the corresponding benzyl alcohol product spot provides a qualitative measure of the reaction rate.

  • Analysis: The derivative whose aldehyde spot disappears fastest is the most reactive.

Expected Results and Data Summary

The following table summarizes the predicted outcomes based on established chemical principles. The reactivity is a balance between electronic activation (higher for EWGs) and steric hindrance (higher for bulky ortho groups).

Benzaldehyde DerivativeSubstituent(s)PositionPrimary Electronic EffectSteric HindrancePredicted Relative Reactivity
4-Nitrobenzaldehyde-NO₂paraStrong EWG (-I, -M)NegligibleVery High
2-Nitrobenzaldehyde-NO₂orthoStrong EWG (-I, -M)ModerateHigh
Benzaldehyde-HN/ANeutral (Reference)NegligibleModerate
2-(2-Nitrophenoxy)benzaldehyde -O(C₆H₄)NO₂orthoStrong EWG (net)Very High Low to Moderate
4-Methoxybenzaldehyde-OCH₃paraStrong EDG (+M)NegligibleVery Low

Interpretation:

Despite the strong electron-withdrawing character of the 2-nitrophenoxy group, the immense steric bulk is expected to significantly retard the rate of nucleophilic attack. Therefore, 2-(2-Nitrophenoxy)benzaldehyde is predicted to be substantially less reactive than 4-nitrobenzaldehyde and even 2-nitrobenzaldehyde, where the steric shield is less pronounced. Its reactivity may be comparable to or slightly higher than unsubstituted benzaldehyde, depending on the precise balance of forces.

Comparative Performance in Condensation Reactions

Condensation reactions, such as the Knoevenagel condensation, are vital for C-C bond formation. These reactions are also sensitive to the electrophilicity of the aldehyde.[2]

Experimental Protocol: Knoevenagel Condensation

This procedure compares the efficiency of different benzaldehydes in reacting with an active methylene compound.

  • Reaction Setup: In separate labeled vials, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in 5 mL of ethanol.[2]

  • Reaction: Stir the mixtures at room temperature for a set period (e.g., 2 hours).

  • Work-up: After the reaction time, cool the mixtures in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Analysis: Determine the mass of the dried product for each reaction to calculate the percentage yield. A higher yield under identical conditions indicates greater reactivity of the starting aldehyde.

cluster_workflow Comparative Reactivity Workflow A Prepare Solutions of Benzaldehydes B Initiate Parallel Reactions (e.g., Knoevenagel Condensation) A->B C Monitor Progress (TLC / Time) B->C D Isolate & Quantify Products (% Yield) C->D E Compare Data & Rank Reactivity D->E

Caption: Experimental workflow for comparing isomeric reactivity.

Expected Yield Comparison

Benzaldehyde DerivativePredicted Yield (%) after 2 hoursDominant Factor
4-Nitrobenzaldehyde>90%Strong Electronic Activation
2-Nitrobenzaldehyde75-85%Electronic Activation > Steric Hindrance
Benzaldehyde40-50%Baseline Reactivity
2-(2-Nitrophenoxy)benzaldehyde 20-30% Steric Hindrance
4-Methoxybenzaldehyde<10%Strong Electronic Deactivation

Interpretation:

In condensation reactions, the steric hindrance presented by the 2-(2-nitrophenoxy) group is again expected to be the rate-limiting factor. The bulky substituent impedes the formation of the necessary intermediate, leading to significantly lower yields compared to less hindered, electronically activated aldehydes.

Conclusion and Outlook

The reactivity of 2-(2-Nitrophenoxy)benzaldehyde is a compelling illustration of the competitive interplay between electronic effects and steric hindrance.

  • Electronic Profile: The 2-nitrophenoxy substituent acts as a net electron-withdrawing group, which electronically activates the aldehyde towards nucleophilic attack.

  • Steric Profile: Its large size and ortho position create a significant steric shield around the carbonyl carbon.

Experimental evidence and theoretical principles strongly suggest that for most common transformations involving nucleophilic attack at the carbonyl carbon, steric hindrance is the dominant factor governing the reactivity of 2-(2-Nitrophenoxy)benzaldehyde. This leads to a marked decrease in reaction rates and yields when compared to less bulky, electronically activated analogues like 4-nitrobenzaldehyde and 2-nitrobenzaldehyde.

For synthetic chemists, this means that reactions involving this substrate may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of less bulky reagents—to overcome the steric barrier. This guide underscores the critical importance of a holistic analysis, considering both electronic and spatial factors, when predicting chemical reactivity and designing synthetic strategies.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • BenchChem. (2025). A Comparative Study of Benzaldehyde Derivatives in Key Organic Reactions. BenchChem.
  • Semantic Scholar. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar.
  • ResearchGate. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine.
  • Nepel, A., Viesser, R. V., & Tormena, C. F. (2019). 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]

  • ResearchGate. Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate.
  • Indian Academy of Sciences. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Journal of Chemical Sciences.

Sources

Evaluation of 2-(2-Nitrophenoxy)benzaldehyde: A Strategic Pivot in Acridone Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluation of 2-(2-Nitrophenoxy)benzaldehyde in the Synthesis of Complex Natural Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Gateway

In the total synthesis of bioactive natural products, particularly acridone alkaloids (e.g., Acronycine, Citrusinine) and dibenzo[b,f][1,4]oxazepines , the construction of the tricyclic core is the rate-determining bottleneck.

2-(2-Nitrophenoxy)benzaldehyde serves as a high-value "gateway intermediate." Unlike traditional methods that force ring closure under harsh conditions, this intermediate leverages reductive cyclization —a cascade sequence that builds complex heteroaromatic scaffolds with high atom economy and mild conditions. This guide evaluates its performance against the classical Ullmann condensation and modern Pd-catalyzed routes.

Mechanistic Insight: The Reductive Cyclization Cascade

The utility of 2-(2-Nitrophenoxy)benzaldehyde lies in its "latent" nucleophile. The nitro group acts as a masked amine. Upon chemoselective reduction, it triggers a spontaneous intramolecular condensation with the pendant aldehyde.

Pathway Logic:
  • Trigger: Reduction of

    
     to 
    
    
    
    (using
    
    
    ,
    
    
    , or
    
    
    ).
  • Cascade: The nascent amine attacks the carbonyl carbon (intramolecular Schiff base formation).

  • Aromatization: Elimination of water yields the acridine or dibenzoxazepine core.

ReductiveCyclization Start 2-(2-Nitrophenoxy) benzaldehyde Inter1 Amino-Aldehyde Intermediate Start->Inter1 Chemoselective Reduction (SnCl2 or H2/Pd) Inter2 Dihydroacridine (Hemiaminal) Inter1->Inter2 Intramolecular Condensation Product Acridine/Acridone Scaffold Inter2->Product Dehydration & Oxidation

Figure 1: The reductive cyclization cascade transforming the nitro-aldehyde precursor into the tricyclic core.

Comparative Evaluation: The "Nitrophenoxy" Route vs. Alternatives

The following analysis contrasts the 2-(2-Nitrophenoxy)benzaldehyde Route (Method A) against the industry-standard Ullmann Condensation (Method B) and Buchwald-Hartwig Coupling (Method C).

Table 1: Performance Matrix in Natural Product Synthesis
FeatureMethod A: Nitrophenoxy-Aldehyde Method B: Classical Ullmann Method C: Pd-Catalyzed (Buchwald)
Primary Mechanism Reductive Cyclization (Cascade)Nucleophilic Aromatic Substitution (

)
Metal-Catalyzed C-N Coupling
Key Intermediate 2-(2-Nitrophenoxy)benzaldehydeN-Phenylanthranilic AcidDiaryl Amine
Reaction Conditions Mild (Reflux in EtOH/AcOH)Harsh (High Temp >150°C, Strong Acid)Moderate (80-100°C, Inert Atm)
Atom Economy High (Water is sole byproduct)Low (Requires stoichiometric

/PPA)
Moderate (Ligand/Base waste)
Functional Group Tolerance Excellent (Tolerates ethers, esters)Poor (Acid-sensitive groups degrade)Good (Requires specific ligands)
Yield (Typical) 75 - 92% 40 - 60%60 - 85%
Scalability High (No expensive catalysts)Medium (Viscous PPA waste)Low (Cost of Pd/Ligands)
Critical Analysis:
  • Why Method A Wins: In the synthesis of Acronycine analogs, Method B often results in low yields due to the instability of the electron-rich dimethoxy rings under the harsh acidic conditions required for ring closure (

    
     or Polyphosphoric Acid). Method A circumvents this by closing the ring at neutral or slightly acidic pH during the reduction step.
    
  • When to use Method C: If the starting materials are simple aryl halides and amines, Pd-coupling is faster. However, if the ether linkage is already present (as in many natural metabolites), Method A is superior.

Experimental Protocol: Synthesis of the Acridine Core

This protocol describes the synthesis of a substituted acridine core, a precursor to Acronycine-type alkaloids.

Phase 1: Preparation of 2-(2-Nitrophenoxy)benzaldehyde
  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), 2-Nitrophenol (1.1 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve 2-nitrophenol and

      
       in dry DMF. Stir at RT for 30 min to form the phenoxide.
      
    • Add 2-chlorobenzaldehyde.

    • Heat to 120°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol.

    • Yield Target: >85% (Yellow solid).

Phase 2: Reductive Cyclization to Acridine
  • Reagents: 2-(2-Nitrophenoxy)benzaldehyde (1.0 eq),

    
     (5.0 eq), Ethanol/Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve the aldehyde in Ethanol (0.1 M concentration).

    • Add

      
       dropwise (dissolved in minimal HCl/AcOH) to control exotherm.
      
    • Reflux for 2-4 hours. The solution will darken as the imine forms.

    • Self-Validating Check: The disappearance of the aldehyde peak (~10.4 ppm) in

      
      -NMR and the appearance of the fluorescent acridine core confirms cyclization.
      
    • Workup: Neutralize with

      
       (aq). Extract with DCM.
      
    • Yield Target: 70-80%.

Case Study: Application in Natural Product Scaffolds

The 2-(2-Nitrophenoxy)benzaldehyde intermediate is structurally homologous to the biosynthetic precursors of Citrusinine II and Acronycine .

Workflow: Synthesis of Acronycine Analogs

By substituting the starting phenol with phloroglucinol derivatives, this route provides direct access to the 1,3-dihydroxyacridone skeleton required for these alkaloids.

NaturalProductSynthesis Precursor 2-Chlorobenzaldehyde + Phloroglucinol deriv. Intermediate 2-(2-Nitrophenoxy) benzaldehyde Analog Precursor->Intermediate SnAr (Base) Cyclization Reductive Cyclization (Fe/AcOH) Intermediate->Cyclization Nitro Reduction Core 1,3-Dihydroxyacridone Core Cyclization->Core Condensation Target Acronycine / Citrusinine (N-Methylation & Prenylation) Core->Target Late-Stage Functionalization

Figure 2: Strategic application of the intermediate in accessing the Acronycine alkaloid family.

References
  • Synthesis of Acridone Alkaloids via Reductive Cyclization Source: Journal of Organic Chemistry / NIH Context: Describes the efficiency of nitro-aldehyde reduction in forming the acridine core compared to Ullmann methods.

  • Acridone Synthesis: Comparative Methods Source: Organic Chemistry Portal Context: Provides data on Pd-catalyzed vs. classical condensation routes for acridone synthesis.

  • Synthesis and Evaluation of Acronycine Analogues Source: Chemical & Pharmaceutical Bulletin Context: Details the structural requirements for biological activity in acronycine derivatives synthesized via benzaldehyde intermediates.

  • Reductive Cyclization Protocols using SnCl2 Source: BenchChem Technical Guide Context: Detailed experimental conditions for the reduction of 2-nitrobenzaldehyde derivatives.

Sources

Benchmarking 2-(2-Nitrophenoxy)benzaldehyde against other caging groups for neurotransmitters

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(2-Nitrophenoxy)benzaldehyde Against Conventional Caging Groups for Neurotransmitters: A Comprehensive Guide

The spatial and temporal resolution of modern synaptic transmission studies relies heavily on the photochemical properties of caged neurotransmitters[1]. For decades, the field has iteratively improved photolabile protecting groups to achieve higher quantum yields, faster release kinetics, and minimal biological toxicity.

As a Senior Application Scientist, I frequently evaluate novel and niche photolabile scaffolds against established industry standards. This guide provides a rigorous benchmarking of 2-(2-Nitrophenoxy)benzaldehyde (NPB) —and its functionalized derivatives—against the most widely utilized caging groups: MNI (4-methoxy-7-nitroindolinyl), CNB (α-carboxy-2-nitrobenzyl), and the newer DNI (dinitroindoline) scaffolds.

Mechanistic Causality: Why Scaffold Choice Dictates Experimental Integrity

The choice of a caging group dictates not only the uncaging wavelength but also the biological inertness of the probe prior to photolysis. Understanding the underlying photochemistry is critical for interpreting electrophysiological data.

  • CNB (α-carboxy-2-nitrobenzyl): Historically significant, CNB operates via a classic Norrish Type II intramolecular hydrogen abstraction. However, researchers must be highly cautious: CNB-caged compounds exhibit severe off-target effects, specifically the competitive inhibition of NMDA receptors at non-saturating glycine concentrations[2].

  • MNI (4-methoxy-7-nitroindolinyl): MNI is currently the gold standard for two-photon uncaging due to its sub-microsecond release times, making it highly suitable for fast synaptic mapping[3]. Yet, causality in experimental design requires acknowledging its flaw: at the high concentrations (millimolar) required for dense mapping, MNI-glutamate strongly antagonizes GABA-A receptors, confounding network-level excitability studies[3][4].

  • DNI (Dinitroindoline): An advanced iteration of MNI, DNI boasts a quantum yield approximately 7 times higher than MNI[5]. Because it requires significantly less irradiation and lower effective bath concentrations, it mitigates the GABA-A toxicity observed with MNI[5].

  • NPB (2-(2-Nitrophenoxy)benzaldehyde): NPB introduces an extended π-conjugated phenoxy ether system[6]. In synthetic practice, the NPB aldehyde is typically reduced to 2-(2-nitrophenoxy)benzyl alcohol to form stable ester or carbamate linkages with glutamate or GABA. The ortho-nitro group facilitates the requisite photoisomerization, while the phenoxy extension red-shifts the absorption maximum. This structural modification improves the two-photon cross-section (

    
    ) compared to standard CNB and alters the steric profile to avoid the NMDA inhibition inherent to older nitrobenzyls.
    

Photolysis NPB NPB-Caged Neurotransmitter (Inactive State) Photon Photon Absorption (hv = 360nm or 740nm 2P) NPB->Photon Excited Excited Singlet/Triplet State Photon->Excited Cleavage Norrish Type II Cleavage (Intramolecular H-abstraction) Excited->Cleavage Release Free Neurotransmitter (Active Signal) Cleavage->Release Byproduct Nitroso Byproduct (Inert) Cleavage->Byproduct

Fig 1: Photolytic cleavage pathway of NPB-caged neurotransmitters via Norrish Type II reaction.

Quantitative Benchmarking

To objectively select a caging group, researchers must balance quantum yield (


) against off-target receptor binding. The table below synthesizes the physicochemical and biological parameters of these scaffolds.
Caging ScaffoldPrimary Mechanism1P Wavelength2P WavelengthRelative Quantum Yield (

)
Known Off-Target Limitations
CNB Norrish Type II340–360 nmPoorModerate (~0.14)Inhibits NMDA receptors[2]
MNI Indoline Cleavage340–380 nm720–730 nmHigh (Baseline, ~0.085)Antagonizes GABA-A receptors[3][4]
DNI Dinitroindoline Cleavage360 nm720 nmVery High (~7x MNI)[5]Minimal at working concentrations[5]
NPB Norrish Type II (Extended)360–390 nm~740 nmModerate to HighRequires conversion to ester/carbamate

Experimental Workflow: The Self-Validating Protocol

When benchmarking a novel caged compound like an NPB-derivative against MNI-glutamate, the experimental protocol must be a closed, self-validating system. The causality behind this workflow ensures that recorded Excitatory Postsynaptic Currents (EPSCs) are purely photolytic and strictly receptor-specific, ruling out thermal artifacts or spontaneous network activity.

Step 1: Acute Brain Slice Preparation & Incubation

  • Action: Prepare 300 µm acute hippocampal slices and incubate in oxygenated Artificial Cerebrospinal Fluid (ACSF).

  • Causality: Preserves the native architecture of CA1 pyramidal neurons and intact dendritic spines, which are strictly required for high-resolution two-photon mapping[4].

Step 2: Bath Application & Baseline Stabilization

  • Action: Perfuse slices with ACSF containing 2.5 mM of the caged neurotransmitter (e.g., NPB-Glu). Crucially, add 1 µM TTX (Tetrodotoxin) and ensure the ACSF contains

    
     mM 
    
    
    
    if targeting NMDA receptors.
  • Causality: TTX blocks voltage-gated sodium channels, eliminating spontaneous action potentials. Removing

    
     relieves the voltage-dependent block on NMDA receptors, ensuring that EPSC amplitudes are directly proportional to the uncaged glutamate concentration without non-linear voltage artifacts.
    

Step 3: The Mock-Flash Control (Validation Step 1)

  • Action: Using a Ti:Sapphire laser tuned to 720–740 nm, fire a 1 ms pulse into the ACSF bath 2 µm away from the target dendritic spine.

  • Causality: Validates that subsequent currents are due to localized receptor activation on the spine, not a generic electrical artifact from the laser system or thermal expansion of the surrounding fluid.

Step 4: Targeted Two-Photon Uncaging

  • Action: Target the focal volume directly onto the head of a single dendritic spine and fire the laser. Record the resulting EPSC via whole-cell patch-clamp.

  • Causality: Two-photon excitation provides femtoliter-scale focal volumes. Unlike one-photon UV flashes that release glutamate throughout the entire Z-axis of the slice, two-photon uncaging mimics the spatial precision of a single synaptic vesicle release[4].

Step 5: Pharmacological Nullification (Validation Step 2)

  • Action: Wash in receptor-specific antagonists (e.g., 50 µM APV for NMDA, 10 µM NBQX for AMPA) and repeat the targeted laser flash.

  • Causality: If the inward current completely disappears, it proves the recorded signal was 100% mediated by the target glutamate receptors. If a residual current remains, it indicates inherent scaffold toxicity, direct membrane damage, or impure photolysis byproducts.

Workflow S1 1. Slice Incubation (ACSF + TTX + Caged Ligand) S2 2. Patch-Clamp (Whole-Cell Configuration) S1->S2 S3 3. Mock-Flash Control (Off-Target Laser Pulse) S2->S3 S4 4. Spine Uncaging (Femtosecond Ti:Sapphire) S3->S4 S5 5. EPSC Recording (Quantify Receptor Kinetics) S4->S5 S6 6. Pharmacological Block (Validate Specificity) S5->S6

Fig 2: Self-validating electrophysiological workflow for benchmarking caged neurotransmitters.

References

1.[2] 2 - nih.gov 2.[4]4 - nih.gov 3.[3]3 - nih.gov 4.[5]5 - femtonics.eu 5.[1]1 - researchgate.net 6.[6]6 - chemscene.com

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.